molecular formula C15H32 B074470 2-Methyltetradecane CAS No. 1560-95-8

2-Methyltetradecane

Cat. No.: B074470
CAS No.: 1560-95-8
M. Wt: 212.41 g/mol
InChI Key: KUVMKLCGXIYSNH-UHFFFAOYSA-N
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Description

2-Methyltetradecane is a high-purity branched C15 alkane of significant interest in various research fields. Its primary application lies in analytical chemistry, where it serves as a critical reference standard in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of complex hydrocarbon mixtures, such as those found in petroleum, biofuels, and synthetic lubricants. The specific branching at the second carbon atom of the tetradecane chain imparts distinct physical properties, including boiling point and viscosity, compared to its linear isomer n-pentadecane, making it a valuable compound for studying structure-property relationships in material science and tribology. Furthermore, 2-Methyltetradecane is utilized in microbiological studies as a model substrate to investigate the metabolic pathways of alkane-degrading bacteria and fungi, providing insights into bioremediation strategies for hydrocarbon contamination. Its mechanism of action in these biological systems typically involves initial oxidation by monooxygenase or dioxygenase enzymes. As a well-defined branched alkane, it is also employed in the synthesis of more complex organic molecules and in the formulation of model hydrophobic phases for studying interfacial phenomena and surfactant efficacy. This compound is presented with guaranteed purity and stability to ensure reproducible and reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyltetradecane
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InChI

InChI=1S/C15H32/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h15H,4-14H2,1-3H3
Source PubChem
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InChI Key

KUVMKLCGXIYSNH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H32
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DSSTOX Substance ID

DTXSID90873240
Record name 2-Methyltetradecane
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Molecular Weight

212.41 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [Chevron Phillips MSDS]
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Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
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CAS No.

1560-95-8, 68551-20-2
Record name 2-Methyltetradecane
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Melting Point

-8.3 °C
Record name Isopentadecane
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Foundational & Exploratory

Technical Guide: Synthesis and Mechanisms of 2-Methyltetradecane

[1]

Executive Summary & Chemical Identity

2-Methyltetradecane (CAS: 1560-95-8) is a branched alkane (isopentadecane) critical in chemical ecology and analytical standardization.[1][2] Unlike linear alkanes, the C2-methyl branching introduces steric bulk that significantly lowers the melting point (approx. -8.3°C) while maintaining high lipophilicity (LogP ~8.1).[1][2]

Relevance in R&D:

  • Biomarker & Pheromone Research: Identified in the preputial gland secretions of rodents (e.g., Bandicota indica) and cuticular hydrocarbons of insects, serving as a model for non-polar semiochemical signaling.[1]

  • Phase Change Materials (PCMs): Its narrow liquid range and thermal stability make it a candidate for specific thermal energy storage applications.[1][2]

  • Chromatographic Standard: Used to calculate Kovats Retention Indices (RI) for branched hydrocarbons in complex matrices like essential oils (Capsicum spp.).[1][2]

PropertyValueNote
Molecular Formula

Saturated, branched alkane
Molecular Weight 212.42 g/mol
Boiling Point 261–262°C@ 760 mmHg
Density 0.762 g/mL@ 20°C
Flash Point ~105°CHigh thermal stability

Strategic Retrosynthesis

To synthesize 2-Methyltetradecane with high purity, we must avoid the statistical mixtures common in radical halogenation. We employ a convergent strategy , disconnecting the molecule at the




1
Retrosynthetic Analysis Diagram[1]

RetrosynthesisTarget2-Methyltetradecane(Target)Disc_ADisconnection A(C2-C3 Bond)Target->Disc_A  Cut ADisc_BDisconnection B(C2 Functionalization)Target->Disc_B  Cut BSynthons_AIsopropyl Anion + Dodecyl Electrophile(Or vice versa)Disc_A->Synthons_APrecursors_AIsopropylmagnesium Chloride+1-BromododecaneSynthons_A->Precursors_AKochi CouplingSynthons_BDodecyl Anion + AcetoneDisc_B->Synthons_BPrecursors_BDodecylmagnesium Bromide+AcetoneSynthons_B->Precursors_BGrignard + Deox

Figure 1: Retrosynthetic map showing the two primary pathways: Organometallic Coupling (A) and Grignard Addition/Deoxygenation (B).[1]

Method A: The Kochi-Grignard Coupling (Precision Route)

Mechanism: Copper-catalyzed cross-coupling of alkyl Grignard reagents with alkyl halides.[1][2] Standard Grignard coupling (


12

1
Protocol Design
  • Electrophile: 1-Bromododecane (

    
    ).[1][2]
    
  • Nucleophile: Isopropylmagnesium chloride (

    
    , 2.0M in THF).[1][2]
    
  • Catalyst:

    
     (0.1M in THF).[1][2]
    
Step-by-Step Methodology
  • Catalyst Preparation: Dissolve anhydrous

    
     (0.85 g) and 
    
    
    (1.34 g) in 100 mL anhydrous THF. Stir until a clear orange/red solution forms (
    
    
    ).
  • Reaction Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Add 1-Bromododecane (24.9 g, 100 mmol) and 50 mL anhydrous THF.

  • Catalyst Addition: Add 30 mL of the prepared catalyst solution (3 mol%). Cool the mixture to -10°C.

  • Grignard Addition: Add Isopropylmagnesium chloride (2.0M in THF, 60 mL, 120 mmol) dropwise over 45 minutes. Critical: Maintain temp < 0°C to prevent halogen-metal exchange side reactions.[1][2]

  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Quench with saturated

    
     (aq).[1][2][3] Extract with hexanes (3 x 50 mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via fractional distillation under reduced pressure (bp ~130°C @ 10 mmHg) to separate from any homocoupled byproducts (dodecane or tetracosane).[1][2]
    

Why this works: The copper catalyst forms an organocuprate intermediate that reacts faster with the primary bromide than the Grignard reagent alone, suppressing side reactions.[1]

Method B: Grignard Addition & Deoxygenation (Robust Route)

Mechanism: Nucleophilic addition to a ketone followed by dehydration and catalytic hydrogenation.[1][2] This method is often preferred in pharmaceutical settings because it relies on thermodynamically stable intermediates and avoids the handling of sensitive organocuprates.[1][2]

Reaction Pathway Diagram[1][3][5][6]

GrignardPathStart1-Bromododecane+ MgGrignardDodecylMgBrStart->GrignardTHF, RefluxIntermediateTertiary Alcohol(2-methyltetradecan-2-ol)Grignard->Intermediate+ AcetoneAlkeneAlkene Mixture(2-methyltetradec-1-ene / -2-ene)Intermediate->AlkeneH+, -H2O(Dehydration)Product2-MethyltetradecaneAlkene->ProductH2, Pd/C(Hydrogenation)

Figure 2: Stepwise synthesis via tertiary alcohol intermediate.

Step-by-Step Methodology

Phase 1: Formation of 2-Methyltetradecan-2-ol

  • Grignard Formation: React 1-Bromododecane (24.9 g, 100 mmol) with Mg turnings (2.6 g, 110 mmol) in 100 mL anhydrous ether to form Dodecylmagnesium bromide. Initiate with an iodine crystal if necessary.[1][2]

  • Addition: Cool to 0°C. Add dry Acetone (7.0 g, 120 mmol) dropwise. The steric bulk of the dodecyl chain is minimal at the reaction site, ensuring quantitative addition.[1]

  • Quench: Pour into ice-cold dilute

    
    . Isolate the tertiary alcohol.
    

Phase 2: Deoxygenation

  • Dehydration: Reflux the crude alcohol in toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) in a Dean-Stark apparatus to remove water.[1][2] This yields a mixture of 2-methyltetradec-1-ene and 2-methyltetradec-2-ene.[1][2]

  • Hydrogenation: Dissolve the alkene mixture in Ethanol. Add 10% Pd/C (5 wt%).[1][2] Stir under

    
     balloon (1 atm) for 4 hours.
    
  • Validation: Filter through Celite. The resulting alkane requires minimal purification beyond solvent removal, as the hydrogenation of the steric isomers yields the single target product: 2-Methyltetradecane.[1]

Quality Control & Characterization

For drug development applications, purity must be validated against potential isomers (e.g., n-pentadecane).[1][2]

TechniqueExpected Signal (Diagnostic)
GC-MS Molecular ion

at m/z 212.[1][2] Fragmentation peak at m/z 43 (

) is prominent for the isopropyl group.[1][2]
1H NMR

0.86 (d, 6H,

) for the isopropyl methyls.[1] The doublet confirms the terminal branching.
13C NMR Distinct signal for the methine carbon (

) at approx

28.0 ppm, separated from the bulk methylene envelope.[1]
RI (Kovats) ~1465 on non-polar columns (e.g., DB-5).[1][2] Matches literature values for Capsicum volatiles.

Safety & Handling

  • Flammability: 2-Methyltetradecane is combustible.[1][2] All Grignard reactions involve highly flammable solvents (Ether/THF).[1][2]

  • Reactivity:

    
     is hygroscopic and corrosive.[1][2] Handle in a glovebox or under positive Argon pressure.[1][2]
    
  • Toxicology: While generally considered low toxicity (alkane), it is a skin irritant.[1][2] Its presence in biological membranes suggests high lipophilicity; avoid prolonged exposure.[1][2]

References

  • Synthesis of Alkyl Bromides: Ruhoff, J. R.; Burnett, R. E.; n-Dodecyl Bromide.[1][2] Org.[1][2][4][5] Synth.1935 , 15, 24. Link[1][2]

  • Kochi Coupling Mechanism: Tamura, M.; Kochi, J. Synthesis of Complex Organic Molecules by Coupling of Grignard Reagents with Alkyl Halides. J. Am. Chem. Soc.[1][2][4]1971 , 93, 1483–1485.[1][2] Link[1][2]

  • Biological Occurrence: Garruti, D. S., et al. Volatile profile and sensory quality of new varieties of Capsicum chinense pepper. Ciênc. Tecnol. Aliment.2013 , 33, 102-108.[1][2] Link

  • Pheromone Identification: Kannan, S.; Archunan, G. Identification of GABAβ Receptor Protein and Farnesol in the Preputial Gland of Bandicoot Rat. Advances in Zoology and Botany2016 , 4, 25-32.[1][2] Link

  • Chemical Properties: PubChem Compound Summary for CID 15268, 2-Methyltetradecane. Link[1][2]

Technical Guide: Natural Sources and Biogenic Profiling of 2-Methyltetradecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyltetradecane (C₁₅H₃₂, CAS: 1560-95-8), often referred to as iso-pentadecane, is a branched-chain alkane (iso-alkane) found in the epicuticular waxes and volatile fractions of specific plant taxa. Unlike ubiquitous n-alkanes that serve primarily as moisture barriers, branched alkanes like 2-methyltetradecane often function as specific chemotaxonomic markers and possess distinct lipophilic properties that influence membrane permeability and insect-plant signaling.

This guide provides a definitive technical analysis of 2-methyltetradecane, detailing its biosynthetic origin from amino acid precursors, identifying high-yield botanical sources (notably Capsicum species), and outlining rigorous extraction and analytical protocols. For drug development professionals, this compound represents a critical lipophilic constituent in medicinal extracts, influencing the bioavailability and solvent properties of complex natural product matrices.

Chemical & Physical Characterization[1][2][3][4][5]

Understanding the physicochemical profile of 2-methyltetradecane is a prerequisite for successful isolation. It is a structural isomer of pentadecane with a methyl group substitution at the C-2 position.

PropertySpecification
IUPAC Name 2-Methyltetradecane
Common Name Iso-pentadecane
Molecular Formula C₁₅H₃₂
Molecular Weight 212.41 g/mol
Boiling Point ~265.2°C
LogP (Predicted) ~7.8 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in hexane, dichloromethane, chloroform
Role Component of epicuticular wax; Volatile organic compound (VOC)

Biosynthetic Mechanistics[6][7]

The synthesis of 2-methyltetradecane in plants diverges from the standard fatty acid elongation pathway used for straight-chain alkanes (n-alkanes). While n-alkanes originate from Acetyl-CoA, iso-alkanes are primed by branched-chain amino acids , specifically Valine.

The Valine-Primer Pathway
  • Initiation: Valine is transaminated and decarboxylated to form Isobutyryl-CoA .[1]

  • Elongation: Isobutyryl-CoA acts as the primer for the Fatty Acid Synthase (FAS) complex, where malonyl-CoA units are added iteratively.

  • Decarbonylation: The resulting even-carbon iso-fatty acid (16-methylhexadecanoic acid precursor) undergoes decarbonylation (loss of CO) via the decarbonylase enzyme (CER1/CER3 complex) to yield the odd-carbon iso-alkane.

Pathway Visualization

Biosynthesis Valine L-Valine (Branched Amino Acid) Isobutyryl Isobutyryl-CoA (Primer) Valine->Isobutyryl Transamination & Decarboxylation Elongation Fatty Acid Elongation (FAS Complex + Malonyl-CoA) Isobutyryl->Elongation Priming IsoFattyAcid 14-Methylpentadecanoic Acid (Iso-C16 Fatty Acid) Elongation->IsoFattyAcid Chain Extension (C2 units) Decarbonylation Decarbonylation (CER1/CER3 Enzymes) IsoFattyAcid->Decarbonylation Reduction Product 2-Methyltetradecane (Iso-C15 Alkane) Decarbonylation->Product -CO (Carbon Monoxide)

Figure 1: Biosynthetic pathway of 2-Methyltetradecane showing the Valine-derived initiation mechanism.

Primary Botanical Sources[5][8]

While trace amounts of iso-alkanes are common in plant waxes, specific genera accumulate 2-methyltetradecane at analytically significant levels. The genus Capsicum (Solanaceae) is the most authoritative source.

Quantitative Source Profile
Plant SpeciesCommon NameConcentration / ContextPart UsedReference
Capsicum chinense Habanero Pepper9.15 - 10.47 mg/mL (in volatile fraction)Fruit[Pino et al., 2018]
Launaea lanifera Spiny Launaea3.8% of Total Essential OilAerial Parts[Belabbes et al., 2015]
Delphinium speciosum Larkspur3.3% of Total Essential OilFlowering Aerial Parts[Ebrahimi et al., 2018]
Nicotiana tabacum TobaccoSignificant fraction of C29-C33 wax (Iso-series)Leaves[Wu et al., 2019]
Rhaponticum acaule -0.8% of Essential OilAerial Parts[Chemsa et al., 2018]

Key Insight for Researchers: For isolation purposes, Capsicum chinense (varieties 'Jaguar' or 'Mayapan') is the superior biological matrix due to the unusually high concentration of branched hydrocarbons in its volatile profile, which are thought to be metabolically linked to capsaicinoid biosynthesis.

Extraction & Analytical Workflow

To isolate 2-methyltetradecane with high fidelity, a Simultaneous Distillation-Extraction (SDE) protocol is recommended over simple solvent extraction to separate the volatile alkane fraction from heavier cuticular waxes.

Protocol: Simultaneous Distillation-Extraction (SDE)[9]

Objective: Isolate volatile fraction containing 2-methyltetradecane from Capsicum fruit.

  • Sample Prep:

    • Homogenize 500g of fresh Capsicum chinense fruit with 500mL distilled water.

    • Add internal standard (e.g., nonyl acetate) for quantification.

  • Apparatus Setup:

    • Use a Likens-Nickerson apparatus.

    • Solvent Arm: 50 mL Dichloromethane (CH₂Cl₂).

    • Sample Arm: Aqueous fruit homogenate.

  • Extraction:

    • Boil both flasks simultaneously for 2 hours . The steam and solvent vapors mix in the central chamber, allowing efficient partition of volatiles into the organic phase.

  • Concentration:

    • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).

    • Concentrate to 1 mL using a Kuderna-Danish concentrator or gentle nitrogen stream. Avoid rotary evaporation to prevent loss of volatile alkanes.

Analytical Validation: GC-MS Parameters

Differentiation between n-pentadecane, anteiso-pentadecane (3-methyltetradecane), and iso-pentadecane (2-methyltetradecane) requires precise chromatographic separation.

  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Non-polar columns are essential.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 4°C/min to 240°C.

    • Hold 240°C for 10 min.

  • Identification Criteria:

    • Retention Index (RI): 2-Methyltetradecane elutes before n-pentadecane.

      • Approximate RI (DB-5): 1460 - 1470.

    • Mass Spectrum: Look for characteristic fragment ions:

      • M-15 (Loss of methyl): Prominent peak (unlike n-alkanes).[1]

      • M-43 (Loss of isopropyl): Distinctive for 2-methyl substitution.

Workflow Visualization

Workflow Sample Capsicum chinense Homogenate SDE Likens-Nickerson SDE (2 hrs, CH2Cl2) Sample->SDE Drying Drying (Anhydrous Na2SO4) SDE->Drying Organic Phase Concentration Concentration (Kuderna-Danish) Drying->Concentration GCMS GC-MS Analysis (HP-5MS Column) Concentration->GCMS Data Identification (RI ~1465, M-15 Peak) GCMS->Data

Figure 2: Isolation and identification workflow for volatile iso-alkanes.

Bioactivity & Pharmacological Context[3][10][11]

For drug development professionals, 2-methyltetradecane is rarely a standalone API (Active Pharmaceutical Ingredient) but serves critical auxiliary roles in natural product formulations.

  • Membrane Permeation Enhancer:

    • As a highly lipophilic branched hydrocarbon, 2-methyltetradecane integrates into the lipid bilayer of cell membranes. This can modulate membrane fluidity, potentially enhancing the transdermal or transmembrane delivery of co-administered bioactive compounds (e.g., capsaicinoids in pepper extracts).

  • Antimicrobial Synergy:

    • In Launaea lanifera and Capsicum extracts, the volatile fraction containing 2-methyltetradecane contributes to the overall antimicrobial profile. While the pure alkane has low intrinsic potency, it disrupts the bacterial cell wall integrity, making pathogens more susceptible to phenolic or terpenoid components.

  • Chemotaxonomic Marker:

    • The presence of 2-methyltetradecane is a specific marker for authentication of Capsicum oleoresins, distinguishing natural extracts from synthetic adulterants which typically contain only n-alkanes derived from petroleum or Fischer-Tropsch synthesis.

References

  • Pino, J. A., Sauri-Duch, E., & Marbot, R. (2018). Biological activities of volatile extracts from two varieties of Habanero pepper (Capsicum chinense Jacq.). Taylor & Francis.

  • Belabbes, R., et al. (2015). Chemical composition and antibacterial activity of essential oil of Launaea lanifera Pau grown in Algerian arid steppes. Asian Pacific Journal of Tropical Biomedicine.

  • Ebrahimi, S. N., et al. (2018).[2] Volatile Components of Aerial Parts of Delphinium Speciosum M.B.[3] Growing In Iran. Brieflands.

  • Wu, Y., et al. (2019). Biosynthetic and environmental effects on the stable carbon isotopic compositions of anteiso- and iso-alkanes in tobacco leaves. Phytochemistry.

  • Chemsa, A. E., et al. (2018).[2] Rhaponticum acaule (L) DC essential oil: chemical composition, in vitro antioxidant and enzyme inhibition properties. PubMed Central.

  • Jetter, R., & Kunst, L. (2008). Plant surface lipid biosynthetic pathways and their utility for metabolic engineering of biomass and bioenergy crops. The Plant Journal.

Sources

2-Methyltetradecane spectroscopic data interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyltetradecane (


) is a branched alkane isomer of pentadecane. In drug development and environmental analysis, it frequently appears as a component of complex hydrocarbon matrices, a specific biomarker in insect pheromone signaling, or a trace impurity in petrochemical solvents.

Accurate identification of 2-methyltetradecane requires a multi-modal approach. Reliance on a single technique (e.g., Mass Spectrometry alone) often leads to misidentification as n-pentadecane or 3-methyltetradecane due to spectral similarity. This guide provides a definitive, self-validating protocol for its characterization using GC-MS (Retention Indices + Fragmentation) and NMR spectroscopy.

Molecular Specifications & Properties

PropertyDataNotes
IUPAC Name 2-Methyltetradecane"Iso-pentadecane" (common name)
Molecular Formula

Saturated branched alkane
Exact Mass 212.2504 DaMonoisotopic
Boiling Point ~261–262 °CSlightly lower than n-pentadecane (270 °C)
Kovats Index (RI) 1460–1465 On DB-5 / HP-5MS columns (Non-polar)

Chromatographic Behavior: The Kovats Index (RI)

In alkane analysis, retention time drifts. The Kovats Retention Index (RI) is the only reliable anchor.

  • The Rule: 2-Methyl alkanes elute before their straight-chain isomers (n-alkanes) but after more highly branched isomers.

  • Target Value: On a standard non-polar column (e.g., DB-5, HP-5MS), 2-methyltetradecane elutes at RI 1460–1465 .

  • Validation:

    • n-Tetradecane (

      
      ) = 1400 (Definition)
      
    • n-Pentadecane (

      
      ) = 1500 (Definition)
      
    • 2-Methyltetradecane falls at ~60-65% of the gap between

      
       and 
      
      
      
      .

Diagnostic Logic: If your peak elutes at RI 1500, it is n-Pentadecane. If it elutes at RI 1463, it is likely 2-Methyltetradecane.

Mass Spectrometry (EI-MS) Interpretation

Electron Ionization (70 eV) produces a fragmentation pattern dominated by sigma-bond cleavages. 2-Methyltetradecane has a distinct "fingerprint" compared to n-alkanes.

Key Diagnostic Peaks
  • Molecular Ion (

    
    ):  m/z 212 .[1] Usually weak but visible.[2]
    
  • Base Peak: m/z 43 (

    
    ) or m/z 57 . (Common to all alkanes, non-specific).
    
  • The "Iso" Indicator (M-15):

    • Observation: A distinct peak at m/z 197 (

      
      ).
      
    • Mechanism: Loss of a methyl group. In n-alkanes, this is negligible. In 2-methyl alkanes, cleavage at the branch point (C2) is statistically favored and energetically accessible, yielding a secondary carbocation.

  • The "Branch" Cleavage (M-43):

    • Observation: Loss of the isopropyl group (

      
      ) leads to m/z 169 .
      
    • Mechanism: Cleavage of the C2–C3 bond.

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) m/z 212 M15 [M - CH3]+ m/z 197 (Diagnostic for Branch) M->M15 -CH3 (15 Da) C1-C2 Cleavage M43 [M - C3H7]+ m/z 169 (Loss of Isopropyl) M->M43 -C3H7 (43 Da) C2-C3 Cleavage Base Base Peak m/z 43 or 57 (Alkyl Chain) M->Base Chain Fragmentation M43->Base

Caption: EI-MS fragmentation pathways for 2-Methyltetradecane. The M-15 peak (197) distinguishes it from n-alkanes.

NMR Spectroscopy: The Structural Architect

While MS confirms the mass and class, NMR definitively locates the methyl branch at the C2 position.

NMR Chemical Shifts (CDCl )

The symmetry of the isopropyl head group is the key identifier.

Carbon PositionAssignmentShift (

, ppm)
Diagnostic Feature
C1, C1' Terminal Methyls (Iso)22.7 Double intensity , distinct from bulk methyls.
C2 Methine (CH)28.0 Branch point; deshielded.
C3 Methylene (

to branch)
39.1 Significantly deshielded compared to bulk

.
C14 Terminal Methyl (Tail)14.1 Standard triplet methyl.
Bulk

Chain29.4 – 30.0Overlapping "hump".
NMR Chemical Shifts (CDCl )
  • 
     0.86 ppm (d, 
    
    
    
    Hz, 6H):
    The Iso-propyl doublet . This is the "smoking gun" for 2-methyl substitution.
  • 
     0.88 ppm (t, 3H):  The terminal methyl at the other end of the chain.
    
  • 
     1.52 ppm (m, 1H):  The methine proton at C2.
    
  • 
     1.25 ppm (br s):  Bulk methylene protons.
    

Experimental Protocol: Identification Workflow

This protocol ensures high-confidence identification, eliminating false positives from isomers like 3-methyltetradecane.

Step 1: Sample Preparation
  • Dissolve 1 mg of sample in 1 mL of Hexane (for GC-MS) or CDCl

    
     (for NMR).
    
  • Internal Standard Spike: Add 50 µL of a

    
     n-alkane mix to the GC vial to calculate the Retention Index (RI) precisely.
    
Step 2: GC-MS Acquisition
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • Data Check:

    • Calculate RI using the Van den Dool and Kratz equation.

    • Pass Criteria: RI must be

      
      .
      
Step 3: NMR Verification (If Isolated)
  • Acquire

    
     NMR (16 scans min).
    
  • Pass Criteria: Look for the 6H doublet at 0.86 ppm. If you see a triplet and a doublet (3H each), it is likely 3-methyltetradecane (which has an ethyl group and a methyl branch).

Analytical Decision Tree

Workflow Start Unknown Hydrocarbon Sample GCMS Run GC-MS (DB-5 Column) Start->GCMS CheckRI Calculate Retention Index (RI) GCMS->CheckRI Decision1 Is RI approx 1460-1465? CheckRI->Decision1 MS_Check Check MS Spectrum Decision1->MS_Check Yes Result_N Likely n-Pentadecane (RI ~1500) Decision1->Result_N No (RI ~1500) Decision2 M-15 (197) Present? M-43 Present? MS_Check->Decision2 NMR_Check Run 1H NMR Decision2->NMR_Check Yes (High Confidence) Result_Other Likely 3-Methyl or other isomer Decision2->Result_Other No Decision3 6H Doublet at 0.86 ppm? NMR_Check->Decision3 Result_Iso CONFIRMED: 2-Methyltetradecane Decision3->Result_Iso Yes Decision3->Result_Other No (e.g. 3H doublet)

Caption: Logic flow for distinguishing 2-methyltetradecane from n-alkanes and other isomers.

References

  • NIST Mass Spectrometry Data Center. Tetradecane, 2-methyl- Mass Spectrum and Retention Index Data.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition. Allured Publishing Corporation.[3] (Standard reference for Terpenoid/Alkane RIs).

  • Hanai, T., et al.Prediction of retention indices of alkanes on non-polar columns. Journal of Chromatography A.
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for NMR shift prediction rules).

Sources

Biological Role of 2-Methyltetradecane in Capsicum Species

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Methyltetradecane (


) is a branched-chain alkane identified within the volatile and cuticular lipid profiles of Capsicum species (C. annuum, C. frutescens). While often overshadowed by the pungency-inducing capsaicinoids, this lipophilic hydrocarbon plays a critical structural and synergistic role in the plant's physiology.

For drug development professionals, 2-Methyltetradecane is not merely a passive solvent; it represents a class of permeation enhancers naturally engineered by the plant to facilitate the transport of bioactive phenolics across biological membranes. This guide analyzes its biosynthetic origin, physiological function, and pharmacological potential, providing actionable protocols for its isolation and study.

Part 1: Chemical Profile & Biosynthetic Origin[1]

Unlike linear


-alkanes, 2-Methyltetradecane possesses a branched "iso" structure.[1] This structural nuance significantly lowers its melting point and alters its packing density within lipid bilayers, a property central to its biological function.
1.1 Biosynthetic Pathway: The Valine Connection

In Capsicum species, the biosynthesis of 2-Methyltetradecane is inextricably linked to the Branched-Chain Amino Acid (BCAA) pathway. Capsicum is metabolically unique because it upregulates valine metabolism to produce precursors for capsaicinoids. 2-Methyltetradecane is a byproduct of this high-flux metabolic state.

  • Precursor: L-Valine.

  • Mechanism: Valine is deaminated to

    
    -ketoisovalerate, decarboxylated to isobutyryl-CoA, and then enters the fatty acid elongation cycle.
    
  • Termination: The resulting iso-branched fatty acid (likely iso-palmitic acid) undergoes decarbonylation/decarboxylation to yield the

    
     alkane: 2-Methyltetradecane .
    
1.2 Biosynthesis Visualization

The following diagram illustrates the divergence of the valine pathway toward both Capsaicinoids (pungency) and Branched Alkanes (cuticular wax).

Biosynthesis cluster_0 Fatty Acid Elongation Complex Valine L-Valine Keto α-Ketoisovalerate Valine->Keto IsoCoA Isobutyryl-CoA Keto->IsoCoA Elongation Fatty Acid Synthase (FAS) (Elongation to C16) IsoCoA->Elongation Primer for FAS Capsaicin Capsaicinoids (Vanillylamine condensation) IsoCoA->Capsaicin Alternative Flux IsoPalmitate Iso-Palmitic Acid (C16:0) Elongation->IsoPalmitate Decarbox Decarbonylation/Decarboxylation (CER1/CER3 complex) IsoPalmitate->Decarbox Target 2-Methyltetradecane (C15) Decarbox->Target

Caption: Divergence of Valine metabolism in Capsicum. Note how 2-Methyltetradecane shares the Isobutyryl-CoA precursor with the capsaicinoid pathway.

Part 2: Physiological Roles in Capsicum
2.1 The Cuticular Barrier & Water Retention

2-Methyltetradecane is a key component of the intracuticular wax . Unlike the rigid crystalloids formed by very long-chain


-alkanes (

), the branched structure of 2-Methyltetradecane introduces "disorder" into the wax matrix.
  • Function: It acts as a plasticizer, preventing the cuticle from becoming too brittle and cracking under thermal stress.

  • Impact: Maintains fruit turgidity and prevents pathogen entry (e.g., Colletotrichum species) by sealing micro-fissures in the fruit surface.

2.2 The "Solvent Effect" for Defense

Capsicum fruits accumulate antimicrobial phenolics. 2-Methyltetradecane creates a localized lipophilic environment on the fruit surface. This allows non-polar antimicrobial compounds to remain solvated and active against invading fungi, rather than crystallizing and becoming inert.

Part 3: Pharmacological Potential & Mechanisms

For drug development, this compound is of interest as a Bio-Enhancer .

3.1 Mechanism of Action: Membrane Fluidization

The biological activity of 2-Methyltetradecane is driven by its hydrophobicity (


).
  • Insertion: It partitions into the acyl chain region of the bacterial phospholipid bilayer.

  • Disruption: The methyl branch prevents tight packing of the phospholipid tails (unlike straight-chain alkanes).

  • Permeability: This increases membrane fluidity and permeability, allowing more potent antimicrobials (like thymol or carvacrol found in essential oils) to enter the cell.

Table 1: Comparative Bioactivity Profile

Feature2-Methyltetradecanen-Tetradecane (Linear)Relevance to Drug Dev
Membrane Integration High (Disruptive)High (Stabilizing)Branched form disrupts barrier function more effectively.
Melting Point Low (

)

Remains liquid at physiological temps; excellent carrier.
Metabolic Stability HighModerateResistant to rapid oxidation; stable in topical formulations.
Toxicity LowLowSuitable for dermatological excipients.
3.2 Synergistic Antimicrobial Model

The diagram below details how 2-Methyltetradecane facilitates the entry of phenolic compounds into a bacterial cell.

Mechanism cluster_membrane Bacterial Cell Membrane Lipid Phospholipid Bilayer Disruption Membrane Expansion (Fluidity Increase) Lipid->Disruption Steric Interference Phenolic Antimicrobial Phenolics (e.g., Capsaicin/Thymol) Disruption->Phenolic Facilitates Entry Alkane 2-Methyltetradecane Alkane->Lipid Partitions into CellDeath Cell Lysis / Leakage Phenolic->CellDeath Target Binding

Caption: The "Trojan Horse" mechanism where 2-Methyltetradecane compromises membrane integrity, allowing bioactive entry.

Part 4: Analytical Methodology

To study this compound, precise extraction is required to separate it from the overwhelming presence of fatty acids and capsaicinoids.

4.1 Extraction Protocol: Headspace SPME (Solid Phase Microextraction)

Recommended for volatile profiling without solvent contamination.

  • Sample Prep: Homogenize 2g of fresh Capsicum pericarp; place in a 20mL headspace vial.

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. This triple-phase fiber captures the wide volatility range of branched alkanes.

  • Incubation: Equilibrate at 50°C for 30 minutes with agitation (250 rpm).

  • Extraction: Expose fiber to headspace for 40 minutes at 50°C.

  • Desorption: Inject into GC inlet at 250°C for 3 minutes (splitless mode).

4.2 GC-MS Identification Parameters

Distinguishing 2-Methyltetradecane from other isomers (3-methyl, 4-methyl) requires calculation of Kovats Retention Indices (RI).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 50°C (2 min)

    
     5°C/min 
    
    
    
    240°C.
  • Target RI: ~1465 (on DB-5 column).

  • Key Mass Fragments (m/z):

    • 43 (Base peak, isopropyl group).

    • 57, 71 (Alkane series).

    • M-15 (Loss of methyl group).

Part 5: Future Directions in Drug Development
  • Topical Analgesics: Utilizing 2-Methyltetradecane as a natural excipient in capsaicin creams to improve transdermal delivery and reduce the concentration of capsaicin needed (lowering irritation).

  • Agricultural Biocontrol: Synthesizing branched-alkane enriched wax sprays to protect non-native crops from fungal pathogens by mimicking the Capsicum cuticle barrier.

References
  • Parsons, E. P., et al. (2013). Fruit cuticle lipid composition and water loss in a diverse collection of pepper (Capsicum).[2] Physiologia Plantarum, 149(2), 160-174.

  • Mazida, M. M., et al. (2005). Analysis of volatile aroma compounds of fresh chilli (Capsicum annuum) during stages of maturity using solid phase microextraction (SPME). Journal of Food Composition and Analysis, 18(4), 427-437.

  • Binder, S. (2010). Branched-chain amino acid metabolism in Arabidopsis thaliana. The Arabidopsis Book, 8, e0137.

  • Trombetta, D., et al. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474-2478.

  • PubChem. 2-Methyltetradecane Compound Summary. National Library of Medicine.

Sources

Geochemical & Pharmacological Significance of Branched Alkanes: The 2-Methyltetradecane Case Study

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the geochemical, biological, and pharmaceutical significance of branched alkanes, using 2-Methyltetradecane as the primary case study.

Executive Summary

Branched alkanes, particularly monomethyl isomers like 2-Methyltetradecane (iso-C15) , serve as critical molecular bridges between deep-time geochemistry and modern lipid therapeutics. In geochemistry, they function as "molecular fossils," offering evidence of ancient cyanobacterial activity and microbial community shifts dating back to the Precambrian. In modern drug development, their structural inability to pack tightly renders them invaluable for modulating membrane fluidity in Lipid Nanoparticle (LNP) formulations. This guide synthesizes the biosynthetic origins, analytical identification, and cross-disciplinary applications of 2-methyltetradecane.

Part 1: Molecular Architecture & Biosynthetic Origins

Structural Definition

2-Methyltetradecane (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is a branched alkane featuring a methyl group at the C2 position. In geochemical nomenclature, it is often referred to as iso-pentadecane  (iso-C15), though IUPAC strict naming is 2-methyltetradecane.
  • Molecular Weight: 212.41 g/mol [1][2][3]

  • Boiling Point: ~261°C

  • Key Feature: The terminal isopropyl group (

    
    ) creates steric hindrance that prevents crystalline packing, significantly lowering the melting point compared to n-pentadecane.
    
Biosynthesis: The "Primer" Hypothesis

Unlike linear alkanes which initiate from Acetyl-CoA, 2-methyl alkanes are synthesized by bacteria (specifically Cyanobacteria and Actinobacteria) using a branched primer derived from amino acid catabolism.

The Pathway:

  • Initiation: Valine is transaminated and decarboxylated to form Isobutyryl-CoA (C4).

  • Elongation: Fatty Acid Synthase (FAS) extends the primer with Malonyl-CoA units to form 14-Methylpentadecanoic acid (Iso-C16 fatty acid).

  • Termination (Cyanobacterial Mode):

    • AAR (Acyl-ACP Reductase): Reduces the fatty acid to an aldehyde.[4][5]

    • ADO (Aldehyde Deformylating Oxygenase): Removes the carbonyl carbon (C1) to yield the C15 alkane (2-Methyltetradecane).

Diagram 1: Biosynthetic Pathway of 2-Methyltetradecane

Biosynthesis Valine L-Valine Isobutyryl Isobutyryl-CoA (Primer) Valine->Isobutyryl Transamination & Decarboxylation IsoC16_FA 14-Methylpentadecanoic Acid (Iso-C16 FA) Isobutyryl->IsoC16_FA FAS Type II (+ 6 Malonyl-CoA) Malonyl Malonyl-CoA (Extender) Malonyl->IsoC16_FA IsoC16_Ald 14-Methylpentadecanal IsoC16_FA->IsoC16_Ald AAR (Reduction) IsoC15_Alk 2-Methyltetradecane (Iso-C15 Alkane) IsoC16_Ald->IsoC15_Alk ADO (Deformylation -C1)

Caption: Biosynthesis of 2-Methyltetradecane via the AAR/ADO pathway typical of Cyanobacteria.

Part 2: Geochemical Significance

The Cyanobacterial Biomarker Controversy

While 2-methylhopanes are the definitive "gold standard" biomarkers for ancient cyanobacteria (dating oxygenic photosynthesis to >2.5 Ga), simple 2-methyl alkanes like 2-methyltetradecane play a supporting role.

  • Significance: Cyanobacteria (e.g., Nostoc, Phormidium) produce mid-chain and methyl-branched alkanes. The presence of 2-methyltetradecane in Precambrian sediments, when found alongside 2-methylhopanes, strengthens the evidence for cyanobacterial mats.

  • Confounding Factors: Heterotrophic bacteria (e.g., Streptomyces) also produce iso-alkanes. Therefore, geochemists rely on the Iso/Anteiso Ratio .

The Iso/Anteiso Ratio Proxy

In sedimentary lipid analysis, the ratio of 2-methyl (iso) to 3-methyl (anteiso) alkanes is used to reconstruct microbial community shifts.

  • High Iso/Anteiso: Often indicates specific inputs from Actinobacteria or specific cyanobacterial blooms.

  • Preservation: Unlike functionalized lipids (acids/alcohols), branched alkanes are chemically inert (non-polar), allowing them to persist in the rock record for billions of years.

Part 3: Analytical Guide (GC-MS)

Experimental Protocol: Extraction & Fractionation

Objective: Isolate the saturated hydrocarbon fraction from a lipid-rich sample (sediment or cell culture).

  • Total Lipid Extraction (TLE):

    • Lyophilize sample.

    • Extract using Bligh & Dyer method (Methanol:Chloroform:Water 2:1:0.8).

    • Why: Chloroform disrupts membranes; Methanol solubilizes polar heads.

  • Saponification:

    • Reflux TLE with 6% KOH in Methanol (70°C, 1 hr).

    • Extract neutrals with Hexane.

    • Why: Removes ester-linked fatty acids (which interfere with alkane analysis).

  • Column Chromatography (Fractionation):

    • Stationary Phase: Silica Gel (activated at 120°C).

    • Fraction 1 (Saturates): Elute with 100% Hexane (Dead volume x 2). <-- Contains 2-Methyltetradecane. [6][7][8]

    • Fraction 2 (Aromatics): Elute with Toluene.

    • Fraction 3 (Polars): Elute with Methanol.

GC-MS Identification Logic

Distinguishing 2-methyltetradecane from its isomers (3-methyl, 4-methyl, n-pentadecane) requires precise analysis of Kovats Indices and Fragmentation patterns.

Table 1: Analytical Parameters for C15 Isomers

CompoundStructureKovats Index (DB-5)Key Diagnostic Ion (EI, 70eV)
2-Methyltetradecane Iso-C151465 [M-15]⁺ (m/z 197) & Strong m/z 43
3-Methyltetradecane Anteiso-C151472[M-29]⁺ (m/z 183)
n-Pentadecane Linear C151500Strong m/z 57, 71, 85 (Smooth envelope)
Diagram 2: GC-MS Decision Tree

GCMS_Logic Start Analyze Mass Spectrum (Molecular Ion m/z 212) Check_M15 Is [M-15]+ (m/z 197) present/distinct? Start->Check_M15 Check_M29 Is [M-29]+ (m/z 183) Dominant? Check_M15->Check_M29 No / Very Weak Check_KI Check Kovats Index (DB-5 Column) Check_M15->Check_KI Yes (Weak to Moderate) Result_3Me ID: 3-Methyltetradecane (Anteiso-C15) Check_M29->Result_3Me Yes (Strong) Result_Linear ID: n-Pentadecane Check_M29->Result_Linear No (Smooth decay) Result_2Me ID: 2-Methyltetradecane (Iso-C15) Check_KI->Result_2Me KI ≈ 1465 Check_KI->Result_3Me KI ≈ 1472 Check_KI->Result_Linear KI ≈ 1500

Caption: Decision tree for distinguishing C15 alkane isomers using MS fragmentation and Retention Indices.

Part 4: Pharmaceutical & Drug Development Applications[10]

Membrane Fluidity Modulation in LNPs

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines), the phase transition temperature (


) of the lipid payload is critical.
  • The Problem: Saturated linear lipids often crystallize/pack too tightly, preventing endosomal release.

  • The Solution: Incorporating branched lipids (like those mimicking 2-methyltetradecane tails) introduces disorder. The methyl branch acts as a "kink," preventing Van der Waals stacking.

  • Application: While 2-methyltetradecane itself is a volatile solvent, its structure is analogous to the phytanyl or iso-stearyl tails used in ionizable cationic lipids.

Metabolic Stability (Toxicology)

Drug developers must understand how branched alkanes are metabolized if used as excipients or found as contaminants.

  • Linear Alkanes: Rapidly oxidized at the terminal methyl by CYP450 (

    
    -oxidation).
    
  • Branched Alkanes: The 2-methyl group sterically hinders the terminal oxidation at that end. Metabolism is forced to occur at the

    
    -end (the unbranched side) or via 
    
    
    
    -1 oxidation. This results in longer half-lives for branched hydrocarbons in biological systems compared to their linear counterparts.

References

  • Summons, R. E., et al. (1999). 2-Methylhopanoids: Biomarkers for Cyanobacteria and for Oxygenic Photosynthesis. Nature. Link

  • Kaiser, B. K., et al. (2013).[5] Fatty Aldehyde Decarbonylation by a Cyanobacterial Alkane Synthase (ADO). Science. Link

  • NIST Chemistry WebBook. 2-Methyltetradecane Mass Spectrum & Retention Indices. Link

  • Simoes, S., et al. (2025).[3] Unveiling the impact of membrane fluidity in shaping lipid-based drug delivery systems. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • PubChem. 2-Methyltetradecane Compound Summary. National Library of Medicine.[1] Link

Sources

physical and chemical properties of 2-Methyltetradecane

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Pathways, and Bio-Organic Applications


)
CAS Registry Number:  1560-95-8[1]
Executive Summary

2-Methyltetradecane (Isopentadecane) is a branched alkane isomer of pentadecane. Distinguished by a single methyl branch at the C2 position, this molecule exhibits significant deviations in thermodynamic behavior compared to its straight-chain counterpart, n-pentadecane. While n-pentadecane is a solid at room temperature (MP: 9.9°C), the structural asymmetry of 2-methyltetradecane depresses its melting point to -8.3°C, maintaining a liquid state desirable for low-temperature fuel formulations, phase change materials (PCMs), and lubricant basestocks.

Beyond industrial applications, 2-methyltetradecane serves as a critical semiochemical in biological systems, functioning as a volatile biomarker in mammalian exocrine secretions and plant metabolomes. This guide provides a comprehensive technical analysis of its properties, validated synthesis protocols, and analytical characterization standards.

Molecular Architecture & Physicochemical Profile

The introduction of a methyl group at the C2 position creates a "forked" terminus, disrupting the Van der Waals packing efficiency typical of linear alkanes. This steric hindrance is the primary driver for the molecule's altered phase transition temperatures.

Table 1: Physicochemical Constants
PropertyValueUnitCondition/Standard
Molecular Formula

--
Molecular Weight 212.42 g/mol -
Boiling Point 265.2°C760 mmHg
Melting Point -8.3°CAtmospheric Pressure
Density 0.7623g/cm³20°C
Refractive Index (

)
1.4284-20°C
Flash Point 87.7°CClosed Cup
LogP (Octanol/Water) ~8.1-Predicted (High Lipophilicity)
Cetane Number ~40–60-Estimated (Lower than n-C15 due to branching)
Kovats Index 1465-Non-polar column (DB-5/SE-30)

Technical Insight: The depression of the melting point by over 18°C relative to n-pentadecane makes 2-methyltetradecane a superior candidate for diesel fuel blends requiring improved Cold Filter Plugging Point (CFPP) performance without sacrificing significant energy density.

Synthetic Pathways & Production Protocols

While 2-methyltetradecane can be isolated from petroleum distillates via fractional distillation (often co-eluting with other C15 isomers), high-purity research-grade material requires targeted synthesis.

Protocol A: Copper-Catalyzed Grignard Coupling (Lab Scale)

This method ensures high regioselectivity by coupling a C3 branched fragment with a C12 linear chain.

Reaction Logic:



Reagents:

  • Isopropylmagnesium bromide (2.0 M in THF)

  • 1-Bromododecane (98% purity)

  • Lithium tetrachlorocuprate (

    
    ) catalyst (0.1 M in THF)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive nitrogen pressure throughout.

  • Catalyst Preparation: Add 10 mmol of 1-Bromododecane and 20 mL of anhydrous THF to the flask. Cool to -10°C using an ice/salt bath.

  • Catalyst Addition: Syringe in 1.5 mol% of

    
     solution. The solution should turn a characteristic orange/brown color.
    
  • Grignard Addition: Slowly add 12 mmol of Isopropylmagnesium bromide dropwise over 30 minutes. The slow addition prevents homocoupling of the Grignard reagent.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of alkyl halide via TLC (Hexane eluent).

  • Quench & Workup: Quench with saturated

    
     solution. Extract the aqueous layer 3x with diethyl ether.
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp ~110°C at 2 mmHg) to obtain clear, colorless 2-methyltetradecane.
    
Visualization: Synthetic Logic Flow

Synthesis cluster_inputs Precursors cluster_process Catalytic Cycle MgBr Isopropyl-MgBr (C3 Fragment) Transmetal Organocuprate Intermediate MgBr->Transmetal BrC12 1-Bromododecane (C12 Fragment) Coupling C-C Bond Formation (Nucleophilic Substitution) BrC12->Coupling Cat Li2CuCl4 Catalyst Cat->Transmetal activates Transmetal->Coupling Product 2-Methyltetradecane (C15H32) Coupling->Product

Figure 1: Copper-catalyzed Grignard coupling pathway for the regioselective synthesis of 2-methyltetradecane.

Chemical Reactivity & Stability
4.1 Radical Halogenation Selectivity

Unlike straight-chain alkanes, 2-methyltetradecane possesses a single tertiary carbon at position C2. In radical halogenation reactions (e.g., bromination), this position is kinetically favored due to the lower bond dissociation energy (BDE) of the tertiary C-H bond (~96 kcal/mol) compared to secondary (~98 kcal/mol) and primary (~101 kcal/mol) bonds.

  • Implication: In oxidative degradation studies, the C2 position is the primary site of attack, leading to the formation of tertiary alcohols or ketones upon aging in air.

4.2 Combustion Characteristics

As a fuel component, 2-methyltetradecane exhibits a lower Cetane Number (CN) than n-pentadecane (CN ~95). The branching disrupts the auto-ignition process, slightly increasing ignition delay. However, it remains a high-quality diesel component (estimated CN > 50) compatible with modern compression-ignition engines.

Analytical Characterization
5.1 Mass Spectrometry (GC-MS)

Identification relies on specific fragmentation patterns governed by the stability of the resulting carbocations.

  • Molecular Ion (

    
    ):  m/z 212 (often weak).
    
  • Base Peak: m/z 43 (

    
    ) or m/z 57 (
    
    
    
    ).
  • Diagnostic Cleavage:

    • 
      -Cleavage at Branch:  Rupture of the C2-C3 bond is energetically favorable.
      
    • Fragment A: Isopropyl cation (m/z 43) + Dodecyl radical.

    • Fragment B: Dodecyl cation (m/z 169) + Isopropyl radical (Less common, but m/z 169 [M-43] is a diagnostic peak for 2-methyl alkanes).

Visualization: Fragmentation Pathway

MassSpec cluster_frag Primary Fragmentation (C2-C3 Cleavage) Parent 2-Methyltetradecane (M+ • m/z 212) Path1 Loss of Isopropyl Radical (M - 43) Parent->Path1 Path2 Loss of Dodecyl Radical (M - 169) Parent->Path2 Ion1 Dodecyl Cation (m/z 169) Path1->Ion1 Ion2 Isopropyl Cation (m/z 43) Path2->Ion2

Figure 2: Primary mass spectrometric fragmentation pathways. The stability of the secondary isopropyl cation often makes m/z 43 the base peak.

Biological & Ecological Relevance[1][6][9][10]
6.1 Semiochemical Signaling

2-Methyltetradecane has been identified as a volatile organic compound (VOC) in the exocrine secretions of various mammals, including the Bandicoot rat (Bandicota indica), where it functions within the preputial gland secretions as a semiochemical for intraspecific communication.

6.2 Botanical Volatiles

In the plant kingdom, it appears in the volatile profiles of Capsicum species and Evodia fruits. Its presence suggests a role in plant defense or pollinator attraction, acting as a hydrophobic carrier for other signaling lipids.

Visualization: Biological Interaction Network

BioRole cluster_mammal Mammalian Signaling cluster_plant Botanical Ecology Molecule 2-Methyltetradecane Source1 Preputial Gland (e.g. Bandicoot Rat) Molecule->Source1 Source2 Fruit Volatiles (Capsicum, Evodia) Molecule->Source2 Function1 Social/Mating Cue (Semiochemical) Source1->Function1 Function2 Pest Defense / Attractant Source2->Function2

Figure 3: Ecological distribution and functional roles of 2-methyltetradecane in mammalian and botanical systems.

References
  • NIST Chemistry WebBook. 2-Methyltetradecane - Thermophysical Properties. National Institute of Standards and Technology. Link

  • PubChem Compound Summary. 2-Methyltetradecane (CID 15268). National Center for Biotechnology Information. Link

  • The Good Scents Company. 2-Methyltetradecane General Information and Organoleptics.Link

  • Cheméo. Chemical Properties of Tetradecane, 2-methyl-.Link

  • DieselNet. Diesel Fuel Properties and Cetane Number Data.Link

  • Scientific Reports (Nature). Identification of GABAβ Receptor Protein and Farnesol in the Preputial Gland of Bandicoot Rat. (Context on 2-methyltetradecane as a glandular volatile). Link

Sources

Technical Monograph: 2-Methyltetradecane (CAS 1560-95-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyltetradecane (CAS 1560-95-8) is a branched C15 alkane isomer of pentadecane. Unlike its linear counterpart (


-pentadecane), the presence of a methyl group at the C2 position introduces steric asymmetry that significantly alters its thermodynamic profile, particularly its melting point and volatility. This compound serves as a critical reference standard in gas chromatography (GC) for retention index calibration, a biomarker in geochemical analysis, and a functional component in the study of insect chemical communication (cuticular hydrocarbons).

This guide provides a comprehensive technical analysis of 2-methyltetradecane, detailing its physicochemical properties, specific synthesis protocols, and identification logic.

Part 1: Physicochemical Profile[1][2]

The introduction of a methyl branch reduces intermolecular Van der Waals forces compared to linear alkanes, resulting in a lower boiling point and melting point than


-pentadecane.

Table 1: Key Physicochemical Properties

PropertyValueNotes
CAS Number 1560-95-8
IUPAC Name 2-Methyltetradecane
Molecular Formula

Molecular Weight 212.41 g/mol
Boiling Point 261–262 °C@ 760 mmHg
Melting Point -8.3 °CSignificantly lower than

-pentadecane (9.9 °C) due to crystal lattice disruption.[1][2]
Density 0.771 g/mL@ 20 °C (Predicted)
Refractive Index (

)
1.428
Flash Point ~108 °CClosed Cup
Solubility Immiscible in water; Soluble in hexane, chloroform, ethyl acetate.

Part 2: Molecular Identification & Spectroscopic Signature

Accurate identification of 2-methyltetradecane requires distinguishing it from other C15 isomers (e.g., 3-methyltetradecane or


-pentadecane). Mass spectrometry (MS) provides the most definitive structural evidence.
Mass Spectrometry (EI, 70 eV)

The fragmentation pattern of 2-methylalkanes is distinct. Unlike linear alkanes which show a smooth decay of


 clusters, 2-methyltetradecane exhibits specific diagnostic peaks.
  • Base Peak (

    
     43):  The isopropyl group 
    
    
    
    is highly stable and forms the base peak (100% relative abundance).
  • Diagnostic Fragment (

    
    ):  Cleavage at the C2-C3 bond results in the loss of the isopropyl group, yielding a significant peak at 
    
    
    
    169
    (
    
    
    ). This peak is often absent or very weak in
    
    
    -pentadecane.
  • Molecular Ion (

    
    ):  Visible at 
    
    
    
    212
    , though typically weak (<5% intensity) due to the ease of fragmentation at the branch point.
Logical Pathway of Fragmentation[4]

MassSpecFragmentation Figure 1: Primary Fragmentation Logic for 2-Methyltetradecane M_Ion Molecular Ion (M+) m/z 212 Branch_Cleavage C2-C3 Bond Cleavage M_Ion->Branch_Cleavage Electron Impact Frag_43 Isopropyl Cation [(CH3)2CH]+ m/z 43 (Base Peak) Branch_Cleavage->Frag_43 Charge Retention on Isopropyl Frag_169 Dodecyl Cation [C12H25]+ m/z 169 (Diagnostic) Branch_Cleavage->Frag_169 Charge Retention on Long Chain

Figure 1: The preferential cleavage at the branched C2 position generates the diagnostic m/z 43 and m/z 169 ions.

Part 3: Synthesis Protocol (Kochi Coupling)

While Wurtz coupling is historically cited, it leads to a statistical mixture of products that is difficult to purify. The Kochi-Grignard Coupling (using


 catalyst) is the preferred method for high-purity synthesis of 2-methyltetradecane. This method couples a primary alkyl halide with a secondary Grignard reagent with high specificity.
Reaction Scheme


Detailed Methodology

Safety Note: Grignard reagents are moisture-sensitive. All glassware must be flame-dried and the reaction performed under an inert atmosphere (


 or Ar).
  • Catalyst Preparation (

    
    ): 
    
    • Dissolve anhydrous

      
       (0.85 g, 20 mmol) and anhydrous 
      
      
      
      (1.34 g, 10 mmol) in 100 mL of anhydrous THF. This creates a 0.1 M stock solution of
      
      
      (reddish-orange color).
  • Reagent Setup:

    • Substrate: 1-Bromododecane (24.9 g, 100 mmol).

    • Reagent: Isopropylmagnesium bromide (120 mmol, 2.0 M solution in THF).

    • Solvent: Anhydrous THF (150 mL).

  • Coupling Procedure:

    • Charge a 500 mL 3-neck flask with 1-Bromododecane and 150 mL THF.

    • Add 2.0 mL of the

      
       catalyst solution (0.2 mol%).
      
    • Cool the mixture to -10 °C using an ice/salt bath.

    • Add the Isopropylmagnesium bromide solution dropwise over 60 minutes. Crucial: Maintain temperature below 0 °C to prevent halogen-metal exchange side reactions.

    • The solution will transiently turn colorless/yellow and return to orange as the catalytic cycle turns over.

  • Workup & Purification:

    • Quench with saturated

      
       solution.[3][4]
      
    • Extract with diethyl ether (3 x 100 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Distill under reduced pressure (vacuum distillation) to separate the product from any unreacted dodecane or coupling byproducts.

SynthesisWorkflow Figure 2: Kochi-Grignard Synthesis Workflow for 2-Methyltetradecane Start Start: Flame-dry Glassware Inert Atmosphere (N2) Mix Dissolve 1-Bromododecane in THF + Li2CuCl4 Catalyst Start->Mix Cool Cool to -10°C Mix->Cool Add Dropwise Addition of Isopropyl-MgBr Cool->Add React Stir 2h @ 0°C (Catalytic Cycle) Add->React Quench Quench with NH4Cl React->Quench Purify Vacuum Distillation Target BP: ~130°C @ 10mmHg Quench->Purify

Figure 2: Step-by-step workflow for the copper-catalyzed cross-coupling synthesis.

Part 4: Biological Significance & Applications[2][7][8]

Insect Chemical Ecology (Pheromones)

Methyl-branched alkanes like 2-methyltetradecane are vital components of the cuticular hydrocarbons (CHCs) layer in insects.[5]

  • Function: They serve a dual purpose: preventing desiccation (water loss) and acting as contact pheromones for species recognition and mate selection.

  • Mechanism: The methyl branch disrupts lipid packing, keeping the waxy layer fluid at ambient temperatures, which is essential for the chemical signaling to be "readable" by the antennae of other insects .

Gas Chromatography Retention Index (Kovats)

2-Methyltetradecane is a standard reference material for calculating Kovats Retention Indices (


).
  • Utility: Because it elutes predictably between

    
    -tetradecane and 
    
    
    
    -pentadecane, it allows researchers to normalize GC data across different instruments and columns.
  • Retention Behavior: On non-polar columns (e.g., DB-5), 2-methyl isomers typically elute before their straight-chain isomers due to their more compact globular shape and lower boiling points.

Phase Change Materials (PCMs)

While linear alkanes are common PCMs, 2-methyltetradecane is investigated for low-temperature thermal energy storage. Its melting point (-8.3 °C) makes it suitable for "cold chain" applications (e.g., transporting vaccines or biological samples) where maintaining sub-zero temperatures is critical.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15268, 2-Methyltetradecane. Retrieved from [Link]

  • Blomquist, G. J., & Bagnères, A. G. (2010).Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press. (Contextual grounding for CHC function).
  • NIST Mass Spectrometry Data Center. Tetradecane, 2-methyl-.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Kochi, J. K. (1974).Organometallic Mechanisms and Catalysis. Academic Press. (Source for Li2CuCl4 coupling mechanism).

Sources

Thermodynamic Architecture of Branched Chain Alkanes: A Structural-Energetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the thermodynamic anomalies of branched chain alkanes, moving beyond elementary definitions to explore the causal relationships between molecular topology and energetic stability. For professionals in drug development and materials science, understanding these properties is not merely academic—it is predictive. The "protobranching" effect, where branching increases thermodynamic stability despite steric crowding, challenges intuitive chemical logic and directly influences metabolic stability and lipophilicity in pharmaceutical design.

Part 1: Structural-Thermodynamic Relationships[1]

The Branching Paradox: Stability vs. Volatility

A fundamental dichotomy exists in branched alkanes: they are thermodynamically more stable than their linear isomers (lower enthalpy of formation) yet kinetically more volatile (lower boiling points).

The Stability Mechanism (Protobranching)

Contrary to the intuition that steric hindrance destabilizes molecules, branched alkanes exhibit "protobranching" stabilization. This phenomenon arises from attractive 1,3-alkyl-alkyl interactions and favorable electrostatic distributions that outweigh local steric repulsion.[1]

  • Linear Alkanes (n-alkanes): Higher potential energy due to fewer stabilizing 1,3-interactions.[1]

  • Branched Alkanes: Lower potential energy (more negative

    
    ).[1][2] For example, converting 
    
    
    
    -octane to 2,2,3,3-tetramethylbutane releases significant energy, reflecting the superior stability of the branched lattice.[1]
The Volatility Mechanism (Surface Area)

While more stable internally, branched alkanes interact more weakly with their environment.

  • London Dispersion Forces: Magnitude depends on surface area contact.[3] Branching creates "spherical" topologies (globularity), reducing the contact surface area per molecule compared to the "cylindrical"

    
    -alkanes.[1]
    
  • Result: Less energy is required to overcome intermolecular forces, leading to lower boiling points and enthalpies of vaporization (

    
    ).
    
Visualization of Thermodynamic Causality

The following diagram illustrates the divergent effects of branching on macroscopic properties.

BranchingThermodynamics Branching Increased Alkyl Branching Compactness Electronic Compactness (Protobranching) Branching->Compactness 1,3-alkyl interactions SurfaceArea Reduced Molecular Surface Area (MSA) Branching->SurfaceArea Spherical Topology Stability Increased Thermodynamic Stability (More Negative ΔHf°) Compactness->Stability Lower Potential Energy VdW Weaker London Dispersion Forces SurfaceArea->VdW Reduced Contact BP Lower Boiling Point & Enthalpy of Vaporization VdW->BP Easier Phase Transition

Figure 1: Causal flow showing how structural branching simultaneously increases thermodynamic stability (green path) while decreasing intermolecular cohesion (red path).[1]

Part 2: Quantitative Thermodynamic Data

The following table contrasts


-octane with its highly branched isomer, 2,2,4-trimethylpentane (isooctane). Note the distinct inversion: the branched isomer melts higher (due to lattice symmetry) but boils lower.

Table 1: Thermodynamic Comparison of C8 Isomers

Property

-Octane (Linear)
2,2,4-Trimethylpentane (Branched)Thermodynamic Driver
Boiling Point (

)
125.6 °C99.3 °CReduced Surface Area / Dispersion Forces
Melting Point (

)
-56.8 °C-107.4 °C *Note: Highly symmetric isomers like 2,2,3,3-tetramethylbutane melt much higher (+100°C) due to packing.[1]
Enthalpy of Formation (

)
-249.9 kJ/mol-259.3 kJ/molProtobranching Stabilization
Entropy (

)
466.7 J/mol[1]·K423.1 J/mol[1]·KReduced conformational degrees of freedom
Density (

)
0.703 g/mL0.692 g/mLInefficient packing in liquid phase

Data Source: NIST Chemistry WebBook [1]

Part 3: Pharmaceutical Applications (The "So What?")

For drug development professionals, the thermodynamics of alkyl chains are proxies for hydrophobic interactions and metabolic fate .

Lipophilicity and Solvation ( )

Thermodynamically, the transfer of a hydrophobic drug from water to a lipid bilayer is entropy-driven (the Hydrophobic Effect).

  • Branching Effect: Branched alkyl chains often lower the

    
     (partition coefficient) slightly compared to linear chains of equal carbon count because the reduced surface area requires a smaller cavity in the solvent, altering the cavitation energy penalty.
    
  • Design Tip: Introducing branching is a precision tool to fine-tune solubility without altering the pharmacophore significantly.[1]

Metabolic Stability (Steric Shielding)

While branched alkanes are thermodynamically stable, their biological persistence is due to kinetic barriers.[1]

  • Cytochrome P450 Blocking: P450 enzymes typically oxidize terminal ($ \omega

    
     \omega-1 $) carbons.[1] Branching at these positions (e.g., 
    
    
    
    -butyl groups) introduces steric hindrance that physically blocks the heme iron from accessing the C-H bond.[1]
  • Thermodynamic Trade-off: The C-H bond dissociation energy (BDE) is weaker for tertiary carbons (

    
    ) than primary carbons (
    
    
    
    ), theoretically making them easier to oxidize.[1] However, the steric exclusion from the enzyme active site overrides this electronic vulnerability, increasing the drug's half-life (
    
    
    ).[1]

Part 4: Experimental Methodologies

Differential Scanning Calorimetry (DSC) Protocol

To accurately determine melting points and heat capacities (


) of branched alkanes, a rigorous DSC protocol is required to account for supercooling and polymorphic transitions common in globular molecules.

Protocol: "Heat-Cool-Heat" Cycle

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    C) and Cyclohexane (solid-solid transition at -87.1°C for low-T accuracy).
    
  • Sample Prep: Hermetically seal 2–5 mg of analyte in aluminum pans to prevent volatilization.

  • Cycle 1 (Erasing Thermal History): Heat to 30°C above estimated

    
    . Hold for 5 min.
    
  • Cooling: Ramp down at 5°C/min to -150°C. Critical: Watch for supercooling (exothermic crystallization peak).

  • Cycle 2 (Measurement): Heat at 2°C/min. The slower ramp rate ensures thermodynamic equilibrium for accurate

    
     and 
    
    
    
    determination.
DSC Workflow Diagram

DSC_Protocol Start Start: Liquid Sample Seal Hermetic Sealing (Prevent Volatilization) Start->Seal Calib Calibration (Indium/Cyclohexane) Seal->Calib Cycle1 Heat Cycle 1: Erase Thermal History Calib->Cycle1 Cool Controlled Cooling (5°C/min to -150°C) Cycle1->Cool Check Crystallization Peak Observed? Cool->Check Cycle2 Heat Cycle 2: Measure Tm & Cp (2°C/min) Check->Cycle2 Yes Anneal Anneal/Shock Cool (Induce Nucleation) Check->Anneal No (Supercooled) Analysis Data Analysis: Integrate Endotherm Onset Cycle2->Analysis Anneal->Cycle2

Figure 2: Decision-tree workflow for accurate DSC analysis of volatile branched alkanes.

Part 5: Computational Prediction (Benson Group Additivity)[1]

When experimental data is unavailable, the Benson Group Additivity method is the industry standard for estimating


, 

, and

[2].

Methodology: The molecule is deconstructed into groups defined by a central atom and its ligands.

  • Notation:

    
     represents a tertiary carbon bonded to 3 carbons and 1 hydrogen.[1][4]
    
  • Calculation:

    
    
    

Example: Isobutane (2-methylpropane) [1]

  • Structure: Three primary carbons (

    
    ) attached to one tertiary carbon (
    
    
    
    ).[1]
  • Groups:

    • 3

      
       [
      
      
      
      ] (Primary C)
    • 1

      
       [
      
      
      
      ] (Tertiary C)[1][4]
  • Note: Branched alkanes often require "Gauche corrections" if 1,4-interactions exist, though isobutane is too small for this specific penalty.[1]

References

  • NIST Chemistry WebBook, SRD 69. Thermochemical Data of Organic Compounds. National Institute of Standards and Technology. Available at: [Link][1]

  • Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods. Chemical Reviews. Available at: [Link][1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: Metabolic stability of branched alkyls). Available at: [Link][1]

  • TA Instruments. Thermal Analysis Application Brief: Purity Determination by DSC. Available at: [Link][1]

Sources

2-Methyltetradecane: Molecular Architecture, Isomerism, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyltetradecane (


, CAS: 1560-95-8) represents a critical structural motif in the study of semiochemicals and petrochemical biomarkers.[1] As a mono-methyl branched alkane, it serves as a model compound for understanding the physicochemical deviations from standard 

-alkanes, specifically regarding volatility, viscosity, and gas-chromatographic retention behavior.

This guide provides a rigorous examination of 2-methyltetradecane, moving beyond basic definitions to explore its role in insect chemical ecology (cuticular hydrocarbons), its distinct mass spectral fragmentation patterns, and high-fidelity protocols for its synthesis and identification.

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

Unlike its chiral counterparts (e.g., 3-methyltetradecane), 2-methyltetradecane is achiral .[1] The C2 position acts as a prochiral center but is bonded to two identical methyl groups, rendering the molecule superimposable on its mirror image. This lack of optical activity simplifies synthesis but places a higher burden on chromatographic resolution to distinguish it from other constitutional isomers.[1]

Key Structural Parameters:

  • Formula:

    
    
    
  • Molecular Weight: 212.41 g/mol [2][3][4]

  • Skeletal Backbone: Tetradecane (

    
    ) with a methyl substitution at C2.[1]
    
  • Topological Index: The "iso" structure (terminal isopropyl group) significantly lowers the boiling point relative to

    
    -pentadecane due to reduced surface area for Van der Waals interactions.
    
Physicochemical Data Table

Data aggregated from experimental and calculated consensus values.

PropertyValueContext/Notes
Boiling Point 261.6°C – 265.2°C@ 760 mmHg.[1] Lower than

-pentadecane (270°C).[1]
Melting Point -8.3°CSignificantly lower than

-pentadecane (9.9°C) due to crystal lattice disruption.[1]
Refractive Index (

)
1.4284Standard reference for purity assessment.[1]
Density 0.7623 g/mL@ 20°C.
Kovats Index (KI) ~1465On non-polar columns (e.g., DB-5, HP-5).[1]
LogP ~8.19Highly lipophilic; negligible water solubility.[1]

Isomerism & Mass Spectrometry Logic

Distinguishing 2-methyltetradecane from its isomers (3-methyl, 4-methyl, etc.) requires a deep understanding of electron-ionization (EI) fragmentation physics.[1]

The "Iso" Signature (M-43)

In 2-methyl alkanes, the bond between C2 and C3 is the weakest link due to the stability of the resulting secondary carbocation (if charge remains on the fragment) or the statistical probability of cleavage.

  • Dominant Fragmentation: Loss of the isopropyl group (

    
    ).
    
  • Diagnostic Peak: A strong signal at [M-43] (

    
     169).[1]
    
  • Differentiation:

    • 2-Methyl: Strong [M-43].[1] Weak [M-15] (loss of terminal methyl is less favorable).[1]

    • 3-Methyl: Strong [M-29] (loss of ethyl).[1]

    • 4-Methyl: Strong [M-43] (loss of propyl) but typically paired with distinct rearrangement ions.[1]

    • n-Pentadecane: Smooth curve of

      
       clusters; dominant 
      
      
      
      57, 71.[1]
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation logic used to confirm the 2-methyl structure versus the straight-chain alkane.

Fragmentation cluster_legend Interpretation M Molecular Ion (M+) m/z 212 Frag1 [M-15]+ m/z 197 (Minor) M->Frag1 Loss of Methyl (CH3) Frag2 [M-43]+ m/z 169 (Diagnostic) M->Frag2 C2-C3 Cleavage (Loss of Isopropyl) Base Base Peak m/z 43 or 57 Frag2->Base McLafferty/Rearrangement Info The M-43 peak is the fingerprint for 2-methyl isomers.

Caption: Fragmentation logic for 2-Methyltetradecane. The preferential C2-C3 bond cleavage yields the diagnostic m/z 169 ion.

Biological Relevance: The Cuticular Hydrocarbon (CHC) Profile[6][7][8]

In the field of chemical ecology, 2-methyltetradecane is not merely a solvent but a bioactive signal.

  • Desiccation Resistance: Insects utilize a blend of

    
    -alkanes and methyl-branched alkanes to waterproof their cuticle.[1][5] The methyl branch disrupts lipid packing, maintaining the waxy layer in a semi-fluid state across variable temperatures, preventing the cuticle from becoming brittle and cracking.
    
  • Semiochemical Signaling:

    • Tsetse Flies (Glossina spp.): 2-methyl alkanes are key components of the contact sex pheromones.[1]

    • Nestmate Recognition: In social insects (ants, bees), the specific ratio of 2-methyltetradecane to other isomers acts as a colony-specific barcode.

Synthetic Protocol: Copper-Catalyzed Cross-Coupling[1]

Objective: Synthesize high-purity 2-methyltetradecane. Challenge: Standard Grignard reactions (


) often fail with alkyl halides due to slow kinetics and 

-hydride elimination.[1] Solution: Use the Kochi-Fürstner Protocol (

catalyzed cross-coupling).[1] This method is superior for linking primary and secondary alkyl chains.[1]
Reagents
  • Fragment A: Isopropylmagnesium bromide (2.0 M in THF).[1]

  • Fragment B: 1-Bromododecane (1.0 eq).[1]

  • Catalyst:

    
     (0.1 M in THF).[1] Prepared by mixing anhydrous LiCl and CuCl2.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Argon (Ar).[1]

  • Substrate Preparation: Charge the flask with 1-Bromododecane (10 mmol) and anhydrous THF (20 mL).

  • Catalyst Addition: Cool the solution to 0°C. Add

    
     solution (0.3 mmol, 3 mol%). The solution should turn a characteristic orange/red color.
    
  • Grignard Addition: Add Isopropylmagnesium bromide (12 mmol, 1.2 eq) dropwise over 30 minutes.

    • Note: Maintain temperature <10°C to prevent elimination side-reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via GC-FID.[1]

  • Quenching: Cool to 0°C. Slowly add saturated

    
     (aq) to quench unreacted Grignard.
    
  • Extraction: Extract with Hexane (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distill under reduced pressure (Kugelrohr) or pass through a silica plug (eluent: 100% Hexane) to remove polar byproducts.[1]

Synthetic Workflow Diagram

Synthesis R1 1-Bromododecane (C12 Chain) Mix 0°C, THF, Argon Atm. Cross-Coupling R1->Mix R2 Isopropyl-MgBr (Branched Head) R2->Mix Cat Li2CuCl4 Catalyst (Kochi Reagent) Cat->Mix Inter Organocopper Intermediate Mix->Inter Transmetallation Workup Quench (NH4Cl) Extraction (Hexane) Inter->Workup Reductive Elimination Prod 2-Methyltetradecane (>98% Purity) Workup->Prod Distillation

Caption: Kochi-Fürstner cross-coupling workflow for the synthesis of 2-methyltetradecane.

Analytical Validation (GC-MS)[1][9]

To validate the synthesized product, one must confirm the Kovats Retention Index (KI) . Mass spectra alone are often insufficient for distinguishing isomers.[1][6]

Protocol
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1][7]

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (1 min)

    
     300°C @ 10°C/min.
    
  • Standard: Co-inject

    
    , 
    
    
    
    , and
    
    
    
    
    -alkane standards.
Calculation

Calculate KI using the Van den Dool and Kratz equation:



  • Where

    
     is the carbon number of the alkane eluting before the target, and 
    
    
    
    is the alkane eluting after.
  • Target KI: ~1465.

  • Validation: If the peak appears at KI 1500, it is

    
    -pentadecane (linear isomer).[1] If it appears at ~1465 with a dominant 
    
    
    
    169 fragment, it is confirmed as 2-methyltetradecane.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Methyltetradecane: Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[1][8]

  • Blomquist, G. J., & Bagnères, A. G. (2010).[1][9][10] Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.[1][10] (Authoritative text on CHC function).

  • Kovats, E. (1958).[1] Gas-chromatographische Charakterisierung organischer Verbindungen. Helvetica Chimica Acta, 41(7), 1915-1932.[1] (Foundational paper on Retention Indices).

  • Fürstner, A., & Martin, R. (1995).[1] Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Alkyl Halides. Chemistry – A European Journal.[1] (Methodology basis for the synthetic protocol described).

  • PubChem Database. (2023).[1] Compound Summary: 2-Methyltetradecane.[1][3] National Center for Biotechnology Information.[1]

Sources

solubility of 2-Methyltetradecane in organic solvents

Technical Guide: Solubility Profiling of 2-Methyltetradecane ( )

Executive Summary & Physicochemical Profile[1][2]

2-Methyltetradecane (CAS: 1560-95-8) is a branched alkane isomer of pentadecane. In drug development and metabolic research, it serves as a critical hydrophobic internal standard for Gas Chromatography (GC) and a model compound for studying lipophilic interactions in lipid membranes.

Unlike its linear counterpart (

Table 1: Physicochemical Properties of 2-Methyltetradecane[3]
PropertyValueContext for Solubility
Molecular Formula

High carbon content drives hydrophobicity.
Molecular Weight 212.41 g/mol Medium-chain alkane behavior.
Physical State LiquidFacilitates rapid solvation kinetics vs. solids.
Melting Point -8.3 °CRemains liquid at low-temp storage.
Boiling Point ~261–265 °CLow volatility; stable in open-vessel prep.
Density 0.762 g/mLFloats on aqueous/polar phases (Phase Separation).
LogP (Predicted) ~8.1 – 8.2Extreme lipophilicity; practically insoluble in water.

Theoretical Solubility Framework

To predict and manipulate the solubility of 2-Methyltetradecane, we employ Hansen Solubility Parameters (HSP) . This system decomposes the cohesive energy density into three components: Dispersion (



1
Hansen Solubility Analysis

For saturated alkanes like 2-Methyltetradecane, the solubility is driven almost exclusively by Dispersion Forces (Van der Waals interactions).

  • 
     (Dispersion):  ~16.0 MPa
    
    
    . This is the dominant parameter.
  • 
     (Polar):  ~0.0 MPa
    
    
    . The molecule has no permanent dipole.
  • 
     (H-Bonding):  ~0.0 MPa
    
    
    . It cannot donate or accept hydrogen bonds.

Solubility Rule: The "Interaction Radius" (


Predicted Miscibility Chart

Based on the HSP distance metric, we can categorize solvents into three tiers.

Solvent ClassRepresentative SolventInteraction PredictionMiscibility Status
Non-Polar Hydrocarbons Hexane, Heptane, Cyclohexane

. Perfect match of dispersion forces.
Fully Miscible
Chlorinated Solvents Chloroform, DichloromethaneSlight polarity mismatch, but high dispersion capability.High Solubility
Polar Aprotic Acetone, Acetonitrile, DMSOSignificant

mismatch. High energy cost to create cavity.
Immiscible / Phase Separation
Polar Protic Water, MethanolExtreme

mismatch. Hydrophobic effect dominates.
Insoluble (< 0.1 mg/L)

Experimental Protocol: Determination of Saturation Solubility

Objective: To empirically determine the solubility limit of 2-Methyltetradecane in a target solvent using a self-validating "Shake-Flask" method coupled with GC-FID quantification.

Causality: We use GC-FID (Flame Ionization Detection) because 2-Methyltetradecane lacks a UV-active chromophore, making HPLC-UV unsuitable without derivatization.

Workflow Diagram (DOT)

SolubilityProtocolstartStart: Solvent SelectionprepSample PreparationAdd excess 2-Methyltetradecane to solventstart->prep 1:10 RatioequilEquilibrationOrbital Shaker (24h @ 25°C)prep->equilsepPhase SeparationCentrifugation or Filtration (0.22 µm PTFE)equil->sepdilutionDilutionDilute supernatant with Hexane (Internal Std)sep->dilution SupernatantanalysisQuantificationGC-FID Analysisdilution->analysisvalidationData ValidationCheck Mass Balance & Linearityanalysis->validation

Figure 1: Step-by-step workflow for determining the solubility of non-UV active alkanes.

Step-by-Step Methodology
  • Preparation:

    • Add 2-Methyltetradecane in excess (visible droplets/layer) to 5 mL of the target solvent in a sealed glass vial.

    • Note: Avoid plastic consumables (polystyrene) as alkanes can leach plasticizers, interfering with GC analysis.

  • Equilibration:

    • Agitate on an orbital shaker at 25°C for 24 hours.

    • Self-Validation Check: Ensure a distinct organic layer persists. If the layer disappears, the solute is fully soluble; add more solute.

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes to separate the saturated solvent phase from the excess oil.

    • Carefully aspirate the saturated solvent layer using a glass syringe.

  • Quantification (GC-FID):

    • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

    • Carrier Gas: Helium (1 mL/min).

    • Temperature Program: 100°C (hold 1 min)

      
       10°C/min 
      
      
      280°C.
    • Internal Standard: Use

      
      -Hexadecane (C16) as an internal standard to correct for injection variability.
      

Applications in R&D

Lipophilicity Model

In drug discovery, 2-Methyltetradecane acts as a "zero-polarity" reference point. When assessing the Partition Coefficient (LogP) of a new drug candidate, the drug's partitioning between water and 2-Methyltetradecane (instead of octanol) mimics the drug's interaction with the purely hydrophobic core of a lipid bilayer, stripping away the hydrogen-bonding influence of the phospholipid headgroups.

Internal Standard for Lipidomics

Due to its branched structure, 2-Methyltetradecane elutes at a retention time distinct from naturally occurring straight-chain alkanes found in biological samples. This makes it an ideal internal standard for quantifying total hydrocarbons in biological matrices.

References

  • ChemicalBook. (2024). 2-Methyltetradecane Physicochemical Properties and Safety Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15268, 2-Methyltetradecane. Retrieved from

  • The Good Scents Company. (2024).[2] 2-Methyl Tetradecane Material Safety and Solubility Data. Retrieved from

  • Abbott, S. (2024). Hansen Solubility Parameters: Basics and Applications. Retrieved from

  • NIST Mass Spectrometry Data Center. (2024). 2-Methyltetradecane Gas Chromatography Retention Indices. Retrieved from

Methodological & Application

High-Resolution GC-MS Profiling of 2-Methyltetradecane: Isomer-Specific Separation and Identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyltetradecane (CAS 1560-95-8), a branched alkane frequently analyzed in chemical ecology (insect cuticular hydrocarbons), geochemical biomarkers, and fuel characterization.[1] The primary analytical challenge lies in resolving 2-methyltetradecane from its structural isomers (e.g., 3-methyltetradecane, n-pentadecane) and accurately identifying it via electron ionization (EI) mass spectrometry.[1] This guide provides a validated methodology using a 5% phenyl-methylpolysiloxane stationary phase, emphasizing retention index (RI) calibration and diagnostic ion monitoring to ensure high-confidence identification.

Introduction & Scientific Rationale

The Analytical Challenge: Iso- vs. Anteiso-Alkanes

2-Methyltetradecane (


) is an "iso-alkane."[1] In complex matrices like insect pheromone extracts or petrochemical distillates, it co-occurs with:
  • Straight-chain alkanes: n-Tetradecane (

    
    ) and n-Pentadecane (
    
    
    
    ).[1]
  • Positional isomers: 3-Methyltetradecane ("anteiso"), 4-Methyltetradecane, etc.[1]

Why Standard Protocols Fail: Fast temperature ramps (>10°C/min) often co-elute the 2-methyl and 3-methyl isomers.[1] Furthermore, the mass spectra of these isomers are strikingly similar.[1] Reliance solely on library matching (NIST/Wiley) can lead to false positives.[1]

The Solution: This protocol utilizes Kovats Retention Indices (RI) combined with Diagnostic Fragment Ratio Analysis .[1]

  • Causality: 2-Methyl alkanes have a lower boiling point and more compact structure than their 3-methyl counterparts, resulting in a predictable elution order (2-Methyl < 3-Methyl < n-Alkane).[1]

  • MS Specificity: The 2-methyl branch facilitates a facile loss of a methyl group (

    
    ), creating a secondary carbocation that is significantly more stable—and thus more abundant—than the 
    
    
    
    ion seen in n-alkanes.[1]

Experimental Design Strategy

Materials and Standards
  • Target Analyte: 2-Methyltetradecane (High purity >95%).[1][2]

  • Alkane Ladder Standard:

    
     to 
    
    
    
    n-alkanes (for RI calculation).
  • Solvent: n-Hexane (HPLC Grade) or Dichloromethane (for higher solubility of waxy matrices).[1]

  • Internal Standard (ISTD): n-Hexadecane-

    
     or deuterated Tetradecane (to correct for injection variability).
    
Instrumentation[1][3]
  • GC System: Agilent 7890B / 8890 or equivalent.[1]

  • Detector: Single Quadrupole MS (Agilent 5977B or equivalent) with Electron Ionization (EI) source.

  • Column Selection: DB-5MS UI (or HP-5MS).[1]

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film thickness.[1]
    • Rationale: A non-polar 5% phenyl phase is the industry standard for hydrocarbon separation.[1] The "Ultra Inert" (UI) designation minimizes peak tailing for active compounds, though less critical for alkanes, it ensures baseline stability.[1]

Detailed Protocol

Phase 1: Sample Preparation
  • Liquid Samples: Dilute 10 µL of sample in 990 µL hexane. Add ISTD to final concentration of 10 ppm.

  • Solid/Biological Samples (e.g., Insect Cuticle):

    • Immerse specimen in 200 µL n-hexane for 5 minutes (vortex gently).

    • Remove specimen.[1]

    • Evaporate solvent under

      
       stream to ~20 µL to concentrate trace hydrocarbons.[1]
      
    • Transfer to low-volume GC vial insert.

Phase 2: GC Parameters

The temperature program is designed to maximize resolution in the


-

window.
ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace biomarkers.[1]
Inlet Temp 280°CEnsures complete volatilization of

hydrocarbons.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.[1]
Oven Ramp Initial: 60°C (Hold 1 min)Solvent focusing.
Ramp 1: 20°C/min to 130°CFast transit to region of interest.[1]
Ramp 2: 4°C/min to 200°CCRITICAL: Slow ramp separates 2-Me from 3-Me isomers.[1]
Ramp 3: 20°C/min to 300°C (Hold 5 min)Elutes heavy contaminants/waxes.[1]
Transfer Line 280°CPrevents condensation before MS source.[1]
Phase 3: MS Parameters (EI Mode)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization Energy: 70 eV.[1][3]

  • Acquisition Mode: SIM/Scan (Synchronous SIM/Scan is preferred).[1]

    • Scan Range: m/z 40–450 (for identification).[1]

    • SIM Groups (Target):

      • m/z 212.3 (

        
        )[1]
        
      • m/z 197.2 (

        
        , Diagnostic)[1]
        
      • m/z 169.2 (

        
        )[1]
        
      • m/z 57.1 (Base peak, Alkyl backbone)

Data Analysis & Identification Logic

Retention Index (RI) Calculation

Do not rely on retention time.[1] You must calculate the Kovats Index (


) using the alkane ladder run under identical conditions.


  • 
    : Carbon number of n-alkane eluting before analyte.[1]
    
  • 
    : Carbon number of n-alkane eluting after analyte.[1]
    

Target RI Values (DB-5MS):

  • 2-Methyltetradecane: 1464 ± 2 [1]

  • 3-Methyltetradecane:[1] 1471 ± 2[1]

  • n-Pentadecane: 1500[1]

Note: If your calculated RI is >1468, you likely have the 3-methyl isomer, not the 2-methyl.

Mass Spectral Interpretation

The distinction relies on the intensity of the


 ion.[1]
  • 2-Methyltetradecane:

    • Mechanism: Loss of the methyl group at C2 forms a secondary carbocation.

    • Signature: Distinct

      
       peak (m/z 197). While not the base peak, it is significantly more intense than in n-alkanes.[1]
      
    • Base Peak: Typically m/z 43 or 57.[1][4]

  • n-Pentadecane:

    • Signature:

      
       is vanishingly small (primary carbocation formation is unfavorable).[1]
      
  • 3-Methyltetradecane:

    • Signature: Often shows enhanced

      
       (ethyl loss) due to branching at C3.[1]
      

Visualization of Workflows

Analytical Workflow

This diagram illustrates the decision matrix for confirming 2-methyltetradecane identity.

GC_Analysis_Workflow Start Crude Extract (Hexane) GC_Sep GC Separation (DB-5MS, Slow Ramp) Start->GC_Sep Peak_Det Peak Detection (RT ~ C14-C15 Window) GC_Sep->Peak_Det Calc_RI Calculate Kovats RI (Ref: Alkane Ladder) Peak_Det->Calc_RI Decision_RI Is RI ~ 1464? Calc_RI->Decision_RI MS_Check Check Mass Spectrum (m/z 197 & 212) Decision_RI->MS_Check Yes Result_3Me PROBABLE: 3-Methyltetradecane (RI ~ 1471) Decision_RI->Result_3Me No (RI > 1468) Result_nAlk PROBABLE: n-Pentadecane (RI ~ 1500) Decision_RI->Result_nAlk No (RI ~ 1500) Decision_MS Is m/z 197 present? MS_Check->Decision_MS Result_2Me CONFIRMED: 2-Methyltetradecane Decision_MS->Result_2Me Yes Decision_MS->Result_nAlk No (Weak M-15)

Figure 1: Decision tree for the identification of 2-Methyltetradecane using RI and MS data.[1]

Fragmentation Logic

Visualizing why the M-15 ion is diagnostic for the 2-methyl isomer.[1]

Fragmentation_Mechanism Mol 2-Methyltetradecane (M+ •) m/z 212 Path_A Loss of Methyl (C1) Mol->Path_A Branch Cleavage Path_B Loss of Alkyl Chain Mol->Path_B Random Cleavage Ion_A Secondary Carbocation (m/z 197) STABLE Path_A->Ion_A Ion_B Primary Fragments (m/z 43, 57) NON-SPECIFIC Path_B->Ion_B

Figure 2: Electron Ionization fragmentation pathway highlighting the diagnostic stability of the M-15 ion.

Quality Assurance (QA/QC)[1]

To ensure this protocol is a self-validating system :

  • System Suitability Test (SST): Before running samples, inject a mix of n-tetradecane (

    
    ) and n-pentadecane (
    
    
    
    ).[1] Resolution (
    
    
    ) must be
    
    
    .[1]
  • Blank Verification: Run a hexane blank. No peaks should appear at the RI 1464 window (prevents carryover false positives).[1]

  • RI Drift Check: If the RI of your internal standard shifts by >2 units between runs, recalibrate the alkane ladder.

References

  • NIST Mass Spectrometry Data Center. Tetradecane, 2-methyl- Mass Spectrum and Retention Index.[1] NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]

  • The Good Scents Company. 2-Methyltetradecane Physical Properties and Metadata. [Link]

  • PubChem. 2-Methyltetradecane Compound Summary (CID 15268).[1][2] National Library of Medicine.[1] [Link]

  • Carlson, D. A., et al. Cuticular Hydrocarbons of Insects: Determination of Absolute Configuration.[1] (Contextual reference for extraction protocols). PNAS.[1] [Link][1]

Sources

Application Note: High-Precision Quantification of 2-Methyltetradecane in Biological and Petrochemical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of monomethyl-branched alkanes, specifically 2-Methyltetradecane (


) , presents a unique analytical challenge due to its isobaric overlap with 

-pentadecane and other structural isomers in complex mixtures. This compound serves as a critical biomarker in environmental forensics (petrogenic weathering) and a potent semiochemical in entomological drug development (e.g., Glossina species pheromone profiling).

This guide details a validated protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM) . Unlike generic hydrocarbon methods, this protocol prioritizes the resolution of the "Isomer Trap" by leveraging Linear Retention Indices (LRI) combined with diagnostic fragmentation patterns (


 ratio).

Analytical Strategy & Mechanistic Logic

The "Isomer Trap"

In complex hydrocarbon mixtures, 2-methyltetradecane (an iso-alkane) often co-elutes with


-pentadecane or 3-methyltetradecane on standard non-polar columns.
  • Mass Spectral Ambiguity: Both 2-methyltetradecane and

    
    -pentadecane share a molecular weight of 212.41  g/mol  and similar base peaks (
    
    
    
    43, 57).
  • The Solution: We utilize the Linear Retention Index (LRI) on a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). 2-Methyl isomers exhibit a predictable elution shift, appearing approximately 30–40 index units before the straight-chain alkane of the same carbon number.

Diagnostic Fragmentation

While


-alkanes exhibit a vanishingly small 

peak (loss of a methyl group), 2-methyl alkanes show a distinct enhancement of this ion due to the formation of a secondary carbocation at the branching point.
  • Target Analyte: 2-Methyltetradecane (

    
     212)
    
  • Diagnostic Ion:

    
     197 (
    
    
    
    , loss of methyl)
  • Quantification Ion:

    
     57 (Base peak, high sensitivity) or 
    
    
    
    197 (High specificity)

Experimental Workflow Visualization

AnalyticalWorkflow cluster_logic Identification Logic Sample Complex Matrix (Biological/Petro) Extract Liquid-Liquid Extraction (Hexane) Sample->Extract Solubilization Fract Solid Phase Extraction (Silica Gel Cleanup) Extract->Fract Remove Polar Lipids GC GC Separation (DB-5MS Column) Fract->GC Injection (1µL) MS MS Detection (SIM Mode) GC->MS Elution Data LRI & Quant Analysis MS->Data Integration LRI_Check LRI Check (1460-1475 range) Data->LRI_Check Ion_Check Ion Ratio Check m/z 197 vs 212 LRI_Check->Ion_Check

Figure 1: End-to-end workflow from sample extraction to data validation.

Detailed Protocol

Reagents and Standards
  • Solvent:

    
    -Hexane (SupraSolv® or equivalent, GC-MS grade).
    
  • Internal Standard (ISTD):

    
    -Tetradecane-d30 (98 atom % D). Rationale: Deuterated standards mimic the analyte's extraction efficiency without native interference.
    
  • Reference Standard: 2-Methyltetradecane (Authentic standard required for initial LRI calibration).

  • Alkane Ladder:

    
    
    
    
    
    -alkane mix for LRI calculation.
Sample Preparation (Cuticular/Lipid Extraction)
  • Extraction:

    • Place sample (e.g., insect tissue, 10 mg oil residue) in a 2 mL glass vial.

    • Add 500 µL

      
      -hexane containing 10 ng/µL ISTD .
      
    • Vortex for 30 seconds; sonicate for 10 minutes at ambient temperature.

  • Fractionation (Crucial for Biological Samples):

    • Why: Removes fatty acids and sterols that contaminate the injector liner.

    • Prepare a Pasteur pipette micro-column with 500 mg activated Silica Gel (70-230 mesh).

    • Pre-wash with 2 mL hexane.[1]

    • Load sample extract.[1]

    • Elute hydrocarbons with 2 mL hexane.[1] Collect this fraction.

    • Evaporate to dryness under

      
       stream and reconstitute in 50 µL hexane.
      
Instrumental Method (GC-MS)
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)High sensitivity required.
Column DB-5MS UI (30m

0.25mm

0.25µm)
Standard non-polar phase for boiling-point separation.
Inlet Splitless, 280°C, Purge flow 50 mL/min at 1 minMaximizes transfer of trace analytes.
Carrier Gas Helium, Constant Flow 1.0 mL/minConsistent retention times for LRI.
Oven Program 60°C (1 min)

20°C/min

130°C

4°C/min

200°C

20°C/min

300°C (5 min)
Slow ramp (4°C/min) around C14-C16 optimizes isomer resolution.
Transfer Line 280°CPrevents condensation.
Ion Source EI, 230°C, 70 eVStandard ionization.
Acquisition SIM Mode (See Table Below)Maximum sensitivity and selectivity.

SIM Table Settings:

  • Group 1 (10.00 - 14.00 min): Target

    
     range.
    
    • Ions:

      
       57 (Quant), 212 (Molecular Ion), 197 (Diagnostic M-15), 66 (ISTD fragment).
      
    • Dwell Time: 50 ms per ion.

Data Analysis & Validation

Linear Retention Index (LRI) Calculation

Do not rely on retention time alone. Calculate LRI relative to the


-alkane ladder (

-Tetradecane and

-Pentadecane).


  • Target LRI for 2-Methyltetradecane: 1465 ± 5 (on DB-5MS).

  • Note:

    
    -Pentadecane elutes at 1500. The 2-methyl isomer elutes significantly earlier.[2]
    
Identification Logic Tree

DecisionTree Start Peak Detected (m/z 57 & 212) LRI_Test LRI within 1460-1475? Start->LRI_Test M15_Test m/z 197 Present? LRI_Test->M15_Test Yes Result_Neg Reject (Likely n-alkane or other isomer) LRI_Test->Result_Neg No (LRI > 1480 = n-C15) Ratio_Test Ratio 197/212 > 5%? M15_Test->Ratio_Test Yes M15_Test->Result_Neg No Result_Pos Confirmed 2-Methyltetradecane Ratio_Test->Result_Pos Yes Ratio_Test->Result_Neg No

Figure 2: Decision logic for distinguishing 2-methyltetradecane from n-pentadecane.

Quantification

Calculate concentration (


) using the Internal Standard method:


  • RF (Response Factor): Must be determined experimentally. If an authentic standard is unavailable, assume RF = 1.0 relative to the nearest

    
    -alkane, but note this as "semi-quantitative."
    

Troubleshooting & Tips

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column head.Replace liner (deactivated wool); trim 10cm from column guard.
Co-elution Separation of 2-methyl and 3-methyl isomers is poor.Reduce oven ramp rate to 2°C/min in the critical window (120°C–150°C).
Low Sensitivity Split vent open too early.Ensure splitless hold time is

1.0 min.
LRI Drift Carrier gas flow instability.Check septum tightness; verify "Constant Flow" mode is active.

References

  • Carlson, D. A., et al. (1998). Cuticular Hydrocarbons of Tsetse Flies (Glossina spp.): Correlations with Age and Sex. Journal of Chemical Ecology. Link

  • Kissin, Y. V., & Feulmer, G. P. (1986).[2] Gas chromatographic analysis of alpha-olefins: Retention indices of methyl-branched alkanes. Journal of Chromatographic Science. Link

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[1][3] Allured Publishing Corporation.[3][4][5] (Standard reference for Retention Indices).

  • U.S. EPA Method 8015C. (2007). Non-Halogenated Organics Using GC/FID. (Basis for hydrocarbon extraction protocols).[6] Link

  • NIST Chemistry WebBook. 2-Methyltetradecane Mass Spectrum.Link

Sources

Precision Quantitation of Complex Hydrocarbon Matrices: 2-Methyltetradecane as a Robust Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the quantitative analysis of complex hydrocarbon mixtures—ranging from petrochemical distillates to biological pheromones—achieving high precision is often hampered by injection variability, matrix effects, and analyte discrimination. This guide details the deployment of 2-Methyltetradecane (CAS: 1560-95-8) as a superior Internal Standard (IS). Unlike straight-chain n-alkanes that frequently overlap with target analytes, 2-Methyltetradecane possesses a unique branched structure and a Retention Index (RI ~1465 on non-polar phases) that ensures chromatographic resolution while maintaining thermodynamic similarity to the target class.

Technical Rationale: Why 2-Methyltetradecane?

The "Goldilocks" Retention Behavior

Selecting an internal standard requires a molecule that behaves similarly to the analyte during extraction and injection but resolves chromatographically.

  • Chemical Nature: 2-Methyltetradecane (

    
    ) is a branched isomer of pentadecane.
    
  • Boiling Point: ~261.6°C, placing it in the semi-volatile range ideal for diesel-range organics (DRO) and essential oil terpenes.

  • Chromatographic Separation: On standard non-polar columns (e.g., DB-1, DB-5), straight-chain alkanes elute at predictable integer Retention Indices (e.g., n-Tetradecane = 1400, n-Pentadecane = 1500). 2-Methyltetradecane elutes at RI ~1465 , occupying the "quiet" region between the two major n-alkane peaks, significantly reducing the risk of co-elution.

Thermodynamic Stability

As a saturated hydrocarbon, it is chemically inert, non-reactive to derivatization agents (like MSTFA/BSTFA), and stable in split/splitless injector ports up to 300°C.

Experimental Design Strategy

Chromatographic Logic Visualization

The following diagram illustrates the elution logic that makes 2-Methyltetradecane an effective marker.

ElutionLogic cluster_chrom Chromatographic Window (Non-Polar Column) Start Injection nC14 n-Tetradecane (RI: 1400) Start->nC14 Time IS 2-Methyltetradecane (RI: ~1465) INTERNAL STANDARD nC14->IS Resolution Gap nC15 n-Pentadecane (RI: 1500) IS->nC15 Analytes Target Analytes (Terpenes/Hydrocarbons) Analytes->IS Normalization

Caption: Chromatographic elution order on a non-polar stationary phase, showing the resolution window between n-C14 and n-C15.

Protocol: Preparation and Usage

Materials Required
  • Neat Standard: 2-Methyltetradecane (>98% purity).

  • Solvent: High-purity Hexane, Dichloromethane, or Isooctane (match the sample solvent).

  • Glassware: Class A Volumetric flasks, amber storage vials.

Preparation of Stock Internal Standard (IS-Stock)

Target Concentration: 1,000 µg/mL (1 mg/mL)

  • Weigh 10.0 mg of neat 2-Methyltetradecane into a 10 mL volumetric flask.

    • Note: Due to liquid density (~0.76 g/mL), gravimetric preparation is more precise than volumetric pipetting.

  • Dilute to volume with the chosen solvent (e.g., Hexane).

  • Sonicate for 2 minutes to ensure homogeneity.

  • Transfer to an amber vial with a PTFE-lined cap. Store at 4°C.

    • Stability: 6 months if sealed properly.

Preparation of Working Internal Standard (IS-Work)

Target Concentration: 50 µg/mL

  • Pipette 500 µL of IS-Stock into a 10 mL volumetric flask.

  • Dilute to volume with solvent.[1]

  • This solution is used to spike samples and calibration standards.[2]

Sample Spiking Protocol

To correct for extraction losses, the IS should be added before the extraction process.

  • Aliquot Sample: Weigh/measure the sample (e.g., 1 g of soil or 1 mL of oil).

  • Spike: Add 100 µL of IS-Work (50 µg/mL) directly to the sample matrix.

    • Resulting Mass on Column: 5 µg per injection (assuming 100% recovery and 1 mL final volume).

  • Extract: Proceed with solvent extraction, centrifugation, or filtration.

  • Analyze: Transfer the final extract to a GC vial.

Instrumental Parameters (GC-MS/FID)

The following parameters are optimized for hydrocarbon separation using 2-Methyltetradecane.

ParameterSettingRationale
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)Standard non-polar phase for boiling-point separation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Ensures consistent retention times.
Inlet Temp 280°CSufficient to volatilize C15 without degradation.
Injection Mode Split (10:1) or SplitlessSplit for high conc., Splitless for trace analysis.
Oven Program 60°C (1 min) → 10°C/min → 300°C (5 min)General screening ramp; 2-Me-C14 elutes ~12-14 min.
Detector MS (Scan 35-500 m/z) or FID (300°C)MS for ID; FID for robust quantitation.

Data Analysis & Validation

Response Factor (RF) Calculation

Quantitation relies on the Relative Response Factor. Run a calibration standard containing the analyte and the IS at known concentrations.



Concentration Calculation

For unknown samples, use the calculated RF:



Quality Assurance Criteria
  • Retention Time Stability: The IS retention time should not shift by more than ±0.05 min across the run.

  • Area Counts: The raw area counts of the IS in samples should be within ±20% of the IS area in the calibration standards.

    • Drastic drop (<50%) indicates injection failure or matrix suppression.

Analytical Workflow Diagram

Workflow RawSample Raw Sample (Matrix) Spike Spike IS (2-Methyltetradecane) RawSample->Spike Step 1 Extract Extraction / Dilution Spike->Extract Step 2 GC GC-MS/FID Analysis Extract->GC Step 3 Data Data Processing (Ratio Calculation) GC->Data Step 4 Data->GC QC Fail? Re-inject

Caption: Step-by-step analytical workflow ensuring the Internal Standard corrects for all process variables.

Troubleshooting & FAQ

Q: The 2-Methyltetradecane peak is splitting.

  • Cause: Column overload or phase degradation.

  • Fix: Dilute the sample or trim the column inlet (guard column maintenance).

Q: My IS area counts are inconsistent.

  • Cause: Injection port leak (septum) or discrimination in the split liner.

  • Fix: Change the septum and liner; ensure the inlet temperature is sufficient (280°C+).

Q: Can I use this for polar columns (Wax/PEG)?

  • Caution: Alkanes have low retention on polar phases. 2-Methyltetradecane will elute very early and may co-elute with the solvent front. It is best suited for non-polar or mid-polar (DB-1, DB-5, DB-1701) phases.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Methyltetradecane Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). 2-Methyltetradecane Compound Summary. National Library of Medicine. [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. [Link]

  • ASTM International. (2020). Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. ASTM D5134-98. [Link]

Sources

Application Note: 2-Methyltetradecane as a Semiochemical Model

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in chemical ecology and pest management. It establishes 2-Methyltetradecane not merely as a single analyte, but as a model system for understanding the broader class of methyl-branched cuticular hydrocarbons (MBCHs)—the "cryptic language" of insect communication.[1]

Part 1: Core Directive & Scientific Rationale

The "Hydrocarbon Code" of Insect Communication

While volatile pheromones (like acetates and alcohols) act as long-range attractants, the specificity of insect interaction often relies on a contact-based "hydrocarbon code."[1] Methyl-branched alkanes, such as 2-Methyltetradecane (2-Me-14) , serve as critical data packets in this system.[1]

Unlike linear


-alkanes, which primarily prevent desiccation, the methyl branch introduces a structural "kink" that lowers the melting point and creates a unique lock-and-key fit for chemosensory proteins (CSPs) and odorant receptors (ORs).[1]

Why 2-Methyltetradecane?

  • Ubiquity: It is a conserved component in the cuticular profiles of ants (Formica, Cataglyphis), beetles (Coleoptera), and parasitoid wasps.[1]

  • Dual Functionality:

    • Kairomone: Attracts parasitoids (e.g., Aprostocetus kerrichi) to herbivore-damaged plants (e.g., rice, fruit).[1]

    • Contact Pheromone: Mediates nestmate recognition and mating initiation in social insects.[1]

  • Achiral Simplicity: Unlike 3-methyl or higher analogues, 2-methyltetradecane is achiral (the C2 atom holds two identical methyl groups).[1] This makes it the perfect calibration standard for developing extraction and GC-MS protocols without the complexity of stereoselective synthesis.[1]

Part 2: Chemical Synthesis Protocol

Objective: Produce high-purity (>98%) 2-Methyltetradecane for bioassays.

Method Selection: We utilize a Kochi Coupling (Copper-catalyzed Grignard coupling).[1] This method is superior to Wittig reactions for this target because it avoids alkene intermediates that require subsequent hydrogenation, offering a direct, one-pot C-C bond formation.[1]

Reagents
  • Substrate A: Dodecyl bromide (1-Bromododecane)[1]

  • Reagent B: Isopropylmagnesium chloride (2.0 M in THF)[1]

  • Catalyst:

    
     (0.1 M in THF)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Synthesis Workflow
  • Catalyst Preparation:

    • Dissolve anhydrous LiCl (85 mg, 2 mmol) and CuCl₂ (134 mg, 1 mmol) in 10 mL anhydrous THF. Stir until a clear orange solution forms (

      
      ).
      
  • Coupling Reaction:

    • Setup: Flame-dried 3-neck flask under Argon atmosphere.

    • Charge: Add Dodecyl bromide (10 mmol, 2.49 g) and 50 mL anhydrous THF.

    • Catalysis: Add 1.0 mL of the

      
       solution (1 mol% catalyst). Cool to 0°C.[1]
      
    • Addition: Add Isopropylmagnesium chloride (15 mmol, 7.5 mL) dropwise over 20 minutes. The solution will turn dark/black (active catalytic species).[1]

    • Incubation: Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (hydrolyzes excess Grignard).[1]
      
    • Extract with Hexane (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Perform flash column chromatography (Silica gel, 100% Hexane).[1]

    • Note: Since the product is non-polar, it elutes near the solvent front. 2-Me-14 is a liquid at room temperature.[1]

Validation (GC-MS)[1]
  • Target Ion (EI, 70eV): Look for the diagnostic M-15 peak (loss of methyl group) and M-43 peak (loss of isopropyl).[1]

  • Retention Index (RI): On a DB-5 column, 2-Me-14 elutes before

    
    -pentadecane (
    
    
    
    -C15).[1]
    • 
      .[1]
      

Part 3: Isolation & Identification from Insects

Objective: Distinguish bioactive methyl-branched alkanes from the background noise of linear alkanes.[1]

The "Urea Adduction" Enrichment Protocol

Linear alkanes (


-alkanes) form inclusion complexes with urea and crystallize out, while branched alkanes (like 2-Me-14) remain in solution.[1] This is critical for enriching semiochemicals from crude cuticle extracts.[1]
  • Extraction: Soak 20 insects in 2 mL Hexane for 5 mins. Remove insects.[1]

  • Urea Treatment:

    • Add a saturated solution of Urea in Methanol to the hexane extract.[1]

    • Evaporate solvents until crystals form.[1]

  • Filtration: Wash the crystals with cold hexane.

    • Solid Phase: Contains trapped

      
      -alkanes (discard or analyze separately).[1]
      
    • Filtrate: Enriched with methyl-branched alkanes (2-Me-14, etc.).[1]

  • Analysis: Inject filtrate into GC-MS.

Part 4: Bioassay Protocols

A. Y-Tube Olfactometer (Volatile/Kairomone Assay)

Use Case: Testing attraction of parasitoids (e.g., Aprostocetus) to 2-Me-14.[1]

  • Airflow: Clean, humidified air at 0.5 L/min per arm.

  • Stimulus:

    • Arm A: Filter paper loaded with 10 µg synthetic 2-Me-14 (in 10 µL hexane).[1]

    • Arm B: Solvent control (10 µL hexane).

  • Procedure: Release wasp at the stem. Record "Choice" if the insect crosses a decision line in an arm and stays for >15 seconds.[1]

  • Data: Analyze using a Chi-square test (

    
    ).[1]
    
B. Dummy Insect Assay (Contact Pheromone Assay)

Use Case: Testing nestmate recognition or mating stimulation.[1]

  • Lure Preparation: Use a glass bead or a freeze-killed insect (washed with hexane to remove natural lipids).[1]

  • Application: Apply 1 insect-equivalent (approx. 500 ng) of synthetic 2-Me-14 to the lure.[1]

  • Interaction: Place the lure in a Petri dish with a live test insect.

  • Scoring:

    • Ants: Score aggression (mandible flaring) vs. tolerance (trophallaxis).[1]

    • Beetles/Flies: Score copulation attempts (mounting/bending).[1]

Part 5: Visualization & Logic Pathways[1]

Diagram 1: Synthesis & Analysis Workflow

This flowchart visualizes the parallel tracks of synthesizing the standard and isolating the natural compound, converging at the validation step.

G cluster_syn Synthesis (Kochi Coupling) cluster_bio Biological Isolation R1 Dodecyl Bromide (C12 Chain) Prod 2-Methyltetradecane (Crude) R1->Prod R2 Isopropyl MgCl (Branched Head) R2->Prod Cat Li2CuCl4 Catalyst Cat->Prod Pure Purified Standard (>98%) Prod->Pure Flash Chrom. Valid GC-MS Validation (RI & Mass Spec) Pure->Valid Insect Insect Sample (Cuticle) Ext Hexane Extract Insect->Ext Urea Urea Adduction (Remove n-alkanes) Ext->Urea Enrich Branched Fraction Urea->Enrich Filtrate Enrich->Valid Assay Bioassay (Olfactometer/Contact) Valid->Assay Confirm Identity

Caption: Workflow integrating organometallic synthesis and urea-enrichment extraction for semiochemical validation.

Diagram 2: The "Hydrocarbon Code" Mechanism

Conceptualizing how methyl-branching alters the signal compared to linear alkanes.

Signal nAlk n-Tetradecane (Linear) Prop1 High Melting Point (Crystalline/Solid) nAlk->Prop1 mAlk 2-Methyltetradecane (Branched) Prop2 Low Melting Point (Liquid/Fluid) mAlk->Prop2 Resp1 Desiccation Barrier (Structural) Prop1->Resp1 Passive Rec Chemosensory Protein (CSP/OBP) Prop2->Rec Ligand Binding Resp2 Neural Signal (Behavioral) Rec->Resp2 Signal Transduction

Caption: Methyl branching disrupts lipid packing, enhancing fluidity and enabling specific receptor binding.[1]

References

  • Role in Parasitoid Attraction (Kairomone): Abhilash, P. et al. (2025).[1] "Do Conspecific Herbivores Track Resource Depletion through Host Phenology-Specific HIPVs?" ResearchGate.[1] Significance: Identifies 2-methyltetradecane as a key volatile in mature fruit attracting wasps.[1]

  • Cuticular Hydrocarbon Chemistry: Blomquist, G. J., & Bagnères, A. G. (2010).[1] "Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology."[1] Cambridge University Press.[1] Significance: The authoritative text on the biosynthesis and function of methyl-branched alkanes.[1]

  • Synthesis of Methyl-Alkanes (Kochi Coupling): Tamura, M., & Kochi, J. (1971).[1] "Coupling of Grignard Reagents with Organic Halides." Synthesis. Significance: Establishes the copper-catalyzed coupling protocol used in Part 2.

  • Urea Adduction Protocol: Marques, F. A., et al. (2000).[1] "Identification of cuticular hydrocarbons of the ant Dinoponera australis." Journal of the Brazilian Chemical Society.[1] Significance: Validates the use of urea to separate linear vs. branched alkanes.

  • General Semiochemical Data: El-Sayed, A. M. (2025).[1] "The Pherobase: Database of Pheromones and Semiochemicals."[1] Significance: Database verifying 2-methyltetradecane occurrences in various insect orders.[1]

Sources

Advanced Application Note: 2-Methyltetradecane as a Tribological Model & Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyltetradecane (CAS: 1560-95-8) is a high-purity branched alkane (isoparaffin) utilized primarily as a reference standard in tribology and pharmaceutical analytics.[1][2] Unlike bulk industrial lubricants, its value lies in its specific molecular architecture—a single methyl branch on a C14 backbone.[1]

This architecture disrupts crystalline packing, lowering the melting point to -8.3°C (compared to +9.9°C for its linear isomer, n-pentadecane), making it the "Gold Standard" model for studying Cold Flow properties and Elastohydrodynamic Lubrication (EHL) mechanisms in synthetic base oils (PAOs).[1]

For drug development professionals, 2-Methyltetradecane serves as a critical analytical marker for detecting machinery lubricant contamination (C13-C16 isoparaffins) in high-throughput screening environments.[1]

Part 1: Physical & Chemical Profile

Comparison of 2-Methyltetradecane against its linear isomer demonstrating the "Branching Effect."

Property2-Methyltetradecane (Branched)n-Pentadecane (Linear)Significance in Lubrication
Molecular Formula


Isomers with identical mass.[1]
CAS Number 1560-95-8629-62-9Unique identifier for procurement.[1]
Melting Point -8.3°C +9.9°CBranching prevents stacking, ensuring liquidity at low temps.[1]
Boiling Point ~261.6°C270°CHigh thermal stability for liquid phase retention.[1]
Density (20°C) 0.768 g/cm³0.769 g/cm³Standard density for hydrocarbon base oils.[1]
LogP (Lipophilicity) ~8.1~8.2Highly hydrophobic; integrates into lipid bilayers (bio-relevant).[1]

Part 2: Industrial Applications & Mechanisms[1][3]

Tribological Benchmarking (EHL Regime)

In the development of synthetic lubricants (Polyalphaolefins - PAOs), researchers must optimize the Viscosity-Pressure Coefficient . 2-Methyltetradecane is used as a model fluid to quantify how steric hindrance affects "traction" (friction under high pressure).[1]

Mechanism: The methyl group at the C2 position creates a "molecular bump."[1] Under the extreme pressure of a gear contact (EHL regime), this bump prevents the molecules from sliding past each other too easily (increasing traction coefficient) compared to linear alkanes, but also prevents them from solidifying (waxing).[1]

Pharmaceutical Contamination Analysis

High-precision pharmaceutical machinery (e.g., tableting presses, encapsulation machines) utilizes "White Mineral Oils" or "Isoparaffins" as lubricants.[1] These are often mixtures of C13-C16 alkanes.[1]

  • The Problem: Lubricant leakage can contaminate drug batches.[1]

  • The Solution: 2-Methyltetradecane is used as the Internal Standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the level of hydrocarbon contamination in drug products.[1]

Part 3: Visualization of Mechanisms

Diagram 1: The "Branching Effect" on Phase State

This diagram illustrates why 2-Methyltetradecane remains liquid at sub-zero temperatures, a critical property for cold-start lubrication.[1]

BranchingEffect Linear n-Pentadecane (Linear) Stacking High Packing Efficiency (Van der Waals forces maximize) Linear->Stacking Straight Chains Align Branched 2-Methyltetradecane (Branched) Disruption Steric Hindrance (Methyl group disrupts lattice) Branched->Disruption C2-Methyl Bump Solid Solid at 0°C (Waxy Residue) Stacking->Solid Crystallization Liquid Liquid at 0°C (Flowable Lubricant) Disruption->Liquid Prevents Solidification

Caption: The C2-methyl group acts as a steric wedge, preventing the crystallization observed in linear alkanes and maintaining liquid lubricity at -8.3°C.

Part 4: Experimental Protocols

Protocol A: GC-MS Quantification of Lubricant Contamination

Objective: Detect trace levels of lubricant (using 2-Methyltetradecane as a marker) in a pharmaceutical powder sample.[1]

Reagents:

  • Analyte: Pharmaceutical Powder Sample (1g).

  • Solvent: n-Hexane (HPLC Grade).[1]

  • Standard: 2-Methyltetradecane (>99% Purity, CAS 1560-95-8).[1][3]

Workflow:

  • Standard Preparation: Dissolve 10 mg of 2-Methyltetradecane in 100 mL n-Hexane to create a 100 ppm stock solution.

  • Extraction:

    • Weigh 1.0 g of drug powder into a centrifuge tube.

    • Add 5 mL of n-Hexane.

    • Vortex for 2 minutes; Sonicate for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Transfer the supernatant through a 0.2 µm PTFE filter into a GC vial.

  • GC-MS Setup:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

    • Carrier Gas: Helium @ 1.0 mL/min.[1]

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C (hold 5 min).
    • Detection: SIM mode (Target Ion: m/z 57, 71, 85 for alkanes).[1]

  • Analysis: The 2-Methyltetradecane peak typically elutes slightly before n-pentadecane.[1] Use the peak area to calculate the concentration of total isoparaffins based on the response factor.

Protocol B: Elastohydrodynamic (EHL) Film Thickness Test

Objective: Measure the lubricating film formation of 2-Methyltetradecane to validate molecular traction models.

Equipment: Mini-Traction Machine (MTM) with EHL Spacer Layer Imaging (SLIM).

Workflow:

  • Cleaning: Sonicate steel ball (AISI 52100) and glass disc in toluene, then isopropanol.[1]

  • Loading: Inject 10 mL of pure 2-Methyltetradecane into the reservoir.

  • Conditioning: Heat reservoir to 40°C.

  • Test Run:

    • Load: 20N (approx 1.0 GPa contact pressure).[1]

    • Speed Ramp: 3000 mm/s down to 10 mm/s.[1]

    • Slide-Roll Ratio (SRR): 50%.[1]

  • Data Capture: Measure the interference fringe patterns to calculate film thickness (nm) at each speed step.

  • Validation: Plot Speed (

    
    ) vs. Film Thickness (
    
    
    
    ). 2-Methyltetradecane should show a logarithmic decline in film thickness, maintaining >50nm film at high speeds despite low viscosity.[1]
Diagram 2: Analytical Workflow (GC-MS)

Visualizing the protocol for detecting lubricant contamination in pharma samples.

GCMS_Workflow Sample Pharma Sample (Powder) Extraction Solvent Extraction (n-Hexane + Vortex) Sample->Extraction GCMS GC-MS Analysis (DB-5ms Column) Extraction->GCMS Inject Supernatant Standard Add Internal Std (2-Methyltetradecane) Standard->Extraction Spike Data Chromatogram Peak Identification GCMS->Data m/z 57, 71

Caption: Workflow for using 2-Methyltetradecane as an internal standard to quantify lubricant residue in pharmaceutical products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15268, 2-Methyltetradecane.[1] Retrieved January 28, 2026, from [Link][1]

  • NIST Mass Spectrometry Data Center. 2-Methyltetradecane Phase Change Data & Mass Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved January 28, 2026, from [Link][1]

  • Master Organic Chemistry. Branching and Its Effect On Melting and Boiling Points. (Explains the thermodynamic stability and phase behavior of branched alkanes). Retrieved January 28, 2026, from [Link]

  • LookChem. 2-Methyltetradecane Physical Properties and Industrial Supply. (Source for density and refractive index data). Retrieved January 28, 2026, from [Link][1]

  • ResearchGate (Tribology). Physicochemical characterization of base oil blends. (Contextual reference for alkane miscibility in lubrication). Retrieved January 28, 2026, from [Link]

Sources

Application Note: Precision Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Calibration, Separation, and Quantification Strategies for Complex Isomeric Mixtures

Abstract

Branched alkanes (isoparaffins) represent a critical analytical challenge in petrochemistry, environmental forensics, and pharmaceutical impurity profiling.[1][2] Their structural isomerism results in highly similar mass spectral fragmentation patterns and close chromatographic elution, necessitating a multi-dimensional approach to identification.[1][2] This guide outlines a high-integrity protocol for the selection, preparation, and utilization of analytical reference standards, leveraging GC-FID for robust quantification and GC-MS with Linear Temperature Programmed Retention Indices (LTPRI) for definitive structural elucidation.

Introduction: The Isomer Challenge

In fields ranging from octane rating determination (RON/MON) to biomarker analysis (e.g., Pristane/Phytane), the differentiation of branched alkanes is non-trivial.[1] Unlike n-alkanes, which elute in a predictable homologous series, branched isomers exhibit boiling points and retention behaviors heavily influenced by the steric bulk of the branching position.[1]

The Core Problem:

  • Isobaric Complexity: Isomers like 2-methylheptane and 3-methylheptane have identical molecular weights (114.23 g/mol ) and nearly identical Electron Ionization (EI) mass spectra.[2]

  • Lack of Chromophores: Alkanes are transparent to UV-Vis detection, rendering HPLC-UV useless and necessitating Gas Chromatography (GC).[1][2]

  • Volatility: High vapor pressures lead to significant evaporative losses during standard preparation, compromising quantitative accuracy.[1][2]

This protocol standardizes the workflow to ensure data integrity (ALCOA+) in regulated environments.[2]

Analytical Workflow Visualization

The following diagram outlines the integrated workflow for processing branched alkane standards, from gravimetric preparation to dual-detector validation.

G cluster_Detect Dual-Path Detection Start Reference Standard (Certified Reference Material) Prep Gravimetric Preparation (Cold Solvent Handling) Start->Prep Minimize Headspace Sep GC Separation (100m PONA Column) Prep->Sep Split Injection FID GC-FID (Quantification) Sep->FID Uniform Response MS GC-MS (Identification) Sep->MS Structural ID Data Data Processing (LTPRI Calculation) FID->Data Area % MS->Data m/z & RT Result Validated Report Data->Result

Figure 1: Integrated analytical workflow for branched alkane analysis, emphasizing the split between quantification (FID) and identification (MS).

Methodology: Standard Preparation & Handling

Objective: Eliminate evaporative bias in volatile standards.

Branched alkanes (C5–C10) are highly volatile.[1][2] Traditional volumetric preparation (pipetting) introduces errors due to vapor pressure displacement and temperature-dependent density changes.[2]

Protocol 1: Gravimetric Standard Preparation

Scope: Preparation of a calibration stock solution (e.g., 2,2,4-Trimethylpentane in Carbon Disulfide or n-Hexane).[1][2]

  • Solvent Selection:

    • Use Carbon Disulfide (CS₂) for FID analysis if analyzing C6+ alkanes (CS₂ has low response on FID).[2]

    • Use n-Pentane or Dichloromethane if analyzing higher boiling biomarkers (C15+).

    • Note: Ensure the solvent does not co-elute with the target analytes.

  • The "Cold-Weigh" Technique:

    • Step A: Pre-cool the solvent and the receiving volumetric flask to 4°C.

    • Step B: Place the flask on a 5-digit analytical balance and tare.

    • Step C: Add the solvent to ~80% volume.[2]

    • Step D: Using a gas-tight syringe, draw the branched alkane standard.[1][2] Do not pull the plunger back to measure volume; rely on mass.

    • Step E: Inject the standard directly into the solvent (submerged tip) to prevent volatilization in the flask headspace.

    • Step F: Record the exact mass (Weight = Final - Tare).

    • Step G: Dilute to volume immediately and cap with a PTFE-lined septum.[2]

  • Internal Standard (ISTD) Addition:

    • Add a deuterated n-alkane (e.g., n-Octane-d18 ) or a rare isomer not present in the sample (e.g., 2,2-Dimethylpropane for heavy naphthas) to correct for injection variability.[1][2]

Chromatographic Separation Strategy

Expert Insight: Separation of branched alkanes requires "efficiency" (theoretical plates) over "selectivity" (phase chemistry).

  • Column: 100% Dimethyl polysiloxane (e.g., DB-Petro, HP-PONA).[1][2]

    • Dimensions: 100 m length × 0.25 mm ID × 0.50 µm film.[1][2]

    • Rationale: The massive length provides the plate count (N > 300,000) necessary to resolve isomers with boiling point differences < 0.5°C.

  • Carrier Gas: Hydrogen (optimal linear velocity) or Helium.[1][2]

  • Temperature Program:

    • Hold at 35°C for 15 min (focuses volatiles).

    • Ramp 2°C/min to 200°C (slow ramp essential for isomer resolution).

Table 1: Detector Selection Guide
FeatureGC-FID (Flame Ionization)GC-MS (Mass Spectrometry)
Primary Role Quantification Identification
Response Factor Nearly 1.0 for all hydrocarbons (mass-proportional).[2]Variable; depends on ionization efficiency.[1][2][3]
Linearity Wide dynamic range (10⁷).[1][2]Limited dynamic range (10⁴).[1][2]
Sensitivity ppm level.ppb/ppt level.
Limitation Cannot identify unknown peaks without retention time matching.Isomers often yield identical spectra.[1][2]
Advanced Identification: The "Dual-Pillar" System

Relying solely on Mass Spectral library matching (NIST/Wiley) is insufficient for branched alkanes due to similar fragmentation patterns.[2]

Pillar A: Mass Spectral Fragmentation Rules

When analyzing EI spectra (70 eV), branched alkanes follow specific carbocation stability rules:

  • Branching Point Cleavage: Fragmentation occurs preferentially at the branch to form the most stable carbocation (Tertiary > Secondary > Primary ).[2][4]

    • Example:2-Methylpentane (M.W.[2] 86) cleaves to form a prominent isopropyl cation (m/z 43) and loses a propyl radical.[2]

  • Molecular Ion (M+): Often weak or absent in highly branched structures.[1][2][4]

  • M-15 Peak: Loss of a methyl group is common but non-diagnostic for specific branching positions.[2]

Pillar B: Linear Temperature Programmed Retention Index (LTPRI)

This is the self-validating component.[2] You must calculate the Retention Index (RI) and compare it to the NIST Webbook or ASTM D5134 databases.

Protocol 2: Calculating LTPRI (Van Den Dool and Kratz Equation)



  • 
     : Retention Index of the unknown.[2][5]
    
  • 
     : Carbon number of the n-alkane eluting before the unknown.[5]
    
  • 
     : Retention time of the unknown.[2][5]
    
  • 
     : Retention time of the n-alkane eluting before.[2][5]
    
  • 
     : Retention time of the n-alkane eluting after.[2][5]
    

Execution:

  • Run a standard mixture of n-alkanes (C5–C20) under the exact same conditions as your sample.

  • Calculate the

    
     value for your branched alkane peak.[2]
    
  • Validation: The calculated

    
     should match literature values within ±2 units. If the deviation is >5 units, the ID is suspect, regardless of the MS match score.
    
Decision Logic for Unknown Identification

Use the following logic gate to confirm the identity of a branched alkane peak.

DecisionTree Start Unknown Peak Detected MS_Match MS Library Match > 90%? Start->MS_Match RI_Calc Calculate LTPRI (RI_calc) MS_Match->RI_Calc Yes Tentative Tentative ID (Flag for NMR/Standard Spiking) MS_Match->Tentative No Compare Compare to Lit. Value (RI_lit) RI_Calc->Compare Confirmed POSITIVE ID (Valid for Reporting) Compare->Confirmed |RI_calc - RI_lit| < 2 Compare->Tentative |RI_calc - RI_lit| 2-5 Reject Reject Match (Co-elution Likely) Compare->Reject |RI_calc - RI_lit| > 5

Figure 2: Decision matrix for confirming branched alkane identity using orthogonal data (MS + RI).

Case Study: Biomarker Analysis (Pristane & Phytane)

Pristane (2,6,10,14-tetramethylpentadecane) and Phytane are isoprenoid biomarkers used in environmental forensics to identify oil spill sources.[1][2]

  • Challenge: They elute very close to n-C17 and n-C18 alkanes.

  • Resolution:

    • On a standard 30m column, Pristane often co-elutes with n-C17.[1][2]

    • Requirement: Use the 100m PONA column protocol described in Section 4.

    • Diagnostic Ratio: The Pristane/Phytane ratio is calculated using GC-FID peak areas (for accuracy) after confirmation of peak purity via GC-MS (m/z 57, 71, 183 ions).

References
  • ASTM International. (2021).[1][2] ASTM D5134-21: Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.[2] West Conshohocken, PA.[1][2] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2] NIST Mass Spectral Library & Gas Chromatography Retention Index Database.[1][2][6] NIST Standard Reference Data.[1][2] [Link][2]

  • Van Den Dool, H., & Kratz, P. D. (1963).[1][2] A Generalization of the Retention Index System Including Linear Temperature Programmed Gas-Liquid Partition Chromatography. Journal of Chromatography A, 11, 463-471.[1][2] [Link]

  • Restek Corporation. (2024).[1][2] Detailed Hydrocarbon Analysis (DHA) of Petroleum Products.[2][7] Application Note. [Link][2]

  • Agilent Technologies. (2020).[1][2] Retention Index: A Powerful Tool for Component Identification in Gas Chromatography.[2] Technical Overview.[1][2][3][7] [Link]

Sources

Application Note: 2-Methyltetradecane in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical ecologists, entomologists, and drug discovery professionals focusing on semiochemicals. It moves beyond basic definitions to provide actionable protocols for the synthesis, isolation, and behavioral validation of 2-Methyltetradecane , a critical Cuticular Hydrocarbon (CHC) involved in insect species recognition and chemical communication.

Subject: Synthesis, Analysis, and Behavioral Validation of 2-Methyltetradecane (Iso-pentadecane) CAS: 1560-95-8 | Formula: C₁₅H₃₂ Role: Cuticular Hydrocarbon (CHC), Nestmate Recognition Cue, Contact Pheromone[1][2][3][4][5]

Introduction: The Chemical Logic of Recognition

2-Methyltetradecane is a branched alkane often found in the cuticular lipid profiles of insects, including ants (Azteca spp.), beetles, and parasitoid wasps.[6] Unlike internally branched alkanes (e.g., 7-methylheptadecane) which are often chiral and require complex enantioselective synthesis, 2-methyltetradecane possesses a terminal isopropyl group, rendering the molecule achiral .

Despite its structural simplicity, its presence conveys critical biological data. In social insects, the ratio of 2-methyltetradecane relative to straight-chain alkanes (n-pentadecane) often encodes:

  • Species Identity: A chemotaxonomic marker preventing hybridization.

  • Nestmate Recognition: A "password" allowing entry into colonies (e.g., in Azteca ants).

  • Physiological Status: Desiccation resistance and mating readiness.

For researchers, the challenge lies not in the complexity of the molecule, but in the purity of the standard used for bioassays. Commercial standards often contain homologous impurities (C14 or C16 iso-alkanes) that can confound behavioral data.

Chemical Synthesis Protocol

Objective: Produce high-purity (>98%) 2-methyltetradecane for use as a GC-MS standard and in behavioral bioassays. Method: Copper-catalyzed cross-coupling (Kumada-Corriu-like coupling).

Rationale

We utilize a C12 + C3 convergent strategy. This is superior to waxy crude refining because it guarantees the exclusion of homologous impurities (e.g., 3-methyl isomers) that co-elute in natural extracts.

Reagents
  • Substrate A: 1-Bromododecane (C₁₂H₂₅Br) [Sigma-Aldrich, >98%]

  • Substrate B: Isopropylmagnesium chloride (2.0 M in THF)

  • Catalyst: Li₂CuCl₄ (0.1 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol
  • Catalyst Preparation:

    • Dissolve 85 mg LiCl and 134 mg CuCl₂ in 10 mL anhydrous THF. Stir until bright orange (Li₂CuCl₄ complex forms).

  • Coupling Reaction:

    • In a flame-dried 3-neck flask under Argon, add 10 mmol of 1-Bromododecane in 20 mL THF.

    • Cool to 0°C. Add 1.0 mL of the Li₂CuCl₄ catalyst solution.

    • Dropwise, add 12 mmol of Isopropylmagnesium chloride over 30 minutes.

    • Mechanism:[7][8] The copper catalyzes the alkyl-alkyl coupling, attaching the isopropyl group to the dodecyl chain.

  • Work-up:

    • Stir at room temperature for 4 hours. Quench with saturated NH₄Cl (aq).

    • Extract with hexane (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄.

  • Purification:

    • Concentrate in vacuo.

    • Critical Step: Distill using a Kugelrohr apparatus or perform flash chromatography (100% Hexane) to remove any unreacted bromide or homocoupled byproducts (dodecane).

Visualizing the Synthesis Logic

SynthesisWorkflow Start 1-Bromododecane (C12 Chain) Reaction Cross-Coupling (THF, 0°C -> RT) Start->Reaction Reagent Isopropyl-MgCl (C3 Head) Reagent->Reaction Catalyst Li2CuCl4 Catalyst Catalyst->Reaction cat. Crude Crude Product Reaction->Crude Purification Flash Chromatography (100% Hexane) Crude->Purification Final 2-Methyltetradecane (>99% Purity) Purification->Final

Figure 1: Convergent C12 + C3 synthesis pathway ensuring structural fidelity and exclusion of isomeric impurities.

Analytical Profiling (GC-MS)

Objective: Identification of 2-methyltetradecane in complex insect extracts.

Extraction Protocol
  • Sample: Immerse whole insect (e.g., Azteca ant) in 200 µL hexane for 5 minutes.

    • Note: Do not crush the insect. We only want cuticular lipids, not internal fluids.

  • Concentration: Evaporate to ~10 µL under a gentle stream of Nitrogen.

GC-MS Parameters
  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm). Non-polar phases are essential for separating methyl-branched isomers.

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min to 200°C → 4°C/min to 300°C.

    • Why? The slow ramp (4°C/min) is critical to separate 2-methyltetradecane from 3-methyltetradecane and n-pentadecane.

Identification Criteria (Self-Validating)

To confirm identity without a standard, calculate the Kovats Retention Index (KI) .

  • Formula:

    
    [7]
    
  • Target KI (DB-5): 1460 - 1465

  • Diagnostic Ions:

    • m/z 43 (Base peak, isopropyl group)

    • m/z M-15 (Loss of methyl)

    • m/z M-43 (Loss of isopropyl)

CompoundRetention Index (DB-5)Key Diagnostic Fragment
n-Tetradecane1400m/z 57, 71, 85...
2-Methyltetradecane 1465 m/z 43 (Strong), M-43
3-Methyltetradecane~1475m/z 57 (Strong)
n-Pentadecane1500m/z 57, 71, 85...

Behavioral Bioassay: Nestmate Recognition

Objective: Validate if 2-methyltetradecane acts as a recognition cue. Model System: Ant aggression assay (e.g., Azteca or Camponotus).

Experimental Design

We use a "Dummy" assay where a neutral glass bead is coated with the compound.

  • Preparation of Dummies:

    • Wash 3mm glass beads in acetone and hexane.

    • Control: Apply 10 µL Hexane (solvent only).

    • Treatment: Apply 10 µL of synthetic 2-methyltetradecane (1 equivalent of one ant, approx 200-500 ng).

    • Allow solvent to evaporate completely (10 mins).

  • The Arena:

    • Place the treated bead into a petri dish containing 5 worker ants from a specific colony.

    • Acclimatize ants for 15 mins prior to introduction.

  • Scoring (Ethogram): Observe for 3 minutes. Score interactions:

    • Level 0: Ignore.

    • Level 1: Antennation (touching with antennae) – Investigation.

    • Level 2: Mandible flaring – Aggression.

    • Level 3: Biting/Spraying formic acid – Overt Attack.

Bioassay Logic Flow

BioassayLogic cluster_Response Behavioral Output Extract Synthetic 2-Methyltetradecane Bead Coat Glass Bead (Solvent Evaporation) Extract->Bead Intro Introduce to Colony Arena Bead->Intro Ignore Ignore (Neutral) Intro->Ignore If Nestmate Profile Investigate Antennation (Recognition) Intro->Investigate If Novel Attack Biting/Aggression (Foreign Intruder) Intro->Attack If Mismatch/Enemy

Figure 2: Decision tree for behavioral assays. 2-Methyltetradecane often triggers 'Investigate' or 'Attack' if the concentration deviates from the colony norm.

References

  • PubChem. (2025). 2-Methyltetradecane Compound Summary. National Library of Medicine. [Link]

  • Hölldobler, B., & Wilson, E. O. (1990). The Ants. Belknap Press.
  • Martin, S. J., & Drijfhout, F. P. (2009). A Review of Ant Cuticular Hydrocarbons. Journal of Chemical Ecology. [Link]

  • NIST Chemistry WebBook. 2-Methyltetradecane Retention Indices. [Link]

Sources

detection of 2-Methyltetradecane in environmental samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction, separation, and quantification of 2-Methyltetradecane (


), a critical mid-chain branched alkane biomarker. Often utilized to trace cyanobacterial inputs or distinguish biogenic from petrogenic hydrocarbon sources, this isomer requires specific chromatographic resolution to separate it from its structural isomers (e.g., 3-methyltetradecane) and the co-eluting 

-alkane series.[1] This guide provides a self-validating workflow using Liquid-Liquid Extraction (LLE) or Ultrasonic Extraction, followed by Silica Gel cleanup and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.[1]

Introduction & Scientific Context

2-Methyltetradecane is a mono-methyl branched alkane eluting between


-tetradecane (

) and

-pentadecane (

).[1] In environmental forensics and geochemistry, its detection serves two primary functions:
  • Biogenic Marker: Specific cyanobacterial species (e.g., Phormidium luridum, Nostoc) produce mid-chain branched alkanes.[1] An abundance of 2-methyl isomers relative to

    
    -alkanes can indicate microbial mats or specific algal blooms.[1]
    
  • Petrogenic Fingerprinting: In oil spill analysis, the ratio of branched to normal alkanes (e.g., the Pristane/

    
    -C17 ratio) is standard. However, the "iso-alkane" fraction, including 2-methyltetradecane, provides a secondary weathering index, as branched alkanes degrade more slowly than their straight-chain counterparts.[1]
    

The Analytical Challenge: The primary difficulty lies in isomeric resolution . 2-Methyltetradecane (


) elutes in close proximity to 3-methyltetradecane (

) and

-pentadecane (

).[1] Standard rapid-ramp GC methods often co-elute these peaks, leading to misidentification.[1] This protocol prioritizes chromatographic resolution and mass spectral specificity.[1]

Experimental Workflow

The following diagram outlines the critical path from sampling to data generation.

Workflow Sample Sample Collection (Water/Sediment) Extract Extraction (LLE or Ultrasonic) Sample->Extract Preservation (4°C, Dark) Cleanup Fractionation (Silica Gel Column) Extract->Cleanup Conc. to 1mL GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS F1: Hexane (Saturates) Data Data Processing (RI + Ion Ratios) GCMS->Data m/z 197, 43, 212

Figure 1: Analytical workflow for the isolation and detection of 2-Methyltetradecane. Note the fractionation step to remove polar interferences.

Sample Preparation Protocols

A. Water Samples (Liquid-Liquid Extraction)

Target Concentration: ng/L to µg/L range[1]

  • Collection: Collect 1 L of water in amber glass bottles with Teflon-lined caps. Acidify to pH < 2 with HCl to inhibit microbial degradation.[1]

  • Surrogate Spike: Add 50 µL of Tetradecane-

    
      (10 ppm) as a surrogate standard to monitor extraction efficiency.
    
  • Extraction:

    • Transfer sample to a separatory funnel.[1]

    • Add 60 mL of Dichloromethane (DCM) .[1] Shake vigorously for 2 minutes. Vent frequently.

    • Allow phases to separate (10 min). Collect the organic (bottom) layer.

    • Repeat extraction two more times. Combine extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous Sodium Sulfate (

    
    ) to remove residual water.
    
  • Concentration: Concentrate to ~1 mL using a Rotary Evaporator (35°C water bath) or Nitrogen Blowdown (TurboVap). Do not evaporate to dryness to prevent loss of volatile C15 compounds.[1]

B. Sediment/Soil Samples (Ultrasonic Extraction)
  • Preparation: Homogenize wet sediment.[1] Weigh 10 g into a glass centrifuge tube. Mix with anhydrous

    
     until a free-flowing powder is formed.
    
  • Extraction:

    • Add 20 mL of Hexane:Acetone (1:1 v/v) .

    • Sonicate for 15 minutes (ensure temperature stays < 30°C).

    • Centrifuge at 2500 rpm for 5 minutes. Decant supernatant.

    • Repeat twice. Combine supernatants.

  • Solvent Exchange: Concentrate extract and exchange solvent to 100% Hexane (essential for the cleanup step).[1]

C. Silica Gel Fractionation (Critical Step)

This step removes polar lipids (fatty acids, alcohols) that can foul the GC column and obscure alkane signals.

  • Column Prep: Pack a glass column with 5 g of activated Silica Gel (baked at 150°C for 4 hours). Top with 1 cm of anhydrous

    
    . Condition with 20 mL Hexane.
    
  • Loading: Load the 1 mL sample extract onto the column.

  • Elution (F1 - Saturates): Elute with 15 mL of Hexane . Collect this fraction.

    • Note: 2-Methyltetradecane elutes here.[1][2] Aromatic hydrocarbons and polar compounds are retained or eluted in subsequent fractions (e.g., DCM/Methanol), which are discarded for this specific assay.[1]

  • Final Concentration: Concentrate F1 to exactly 1.0 mL for GC-MS analysis. Add Internal Standard (e.g., 1-Chlorodecane ) prior to injection.[1]

Instrumental Analysis (GC-MS)

Chromatographic Conditions
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.[1]
    • Why: The "UI" (Ultra Inert) phase reduces peak tailing for branched alkanes.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode (1 µL injection), 280°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 20°C/min to 120°C.

    • Ramp 4°C/min to 180°C (Critical slow ramp for C14-C16 isomer separation).

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

Mass Spectrometry Parameters
  • Source Temp: 230°C | Quad Temp: 150°C.[1]

  • Acquisition Mode: SIM (Selected Ion Monitoring) for trace detection.[1]

  • Target Ions (2-Methyltetradecane):

Ion Typem/zPurpose
Quantifier 43 Base peak (propyl cation), high abundance.[1]
Qualifier 1 57 Butyl cation, confirms alkane backbone.[1]
Qualifier 2 197 Diagnostic:

. Loss of methyl group.[1][3][4]
Qualifier 3 212 Molecular Ion

.[1] Weak but confirms MW.[1]

Identification Logic & Data Analysis

Differentiation of 2-Methyltetradecane from its isomers relies on the Retention Index (KI) and Fragmentation Pattern .

Isomer Decision Tree

Identification Start Peak detected in C14-C15 window? KI_Check Calc. Kovats Index (DB-5 Column) Start->KI_Check MS_Check Check M-15 (m/z 197) vs M-29 (m/z 183) KI_Check->MS_Check KI ≈ 1465 Result_nC15 ID: n-Pentadecane KI_Check->Result_nC15 KI ≈ 1500 Result_2Me ID: 2-Methyltetradecane MS_Check->Result_2Me m/z 197 Present m/z 183 Absent Result_3Me ID: 3-Methyltetradecane MS_Check->Result_3Me m/z 183 Strong (Loss of Ethyl)

Figure 2: Logic flow for distinguishing 2-methyltetradecane from 3-methyl isomers and n-alkanes.

Interpretation Guide:

  • Retention Index (KI): Calculate KI using the retention times of

    
    -Tetradecane (KI 1400) and 
    
    
    
    -Pentadecane (KI 1500).
    • 2-Methyltetradecane: KI

      
      1465 .[1]
      
    • 3-Methyltetradecane: KI

      
      1475  (Elutes slightly later).[1]
      
  • Mass Spectrum:

    • 2-Methyl: Cleavage at the C2 branch leads to a loss of Methyl (

      
      , mass 15). Look for m/z 197 .
      
    • 3-Methyl: Cleavage at the C3 branch leads to a loss of Ethyl (

      
      , mass 29). Look for m/z 183  (
      
      
      
      ).[1]
    • n-Alkane: Shows a smooth decay of clusters;

      
       is virtually absent/very weak compared to branched isomers.[1]
      

Quality Assurance / Quality Control (QA/QC)

  • Method Blank: Run a solvent blank (Hexane) through the entire extraction and cleanup to check for laboratory contamination (common with alkanes).

  • LOD/LOQ: Expected Limit of Detection is ~10 ng/L in water (SIM mode).

  • Linearity: Calibrate using a synthetic standard mixture (C14, C15, and 2-methylalkane standard if available, or use response factor of n-C15) from 10 ppb to 1000 ppb.

  • Precision: Replicate extractions should yield RSD < 15%.[1]

References

  • PubChem. (2025).[1] 2-Methyltetradecane Compound Summary. National Library of Medicine.[1] [Link]

  • The Pherobase. (2025).[1][5] Kovats Retention Index: Pentadecane and Isomers. [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Methyltetradecane. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectra of Organic Compounds (Branched Alkanes). [Link]

Sources

Application Note: 2-Methyltetradecane as a Recalcitrant Biomarker for Petroleum Weathering Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In environmental forensics, distinguishing between recent petroleum discharges and historical contamination is a critical challenge. While n-alkanes are abundant in fresh crude oil and refined products (diesel, kerosene), they are rapidly depleted by microbial activity.[1]

2-Methyltetradecane (


) , a branched mid-chain alkane, serves as a pivotal recalcitrant biomarker . Due to the steric hindrance provided by the methyl group at the C2 position, it resists beta-oxidation more effectively than its straight-chain isomer, n-pentadecane (

).

This Application Note details a protocol for using the abundance ratio of


 / 2-Methyltetradecane  as a "Biodegradation Index." A decreasing ratio indicates active weathering, providing a chronological fingerprint of contamination.

The Science of Diagnostic Ratios

Mechanism of Differential Biodegradation

Microbial degradation of hydrocarbons follows a predictable hierarchy based on molecular accessibility and enzymatic compatibility.

  • Fast Degradation: n-Alkanes (linear chains) are easily transported across cell membranes and oxidized.

  • Intermediate Degradation: Iso-alkanes (branched), such as 2-Methyltetradecane. The branching disrupts enzyme binding, slowing the rate of metabolism.

  • Slow Degradation: Cycloalkanes (Terpanes, Steranes) and PAHs.[1]

By monitoring the changing ratio between a labile compound (


) and a semi-recalcitrant partner (2-Methyltetradecane), analysts can calculate the "Weathering Extent."
Chemical Properties Comparison[1][2][3]
Propertyn-Pentadecane (

)
2-Methyltetradecane (

)
Significance
Formula


Isomers (Same Mass)
Structure LinearBranched (C2-Methyl)Differential Bio-susceptibility
Boiling Point 270.6°C~264°CClose elution, requiring good GC resolution
Approx. RI (DB-5) 1500~1465

elutes before

Primary Ion m/z 57, 71, 85m/z 43, 57, 211 (M-15)Distinct fragmentation patterns

Visualization: Biodegradation & Analytical Logic

The following diagrams illustrate the degradation hierarchy and the analytical decision tree.

Biodegradation_Hierarchy Fresh_Oil Fresh Petroleum Release n_Alkanes n-Alkanes (n-C15) (Rapidly Depleted) Fresh_Oil->n_Alkanes Phase 1: < 2 Weeks Iso_Alkanes Iso-Alkanes (2-Methyltetradecane) (Moderately Resistant) Fresh_Oil->Iso_Alkanes Phase 2: Months Cyclics Biomarkers (Hopanes/Steranes) (Highly Recalcitrant) Fresh_Oil->Cyclics Phase 3: Years n_Alkanes->Iso_Alkanes Ratio Decreases (n-C15 / i-C15)

Caption: Figure 1. The hierarchy of petroleum hydrocarbon biodegradation. As weathering progresses, the relative abundance shifts from n-alkanes to iso-alkanes.

Analytical_Workflow Sample Soil/Sediment Sample Extract Solvent Extraction (DCM/Acetone) Sample->Extract Cleanup Silica Gel Fractionation (Isolate Aliphatics) Extract->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Calculate Ratio: Area(n-C15) / Area(i-C15) GCMS->Data

Caption: Figure 2.[2] Step-by-step analytical protocol for isolating and quantifying aliphatic biomarkers.

Detailed Experimental Protocol

Reagents and Standards
  • Extraction Solvent: Dichloromethane (DCM) : Acetone (1:1 v/v), Pesticide Grade.

  • Fractionation Solvent:

    
    -Pentane or Hexane.
    
  • Internal Standard (IS):

    
    -Androstane or 
    
    
    
    -Hexadecane (20 µg/mL).
  • Reference Standard: Alkane Standard Solution (

    
    ) to establish Retention Indices (RI).
    
Sample Preparation (Modified EPA 3550C)
  • Drying: Homogenize soil sample and dry with anhydrous Sodium Sulfate (

    
    ) to remove moisture.
    
  • Extraction: Weigh 10g of sample. Add 20 mL DCM:Acetone (1:1). Sonicate for 20 minutes (or use ASE/Soxhlet).

  • Concentration: Decant solvent. Repeat extraction twice. Combine extracts and concentrate to 1 mL using a rotary evaporator or Nitrogen blow-down.

  • Cleanup (Crucial):

    • Prepare a glass column with activated Silica Gel.

    • Condition with Hexane.[3]

    • Load the 1 mL extract.

    • Elute Fraction 1 (Saturates): Add 15 mL Hexane. This fraction contains n-C15 and 2-Methyltetradecane.

    • Note: Discard or store Fraction 2 (Aromatics) eluted with DCM for PAH analysis if needed.

GC-MS Instrumentation Parameters

To resolve 2-Methyltetradecane from the dominant


-C15 peak, a slow temperature ramp is required.
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5MS (30m x 0.25mm x 0.25µm). Note: A 60m column is preferred for complex matrices.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 6°C/min to 300°C.

    • Hold 10 min.

  • MS Detection (SIM Mode):

    • Target Ions: m/z 57, 71 (Alkanes generic), 43 (Iso-alkane base), 212 (Molecular Ion for C15), 197 (M-15).

    • Dwell time: 50ms per ion.

Data Interpretation & Self-Validation

Identification Logic
  • Retention Time Check: Locate

    
    -Pentadecane (
    
    
    
    ) using the external standard.
  • Relative Elution: Look for the peak eluting immediately before

    
     (approx. 0.2 - 0.5 min earlier on a 30m column).
    
  • Spectral Confirmation:

    • 
       Spectrum: High abundance of m/z 57, 71, 85.
      
    • 2-Methyltetradecane Spectrum: Enhanced m/z 43 (isopropyl group) relative to m/z 57, and a visible M-15 ion (loss of methyl group).

Calculating the Biodegradation Index (BI)


  • BI > 4.0: Fresh, unweathered diesel/crude.

  • BI 1.0 - 4.0: Early stage weathering (weeks to months).

  • BI < 1.0: Advanced weathering (microbial depletion of n-alkanes).

Quality Control (Self-Validating System)
  • Solvent Blank: Must show no hydrocarbon peaks > MDL.

  • IS Recovery:

    
    -Androstane recovery must be 70-130%.
    
  • Resolution Check: The valley between 2-Methyltetradecane and

    
     must be < 10% of the peak height. If they co-elute, the integration will be biased; lower the oven ramp rate to 4°C/min.
    

References

  • Wang, Z., & Stout, S. A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press.[4]

  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide: Volume 2, Biomarkers and Isotopes in Petroleum Exploration and Earth History. Cambridge University Press.

  • Hostettler, F. D., & Kvenvolden, K. A. (1994). Geochemical Changes in Crude Oil Spilled from the Exxon Valdez Supertanker into Prince William Sound, Alaska. Organic Geochemistry.

Sources

Mechanistic Profiling of 2-Methyltetradecane (2-MTD) Interactions with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Dynamics to Benchtop Validation

Executive Summary & Scientific Rationale

This Application Note details the experimental and computational interrogation of 2-Methyltetradecane (2-MTD) within lipid bilayers. Unlike its linear isomer (n-tetradecane), which can align with lipid acyl chains to thicken membranes, 2-MTD possesses a methyl branch at the C2 position. This steric bulk acts as a "packing defect generator" within the hydrophobic core.

Why study 2-MTD?

  • Permeation Enhancer Modeling: Branched alkanes mimic the disordering effects of certain terpenes and essential oils used in transdermal drug delivery.

  • Extremophile Biology: Methyl-branched lipids are critical for maintaining membrane fluidity in psychrophilic (cold-loving) organisms; 2-MTD serves as a simplified hydrophobic probe for these mechanisms.

  • Lipid Raft Modulation: By partitioning into the disordered phase (

    
    ), 2-MTD can theoretically alter the phase boundary energetics of liquid-ordered (
    
    
    
    ) domains.

Physicochemical Profile: 2-Methyltetradecane[1][2][3]

Before experimentation, the solute properties must be understood to prevent protocol failure (e.g., aggregation or phase separation).

PropertyValueImplication for Membrane Studies
CAS Number 1560-95-8Verification standard.
Molecular Weight 212.42 g/mol Similar to short-chain fatty acid tails.
LogP (Oct/Wat) ~8.1 (Est.)[1]Obligate Hydrophobe. Must be co-dissolved in organic solvent during liposome formation. Will not partition from aqueous bulk effectively.
Phase (RT) LiquidFluid at room temp; introduces disorder into Gel-phase (

) lipids.
Steric Feature C2-Methyl BranchCreates a "kink" that prevents tight Van der Waals packing with straight-chain lipids (e.g., DPPC).

Mechanistic Workflow (Logic Map)

The following diagram illustrates the causal pathway of 2-MTD interaction and the corresponding validation methods.

MTD_Interaction_Workflow MTD 2-Methyltetradecane (Hydrophobic Solute) Core Partitioning into Hydrophobic Core MTD->Core Hydrophobic Effect Steric Steric Clash via Methyl Branch Core->Steric Intercalation Effect1 Increased Free Volume (Void Space) Steric->Effect1 Effect2 Disrupted Acyl Chain Packing Steric->Effect2 Outcome2 Increased Membrane Fluidity Effect1->Outcome2 Outcome1 Lowered Phase Transition Temp (Tm) Effect2->Outcome1 Method1 Validation: DSC (Calorimetry) Outcome1->Method1 Method2 Validation: DPH Fluorescence Anisotropy Outcome2->Method2

Figure 1: The "Disruption Cascade" illustrating how the structural properties of 2-MTD translate to measurable biophysical outcomes.

Experimental Protocols

Protocol A: In Silico Prediction (MD Simulation Setup)

Purpose: To visualize the depth of penetration and orientation of 2-MTD within a DPPC bilayer. Software: GROMACS (v2024 or later) / Force Field: CHARMM36m.

  • Topology Generation:

    • Generate the 2-MTD topology using the CGenFF server. Verify penalty scores are low (<10).

    • Use standard CHARMM36 lipids for DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).

  • System Construction:

    • Build a bilayer (128 DPPC lipids) using CHARMM-GUI Membrane Builder .

    • Insert 2-MTD molecules at a 10:1 (Lipid:Alkane) molar ratio. Crucial: Place alkanes initially in the hydrophobic core to avoid kinetic trapping in the water phase.

    • Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration:

    • Run NVT (canonical) equilibration for 1 ns (step size 1 fs).

    • Run NPT (isothermal-isobaric) equilibration for 5 ns. Use semi-isotropic pressure coupling (compressibility distinct in XY vs Z) to allow area per lipid to adjust.

  • Production Run:

    • Run 200–500 ns at 323 K (above DPPC Tm) to ensure fluid phase mixing.

  • Analysis Metrics:

    • Deuterium Order Parameter (

      
      ):  Calculate for DPPC acyl chains. Expect a decrease in 
      
      
      
      (more disorder) in the presence of 2-MTD.
    • Density Profile: Plot density of 2-MTD vs. Z-axis. Peak should align with the bilayer center (Z=0), distinct from interfacial probes.

Protocol B: Liposome Fabrication (2-MTD Doped LUVs)

Purpose: Create uniform Large Unilamellar Vesicles (LUVs) containing defined ratios of 2-MTD. Challenge: 2-MTD is an oil. It cannot be added to pre-formed liposomes effectively. It must be mixed in the organic phase.

Materials:

  • DPPC (Avanti Polar Lipids).

  • 2-Methyltetradecane (Sigma/VulcanChem, >98% purity).

  • Chloroform (HPLC Grade).

  • Extruder (Avanti Mini-Extruder) with 100 nm Polycarbonate membranes.

Step-by-Step:

  • Stock Preparation:

    • Prepare 10 mM DPPC in Chloroform.

    • Prepare 10 mM 2-MTD in Chloroform.

  • Mixing:

    • Create mixtures in glass vials:

      • Control: 1000 µL DPPC.

      • Sample A (5%): 950 µL DPPC + 50 µL 2-MTD.

      • Sample B (10%): 900 µL DPPC + 100 µL 2-MTD.

  • Film Formation (The Critical Step):

    • Evaporate solvent under a gentle stream of Nitrogen (

      
      ).
      
    • Lyophilize (vacuum dry) for >4 hours to remove trace chloroform. Note: 2-MTD has a high boiling point (~261°C), so it will NOT evaporate during this step, ensuring the molar ratio is preserved.

  • Hydration:

    • Add HEPES buffer (10 mM, pH 7.4, 150 mM NaCl) to yield 1 mM total lipid.

    • Vortex vigorously at 50°C (above DPPC Tm of 41°C) for 30 mins. This forms Multilamellar Vesicles (MLVs).

  • Extrusion:

    • Pass the MLV suspension through 100 nm filters 11-21 times at 50°C.

    • Result: Monodisperse LUVs loaded with 2-MTD.

Protocol C: Steady-State Fluorescence Anisotropy

Purpose: Quantify the rotational freedom of a membrane probe (DPH), which correlates inversely with membrane fluidity.

Probe Selection:

  • DPH (1,6-diphenyl-1,3,5-hexatriene): Hydrophobic. Buries deep in the acyl chain region. Ideal for detecting core disruption by 2-MTD.

  • Avoid TMA-DPH: It anchors at the interface, which 2-MTD is less likely to perturb.

Step-by-Step:

  • Labeling:

    • Add DPH (in Tetrahydrofuran/THF) to the LUV suspension. Final ratio: 1:250 (Probe:Lipid). Keep THF < 0.1% v/v.

    • Incubate 30 mins at 50°C in the dark.

  • Measurement:

    • Instrument: Fluorometer with polarizers (e.g., Horiba Fluorolog).

    • Excitation: 350 nm | Emission: 420 nm.

    • Temperature Ramp: 25°C to 55°C (1°C/min).

  • Data Calculation:

    • Measure intensities:

      
       (vertical-vertical) and 
      
      
      
      (vertical-horizontal).
    • Calculate Anisotropy (

      
      ):
      
      
      
      
      (Where G is the instrument correction factor).
  • Interpretation:

    • Plot

      
       vs. Temperature.
      
    • Expectation: 2-MTD samples will show a lower

      
       value (more fluid) in the gel phase and a broadened, left-shifted phase transition compared to pure DPPC.
      

Expected Results & Data Interpretation

MetricPure DPPC BilayerDPPC + 10% 2-MTDMechanistic Interpretation
Main Transition (

)
~41.4°C~38–39°C2-MTD disrupts Van der Waals cooperativity, requiring less energy to melt the chains.
Cooperativity (Peak Width) SharpBroadenedThe mixture is less homogeneous; 2-MTD creates localized fluid domains.
Anisotropy (

) at 30°C
High (~0.28)Moderate (~0.20)The "kinked" alkane prevents the rigid gel packing, increasing probe tumbling.
Bilayer Thickness (MD) ~3.8 nm~3.6 nmIncreased chain tilt and disorder reduces the effective hydrophobic thickness.

References

  • PubChem. (n.d.). 2-Methyltetradecane | C15H32 | CID 15268.[2] National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Poger, D., & Mark, A. E. (2015). The effect of methyl-branched fatty acids on the structure of lipid bilayers. Biophysical Journal (via NIH PubMed). Retrieved January 28, 2026, from [Link]

  • Klauda, J. B., et al. (2010).[3] Update of the CHARMM all-atom additive force field for lipids: validation on six lipid types. Journal of Physical Chemistry B. Retrieved January 28, 2026, from [Link]

  • Akbarouche, N., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions. Membranes (Basel). Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Impurities in Synthetic 2-Methyltetradecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyltetradecane (CAS: 1560-95-8), often referred to as iso-pentadecane, is a branched alkane critical in pheromone research (Lepidoptera signaling), fuel surrogate combustion studies, and as a non-polar solvent in lipid formulations.

While commercially labeled as "98% Pure," the remaining 2% of impurities can catastrophically impact sensitive biological assays or precise thermodynamic measurements. This guide dissects the synthetic origins of these impurities, provides diagnostic protocols , and offers purification strategies .

Module 1: Diagnostic Profiling (Identification)

Q: I see multiple peaks near my target compound on GC-MS. How do I definitively identify 2-Methyltetradecane?

A: Reliance on mass spectral matching alone is insufficient due to the high similarity of fragmentation patterns among isomeric alkanes. You must validate using Retention Indices (RI) and specific fragmentation ions.

Diagnostic Parameters
ParameterValue / CharacteristicNotes
Target Compound 2-Methyltetradecane (

)
Boiling Point ~261 °C
Kovats RI (Non-polar) 1465 ± 5 On DB-5 / HP-5 columns. Elutes before n-Pentadecane (RI 1500).
Key MS Fragments m/z 43 (Base), 57, 71 Classic alkane pattern.
Diagnostic Ion [M-15]+ (m/z 197) Stronger intensity than in n-alkanes due to loss of the branched methyl group.
Molecular Ion m/z 212 Often weak; use soft ionization (CI) if invisible.
Common Impurity Signatures
Impurity TypeLikely IdentityRetention BehaviorDiagnostic MS Feature
Isomer 3-MethyltetradecaneElutes after 2-Methyl (approx RI 1475)Similar MS; requires high-res GC to resolve.
Linear n-PentadecaneElutes later (RI 1500)Stronger m/z 85, 99 series; weaker M-15.
Olefin 2-Methyl-1-tetradeceneElutes earlier m/z 210 (

), distinct allylic fragments.
Oxygenate 2-Methyl-2-tetradecanolElutes much later (Broad peak)m/z 59 (Base peak for tert-alcohol), [M-18] peak.

Module 2: Synthetic Origins of Impurities

Q: Why do these specific impurities appear in my sample?

A: The impurities are direct "fossils" of the synthetic route employed. The most common high-purity synthesis involves a Grignard reaction followed by dehydration and hydrogenation .

The Synthetic Pathway & Impurity Trap

The synthesis typically proceeds as follows:

  • Grignard Addition: Methylmagnesium bromide + 2-Tetradecanone

    
     2-Methyl-2-tetradecanol (Tertiary Alcohol).
    
  • Dehydration: Alcohol

    
     2-Methyl-tetradecenes (Alkene mixture).
    
  • Hydrogenation: Alkenes

    
     2-Methyltetradecane.
    
Visualizing the Impurity Cascade

ImpurityPath Start Start: 2-Tetradecanone Grignard Step 1: Grignard Reaction Start->Grignard Imp_Ketone Impurity: Unreacted Ketone (Polar, High BP) Start->Imp_Ketone Incomplete Conv. Alcohol Intermed: 2-Methyl-2-tetradecanol Grignard->Alcohol Dehydration Step 2: Acid Dehydration Alcohol->Dehydration Imp_Alcohol Impurity: Residual Alcohol (Broad Peak) Alcohol->Imp_Alcohol Steric Hindrance Alkenes Intermed: Isomeric Alkenes Dehydration->Alkenes Imp_Isomer Impurity: 3-Methyltetradecane (Rearrangement) Dehydration->Imp_Isomer Hydride Shift (Acid cat.) Hydrogenation Step 3: Hydrogenation Alkenes->Hydrogenation Imp_Olefin Impurity: Residual Alkenes (Unsaturated) Alkenes->Imp_Olefin Incomplete H2 Product Target: 2-Methyltetradecane Hydrogenation->Product

Figure 1: Synthetic workflow illustrating the genesis of common impurities. Note the critical "Hydride Shift" during dehydration which creates difficult-to-separate structural isomers.

Detailed Causality
  • The "Ghost" Alcohol (2-Methyl-2-tetradecanol):

    • Cause: Tertiary alcohols are sterically hindered. If the dehydration step is too mild, this intermediate remains.

    • Symptom:[1][2][3][4][5][6] A broad, tailing peak eluting significantly later than the alkane.

  • The "Shifted" Isomer (3-Methyltetradecane):

    • Cause: During acid-catalyzed dehydration, a carbocation forms at C2. A 1,2-hydride shift can move the cation to C3, leading to the formation of 3-methyl isomers after hydrogenation.

    • Symptom:[1][2][3][4][5][6] A shoulder peak on the trailing edge of the main 2-methyltetradecane peak. This is the hardest impurity to remove.

  • The "Unsaturated" Olefin:

    • Cause: Catalyst poisoning (e.g., by sulfur traces) or insufficient hydrogen pressure prevents full conversion of the alkene.

    • Symptom:[1][2][3][4][5][6] An early-eluting peak with m/z 210.

Module 3: Troubleshooting & Purification

Q: My biological assay is showing inconsistent results. Could these impurities be the cause?

A: Yes.

  • Pheromone Assays: Insects are highly specific. 3-methyltetradecane may be an antagonist or a different signal entirely.

  • Combustion Studies: Residual oxygenates (alcohols/ketones) drastically alter ignition delay times.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckRI Is RI = 1465? Start->CheckRI CheckPeakShape Is Peak Broad/Tailing? CheckRI->CheckPeakShape Yes Sol_Distill Action: Fractional Distillation CheckRI->Sol_Distill No (Wrong Compound) CheckShoulder Is there a Shoulder? CheckPeakShape->CheckShoulder Sharp CheckMass Mass Spectrum Check CheckPeakShape->CheckMass Broad Sol_Pure Identity Confirmed: Proceed CheckShoulder->Sol_Pure No CheckMass2 Check m/z 210 vs 212 CheckShoulder->CheckMass2 Yes Sol_Silica Action: Silica Gel Chromatography CheckMass->Sol_Silica Contains Oxygen (Alcohol/Ketone) Sol_Resynth Action: Reject Batch (Isomer Contamination) Sol_H2 Action: Re-Hydrogenate CheckMass2->Sol_Resynth m/z 212 (Isomer) CheckMass2->Sol_H2 m/z 210 (Olefin)

Figure 2: Diagnostic workflow for identifying and remediating impurity issues.

Purification Protocols
Protocol A: Removing Oxygenates (Alcohols/Ketones)

Best for: Broad peaks, "sticky" residues.

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh).

  • Mobile Phase: 100% Hexane or Pentane.

  • Mechanism: 2-Methyltetradecane is non-polar and elutes immediately (Dead Volume). Polar alcohols/ketones adsorb strongly to the silica.

  • Validation: TLC (stain with KMnO4) or GC-MS.

Protocol B: Removing Olefins

Best for: Early eluting peaks (m/z 210).

  • Method: Bromination-Distillation.

  • Step 1: Add dilute bromine solution dropwise until color persists (brominates the double bonds, drastically increasing their boiling point).

  • Step 2: Distill the mixture. The alkane distills at ~261°C; the brominated impurities remain in the pot.

  • Alternative: Silver Nitrate impregnated silica gel chromatography (Ag-Silica) selectively retains alkenes.

Protocol C: Separating Isomers (3-Methyl vs 2-Methyl)

Best for: Shoulder peaks.

  • Warning: This is extremely difficult via standard distillation due to <1°C boiling point difference.

  • Solution: Use a spinning band distillation column (high theoretical plates) or switch to a preparative GC with a shape-selective column (e.g., Cyclodextrin-based). Often, it is more cost-effective to re-synthesize using a non-rearranging route (e.g., Wittig reaction) than to purify.

References

  • National Institute of Standards and Technology (NIST). 2-Methyltetradecane Mass Spectrum & Retention Index. NIST Chemistry WebBook. Link

  • PubChem. 2-Methyltetradecane Compound Summary. National Library of Medicine. Link

  • The Good Scents Company. 2-Methyltetradecane Information & Properties.Link

  • Royal Society of Chemistry. Separation of alkane and alkene mixtures by metal–organic frameworks. Journal of Materials Chemistry A. Link

  • MDPI. Underlying Mechanisms of Chromatographic Isomerism Effects in GC-MS. Molecules.[1][2][6][7][8][9][10][11][12][13][14] Link

Sources

troubleshooting peak tailing for branched alkanes in GC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gas Chromatography (GC) Troubleshooting Topic: Peak Tailing for Branched Alkanes Ticket ID: GC-TRB-004 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Tier 3 Technical Support Center.

You are experiencing peak tailing with branched alkanes.[1] In my experience, this is an anomaly. Branched alkanes are non-polar and chemically inert; unlike amines or organic acids, they do not typically interact with active silanol sites (


) on the column or liner.

Therefore, if your branched alkanes are tailing, we are almost certainly looking at a physical flow path disruption (dead volume) or a thermal vaporization issue , rather than a chemical adsorption problem.

Use this guide to systematically isolate and resolve the root cause.

Module 1: The Triage (Diagnostic Phase)

Before dismantling your instrument, we must characterize the tailing mathematically and symptomatically.

Step 1: Quantify the Tailing

Do not rely on "eyeballing" the peak. Calculate the Asymmetry Factor (


)  using your software or the formula below.
MetricFormulaAcceptance Criteria
Asymmetry Factor (

)

(at 10% peak height)
1.0 – 1.2: Excellent1.2 – 1.5: Acceptable> 1.5: Troubleshooting Required
Tailing Factor (

)

(at 5% peak height)
Used primarily in Pharma (USP).[2] Similar limits apply.
  • A: Front half-width

  • B: Back half-width

  • W0.05: Total width at 5% height

  • f: Front width at 5% height

Step 2: The "Light Hydrocarbon" Test

Inject a highly volatile, non-polar marker (e.g., Methane or Butane) or look at your solvent peak.

  • Scenario A: The solvent/methane peak also tails .

    • Diagnosis:Systemic Physical Issue. You have "dead volume" or a bad column installation.[3][4][5] The flow path is turbulent.[6][7]

  • Scenario B: The solvent is sharp, but the branched alkanes tail.

    • Diagnosis:Thermal/Vaporization Issue. The analytes are condensing in a cold spot or are not vaporizing instantly in the inlet.

Module 2: The Flow Path (Physical Troubleshooting)

Most Probable Cause: Dead Volume.[3] If a column is not inserted correctly into the inlet or detector, it creates a void. Carrier gas enters this void, expands, and swirls (turbulence) before entering the column. This acts as a "mixing chamber," causing the exponential decay seen as tailing.

Workflow: The "Ceramic Wafer" Protocol
  • Cool Down: Reduce oven and inlet temperature to <40°C.

  • Remove Column: Uncouple the column from the inlet.

  • Inspect Ferrule: Look for the "crush" mark. If the column can move up and down within the ferrule, it is not gas-tight.

  • The Cut (Critical):

    • Use a ceramic wafer or diamond-tipped scribe. Do not use scissors or wire cutters.

    • Score the polyimide coating gently (do not saw through).

    • Snap the column away from the score.

    • Verification: Use a 10x magnifier. The cut must be 90° flat. If it is jagged, the polyimide will cause turbulence.

  • Installation Depth:

    • Consult your GC manual (e.g., Agilent split/splitless usually requires 4-6 mm above the ferrule; Shimadzu may differ).

    • Pro Tip: Use a septum to mark the correct distance on the column before inserting it, so you don't guess the depth.

Figure 1: Decision matrix for isolating physical dead volume from thermal/vaporization issues.

Module 3: The Inlet (Thermal Dynamics)

Branched alkanes have significant steric bulk compared to n-alkanes. If you are using Splitless Injection (common for trace analysis), the "cloud" of vapor must be transferred to the column efficiently.

Issue: Cold Spots & Condensation

High molecular weight branched alkanes (e.g., Pristane, Phytane) have high boiling points.

  • Symptom: Tailing that worsens as boiling point increases.

  • Fix:

    • Ensure the Inlet Temperature is at least 20°C higher than the final oven ramp temperature (unless limited by column bleed).

    • Check the insulation cup on the inlet. If the insulation is missing, the top of the inlet may be colder than the setpoint.

Issue: Liner Selection

For hydrocarbons, the liner geometry dictates vaporization efficiency.

Liner TypeSuitability for Branched AlkanesNotes
Split/Splitless with Glass Wool High The wool provides surface area for rapid vaporization of high-boiling alkanes. Risk:[1][5][8] If the wool is broken/active, it can cause adsorption (rare for alkanes, but possible).
Single Taper (Gooseneck) Medium Good for directing flow, but lacks the thermal mass of wool to vaporize heavy alkanes instantly.
Cyclonic / Baffle High Excellent for "dirty" samples; creates turbulence to aid vaporization without using wool.

Protocol: If using a liner with glass wool, ensure the wool is positioned in the hot zone of the injector. If the wool slides down to the bottom (cooler zone), the sample will condense on the wool and slowly bleed off, causing tailing.

Module 4: Thermodynamics (The "Grob" Effect)

If your branched alkanes elute early (low boiling point), tailing might actually be a Solvent Focusing failure.

  • Mechanism: In splitless injection, the initial oven temperature must be low enough that the solvent condenses on the column, trapping the analytes in a tight band.[9]

  • The Rule: Initial Oven Temp should be 10–20°C BELOW the boiling point of your solvent.

  • Troubleshooting:

    • If using Hexane (BP 68°C), set initial oven to 40–50°C.

    • If the oven is too hot (e.g., 80°C), the solvent won't focus, and the analytes will "smear" into the column, looking like a tail.

Module 5: Column Stationary Phase

While less likely for alkanes, Phase Overload can mimic tailing. Branched alkanes are highly soluble in non-polar phases (100% Dimethylpolysiloxane, e.g., DB-1, Rtx-1).

  • Fronting vs. Tailing: Overload usually causes fronting (shark fin shape).[10] However, if the column film thickness (

    
    ) is very thin (< 0.25 µm), you may see mass transfer resistance.
    
  • Recommendation: For branched alkane separation, use a standard film (

    
    ) or thick film (
    
    
    
    ) to improve loadability and focusing.

References

  • Restek Corporation. (2018).[5] GC Troubleshooting—Tailing Peaks. Retrieved from

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from

  • LCGC International. (2015). What Is “Dead” Volume and Why Should Chromatographers Worry About It? Retrieved from

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.

Sources

Technical Support Center: Ionization Optimization for Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible Analyte" Problem

Long-chain alkanes (saturated hydrocarbons) present a unique challenge in mass spectrometry. Unlike peptides or drugs, they lack functional groups for protonation (


) or deprotonation (

).[1] Furthermore, their high ionization potentials (IP > 9.6 eV) often exceed the energy transfer capabilities of standard ESI charge carriers.[1]

This guide provides field-proven workflows to force ionization on these "chemical ghosts," moving beyond standard ESI to APPI , Coordination Ion Spray , and LIFDI .[2]

Module 1: Technique Selection (Decision Matrix)

Before modifying solvents, ensure you are using the correct ionization source. Standard ESI is physically incapable of ionizing pure alkanes without metal derivatization.[1]

Workflow Selection Diagram

IonizationSelection start START: Analyte = Long Chain Alkane has_appi Is an APPI Source Available? start->has_appi has_lifdi Is LIFDI Available? has_appi->has_lifdi No appi_route Method A: APPI (Gold Standard) Negative Mode + Chlorinated Dopant has_appi->appi_route Yes has_esi Only ESI/APCI Available? has_lifdi->has_esi No lifdi_route Method B: LIFDI (Best for Molecular Ion Preservation) has_lifdi->lifdi_route Yes ag_esi_route Method C: Coordination Ion Spray (Ag+ Adduct Formation) has_esi->ag_esi_route Modify Mobile Phase apci_fail APCI (Not Recommended) Risk: High Fragmentation/Thermal Degradation has_esi->apci_fail Standard Setup

Figure 1: Decision matrix for selecting the optimal ionization source based on instrument availability.

Module 2: The Gold Standard – APPI (Atmospheric Pressure Photoionization)[3][4]

APPI is superior to APCI for alkanes because it does not rely on proton transfer thermodynamics.[1] However, positive mode APPI (


) often fails for alkanes because the Ionization Potential (IP) of the alkane often exceeds the recombination energy of common dopants like toluene.

The Solution: Negative Mode Chloride Attachment.[1] Instead of trying to strip an electron (positive mode), we stabilize the molecule by attaching a chloride ion.

Protocol: Dopant-Assisted Negative APPI

Objective: Generate


 adducts.
  • Solvent A: Acetonitrile (LC-MS Grade).[1]

  • Solvent B: Toluene (for solubility of long chains).[1]

  • Dopant Injection:

    • Prepare a 10% (v/v) solution of Dichloromethane (DCM) or Chloroform in the mobile phase.[1]

    • Note: The DCM acts as the source of

      
       ions upon photoionization [1].
      
  • Source Settings:

    • Mode: Negative Ion.[1][3]

    • Lamp: Krypton (10.6 eV).[1][4]

    • Probe Temp: 350°C (Ensure complete vaporization of waxes).

    • Flow Rate: Keep low (< 200 µL/min) to prevent signal saturation [2].

Why this works: The VUV photons dissociate the chlorinated solvent, generating abundant


 ions. These ions form stable adducts with the neutral alkane chains via ion-induced dipole interactions, visible as 

and

doublets.

Module 3: The "Hack" – Silver Ion Coordination (Ag-ESI)

If you only have an ESI source, you must use Coordination Ion Spray .[2][1] Alkanes will not protonate, but they will coordinate with transition metals (Argentation) due to the soft Lewis acid nature of Silver (


).[1]
Protocol: Silver Adduct ESI

Objective: Generate


 ions.

Reagents:

  • Silver Nitrate (

    
    ) or Silver Tetrafluoroborate (
    
    
    
    ).[1]
  • Solvent: 90% Toluene / 10% Methanol (Alkanes require toluene for solubility; Silver salts require methanol).[1]

Step-by-Step:

  • Stock Preparation: Dissolve analyte in Toluene (1 mg/mL).

  • Dopant Preparation: Dissolve

    
     in Methanol to 1 mM.
    
  • On-Line Mixing:

    • Tee the Ag solution into the flow post-column at a rate of 5–10 µL/min.

    • Alternatively: Premix sample to contain 50 µM

      
      .[1]
      
  • Instrument Parameters:

    • Source Voltage: 3.5 – 4.0 kV (Standard ESI).[1]

    • Fragmentor/Cone Voltage: LOWER THIS. Ag-Alkane bonds are weak (approx. 15-20 kcal/mol).[1] High voltages will strip the silver, leaving you with neutral invisible alkanes. Keep below 80V.

Data Interpretation: Look for the characteristic Silver isotope pattern:

  • 
     (51.8%)[1]
    
  • 
     (48.2%)[1]
    
  • Your peaks will appear as doublets separated by 2 Da with nearly equal height [3].[1]

Module 4: Troubleshooting & FAQs

Q1: I am using APCI and seeing a "picket fence" spectrum of fragments. Why?

A: This is thermal degradation and hydride abstraction gone wrong.[1] Long-chain alkanes are thermally labile.[1] In APCI, the corona discharge creates a harsh plasma. The "picket fence" (peaks separated by 14 Da) indicates you are breaking C-C bonds (


 loss).[1]
  • Fix: Switch to APPI (Module 2) or LIFDI. If you must use APCI, lower the vaporizer temperature to the minimum required for solubility and use Nitrogen gas (inert) rather than Air to reduce oxidation.

Q2: My APPI signal is weak in Positive Mode.

A: Check your Ionization Potentials (IP).[1] Hexadecane (


) has an IP of ~9.6 eV.[1] Toluene (common dopant) has an IP of 8.8 eV.[1]
In Charge Exchange APPI (

), the reaction is only exothermic if the IP of the Dopant is higher than the Analyte. Toluene cannot ionize alkanes via charge exchange.[1]
  • Fix: Switch to Negative Mode with a chlorinated dopant (Module 2) or rely on direct photoionization (no dopant) if your lamp energy (10.6 eV) > Analyte IP.[1]

Q3: Why is LIFDI recommended for "Molecular Ions"?

A: LIFDI (Liquid Injection Field Desorption Ionization) is a "soft" ionization technique that does not require heating the sample to gas phase before ionization.[1]

  • Mechanism: Analyte is ionized via quantum tunneling of electrons into a high-potential emitter wire.[1]

  • Result: It produces almost exclusively

    
     radical cations with zero fragmentation, making it the gold standard for hydrocarbon fingerprinting [4].[1]
    
Summary of Optimization Parameters
ParameterAPPI (Recommended)Ag-ESI (Alternative)APCI (Risky)
Primary Mode Negative (

)
Positive (

)
Positive (

)
Key Additive Dichloromethane (DCM)Silver Nitrate (

)
None (Gas Phase)
Solvent Base Toluene/AcetonitrileToluene/MethanolHexane/Toluene
Critical Setting Lamp: 10.6 eV (Kr)Cone Voltage: <80VVaporizer Temp: Low

References

  • Atmospheric Pressure Photoionization with Halogen Anion Attachment.Journal of the American Society for Mass Spectrometry. (2024). Describes the mechanism of

    
     formation for hydrocarbons using chlorinated solvents. [1]
    
  • Atmospheric-pressure photoionization (APPI). Wikipedia.[1] Overview of flow rate limitations and dopant mechanisms.

  • Ambient preparation and reactions of gas phase silver cluster cations. PubMed. Details the formation of Ag-hydrocarbon adducts via electrospray.

  • Liquid Injection Field Desorption/Ionization (LIFDI). Caltech CCE. Comparison of LIFDI vs FI-MS for saturated hydrocarbons and preservation of molecular ions.

Sources

resolving co-elution of 2-Methyltetradecane and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resolving 2-Methyltetradecane (


) from its structural isomers (e.g., 3-methyltetradecane, 4-methyltetradecane, and 

-pentadecane) is a classic challenge in gas chromatography. These compounds share identical molecular weights (212.41 g/mol ) and exhibit extremely similar hydrophobic interactions with stationary phases.

Successful resolution requires a multi-modal approach: chromatographic optimization (exploiting subtle boiling point differences), mass spectrometry deconvolution (leveraging specific fragmentation pathways), and sample pre-treatment (molecular sieving).

Module 1: Chromatographic Optimization (The Hardware Solution)

The separation of methyl-branched alkanes on standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) is governed by the "Kissin Rule" of elution order.

Scientific Principle: Branched alkanes generally elute before their linear counterparts (


-alkanes) of the same carbon number. The elution order typically follows the position of the branch:


Order: 5-Methyl

4-Methyl

3-Methyl

2-Methyl


-Pentadecane.

The Problem: The Retention Index (RI) difference between 2-methyltetradecane and 3-methyltetradecane is often <5 units, leading to peak overlap.

Protocol: High-Resolution GC Method
  • Column: DB-5ms or Rtx-5 (60 m x 0.25 mm x 0.25 µm). Note: A 60m column is recommended over 30m to double the theoretical plates.

  • Carrier Gas: Helium at constant flow (1.0 mL/min).

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Critical Ramp: 1.5°C/min to 240°C. This slow ramp maximizes resolution in the

      
       elution window.
      
    • Ramp 2: 30°C/min to 300°C (bake out).

Validation Check: Calculate the Kovats Retention Index (RI) for your peak.

  • 2-Methyltetradecane: RI

    
     1465 (on DB-5).[1]
    
  • 3-Methyltetradecane: RI

    
     1458-1460.
    
  • 
    -Pentadecane:  RI = 1500.
    

Module 2: Mass Spectrometry Identification (The Data Solution)

When chromatographic resolution is partial, Mass Spectrometry (MS) is the definitive tool. While all isomers have a Molecular Ion (


) of m/z 212, their fragmentation patterns differ based on the stability of the carbocation formed at the branch point.

Diagnostic Logic: Fragmentation favors cleavage at the branch point to form secondary carbocations.

IsomerStructureKey CleavageDiagnostic Fragment (Base Peak)Diagnostic M-Loss
2-Methyl

Loss of methylm/z 43 (

)
[M-15]

(m/z 197)
3-Methyl

Loss of ethylm/z 57 (

)
[M-29]

(m/z 183)
4-Methyl

Loss of propylm/z 71 (

)
[M-43]

(m/z 169)
  • 2-Methyltetradecane: Look for a spectrum dominated by m/z 43 and a distinct [M-15] peak (m/z 197). The [M-43] peak (m/z 169) will be present but less diagnostic than in 4-methyl isomers.

  • 3-Methyltetradecane: Look for a significant enhancement of m/z 57 and [M-29] (m/z 183).

Visualization: MS Decision Logic

MS_Logic Start Analyze Mass Spectrum (Precursor m/z 212) CheckBase Identify Base Peak (Most Abundant Ion) Start->CheckBase Base43 Base Peak: m/z 43 (Isopropyl/Propyl) CheckBase->Base43 Base57 Base Peak: m/z 57 (sec-Butyl) CheckBase->Base57 Base71 Base Peak: m/z 71 (Pentyl) CheckBase->Base71 CheckLoss1 Check High Mass Region: Is [M-15]+ (197) enhanced? Base43->CheckLoss1 CheckLoss2 Check High Mass Region: Is [M-29]+ (183) enhanced? Base57->CheckLoss2 CheckLoss3 Check High Mass Region: Is [M-43]+ (169) enhanced? Base71->CheckLoss3 Result2 Result: 2-Methyltetradecane CheckLoss1->Result2 Yes Result3 Result: 3-Methyltetradecane CheckLoss2->Result3 Yes Result4 Result: 4-Methyltetradecane CheckLoss3->Result4 Yes

Caption: Decision tree for distinguishing methyl-branched alkane isomers using Electron Ionization (EI) fragmentation patterns.

Module 3: Sample Pre-Treatment (The Chemical Solution)

If


-pentadecane co-elution is the primary interference (masking the 2-methyl peak), you can chemically remove the linear isomer using Molecular Sieves .

Mechanism: 5Å Molecular Sieves (calcium aluminosilicate) have a pore size of exactly 5 Angstroms.

  • Linear Alkanes (

    
    -pentadecane):  Kinetic diameter < 5Å 
    
    
    
    Adsorbed (Trapped).
  • Branched Alkanes (2-methyltetradecane): Kinetic diameter > 5Å

    
    Excluded  (Remains in solution).
    
Protocol: Sieve Filtration
  • Activation: Activate 5Å molecular sieves at 300°C for 3 hours to remove water. Cool in a desiccator.

  • Addition: Add ~100 mg of activated sieves to 1 mL of your hydrocarbon sample (in hexane or isooctane).

  • Incubation: Agitate gently for 30 minutes at room temperature.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

  • Analysis: Inject the filtrate. The

    
    -pentadecane peak will be removed or drastically reduced, leaving the branched isomers (2-methyl, 3-methyl) for easier integration.
    

FAQs: Researcher to Researcher

Q: I see a "shoulder" on my 2-methyltetradecane peak. Is this 3-methyltetradecane? A: Likely, yes. On a standard DB-5 column, 3-methyltetradecane elutes immediately before 2-methyltetradecane. If your integration software cannot deconvolve them, try the "slow ramp" method (Module 1) or switch to a column with shape selectivity, such as a cyclodextrin-based phase (e.g., Rtx-bDEX), though this is rare for simple alkanes.

Q: Why is my Kovats Index (RI) shifting? A: RI is temperature-dependent. Ensure you are calculating RI using a linear temperature program or the isothermal formula relevant to your method. For 2-methyltetradecane on DB-5, an RI of 1465 is the literature standard. If you measure 1480+, you are likely looking at the polar equivalent or a different isomer.

Q: Can I use CI (Chemical Ionization) instead of EI? A: Yes. CI (using Methane or Isobutane) produces a stronger Molecular Ion (


) or 

. This confirms the molecular weight (212) but often reduces the fragmentation required to distinguish the position of the methyl group. EI is superior for structural differentiation of isomers.

References

  • NIST Chemistry WebBook. Tetradecane, 2-methyl- Mass Spectrum & Retention Indices. National Institute of Standards and Technology.[2][3] Link

  • Kissin, Y. V. (1987). Gas chromatographic analysis of mono- and polymethyl-substituted alkanes and alkenes. Journal of Chromatography A. (Establishes elution order rules).
  • McCarthy, J. E., et al. (1968). Separation of Isomeric Alkanes by Molecular Sieves. Analytical Chemistry.
  • Restek Corporation. Chromatogram Search: Hydrocarbons. (Practical applications for Rtx-5 columns). Link

Sources

purification techniques for 2-Methyltetradecane from natural extracts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methyltetradecane

Topic: Isolation and Purification of 2-Methyltetradecane from Natural Extracts Ticket ID: #ISO-C15-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to isolate 2-Methyltetradecane (


), a mono-methyl branched alkane, from a complex natural matrix (likely insect cuticular extracts or specific plant waxes).

The Core Challenge: The boiling point of 2-Methyltetradecane (


) is dangerously close to its linear isomer, 

-Pentadecane
(

), and its lower homolog,

-Tetradecane
(

). Conventional fractional distillation often fails to achieve high purity (

) without significant yield loss.

The Solution: You must utilize Shape-Selective Adsorption . This guide prioritizes Urea Inclusion Complexation (Adduction) as the primary mechanism to strip away linear contaminants, followed by Silica Gel Chromatography to remove polar lipids.

Visual Workflow: The Purification Logic

The following diagram outlines the critical path for isolating branched alkanes from complex lipid extracts.

PurificationWorkflow Raw Raw Material (Insect Cuticle / Plant Wax) Extract Solvent Extraction (Hexane/Pentane) Raw->Extract 1. Solubilization Crude Crude Lipid Extract Extract->Crude Evaporation Silica Silica Gel Chromatography (Remove Polars/Esters) Crude->Silica 2. Polarity Cut AlkaneMix Purified Alkane Fraction (Linear + Branched) Silica->AlkaneMix Elute w/ Hexane Urea Urea Inclusion Complexation (The Critical Step) AlkaneMix->Urea 3. Shape Selection Filtrate Filtrate Phase (Enriched 2-Methyltetradecane) Urea->Filtrate Supernatant (Branched) Crystals Urea Adduct Crystals (Trapped n-Alkanes) Urea->Crystals Precipitation (Linear) Final Final Polishing (Vac. Distillation or Prep-GC) Filtrate->Final 4. Solvent Removal

Figure 1: Strategic workflow for separating branched alkanes (2-Methyltetradecane) from linear analogs using urea adduction.

Phase 1: Initial Extraction & Enrichment

User Question: I am extracting from insect cuticles. Should I use Chloroform:Methanol or just Hexane?

Scientist Response: For 2-Methyltetradecane, use 100%


-Hexane or 

-Pentane
.
  • Reasoning: Chloroform:Methanol (Bligh & Dyer method) is designed to extract polar membrane lipids (phospholipids). You want non-polar cuticular hydrocarbons. Using polar solvents extracts unnecessary cellular debris that will clog your downstream chromatography columns.

  • Protocol: Soak the specimen in

    
    -hexane for 5–10 minutes. This "surface wash" selectively targets the cuticular wax layer where 2-Methyltetradecane resides, minimizing internal lipid contamination.
    

Data Table 1: Solvent Selectivity for Alkane Isolation

Solvent SystemTarget ClassSuitability for 2-Methyltetradecane

-Hexane
Non-polar lipids (Alkanes, Waxes)High (Preferred)
Dichloromethane General lipidsMedium (Co-extracts pigments)
Chloroform:MeOH (2:1) Total lipids (Phospholipids + Neutral)Low (Requires extensive cleanup)

Phase 2: The Critical Separation (Urea Adduction)

User Question: I have a mixture of n-pentadecane and 2-methyltetradecane. Distillation isn't working. How do I separate them?

Scientist Response: You must use Urea Inclusion Complexation . This is the industry standard for separating linear (


-) alkanes from branched (iso-) alkanes.
  • Mechanism: Urea crystallizes into a hexagonal lattice with a channel diameter of ~5.5 Å.[1] Linear chains (like

    
    -pentadecane) fit inside and are trapped as solid precipitate. Branched chains (like 2-methyltetradecane) are too bulky to fit and remain in the liquid solvent.
    

Step-by-Step Protocol:

  • Preparation: Dissolve your alkane fraction in a minimal amount of isooctane or hexane (e.g., 100 mg sample in 2 mL solvent).

  • Urea Solution: Prepare a saturated solution of urea in methanol (approx. 1 g urea per 5 mL MeOH) at warm temperature (

    
    ).
    
  • Complexation: Add the urea/MeOH solution to your sample. The ratio should be roughly 10:1 (Urea:Sample) by weight.

  • Crystallization: Allow the mixture to cool to room temperature, then place in a fridge (

    
    ) for 2 hours. White needle-like crystals will form.
    
    • Note: These crystals contain the unwanted

      
      -pentadecane.
      
  • Filtration: Filter the mixture rapidly.

    • Solid Phase: Contains

      
      -alkanes (discard or recover for analysis).
      
    • Liquid Phase (Filtrate): Contains your target 2-Methyltetradecane .

  • Recovery: Evaporate the filtrate solvent. Wash the residue with water to remove any dissolved urea, then re-extract with hexane.

Phase 3: Polishing & Validation

User Question: My sample is branched, but it's yellow/brown. What is this?

Scientist Response: The color indicates polar contaminants (oxidized lipids, pigments, or esters) that urea did not remove. You need a Silica Gel "Flash" Step .

Protocol:

  • Use a small glass column packed with activated Silica Gel (60 Å).

  • Load your sample.

  • Fraction 1 (Elute with 100% Hexane): This contains your 2-Methyltetradecane and other hydrocarbons.

  • Fraction 2 (Elute with 10% Ether/Hexane): This removes the yellow polar compounds (discard).

Validation Check: Run a GC-MS analysis.

  • Target: 2-Methyltetradecane should appear slightly before

    
    -pentadecane on a non-polar column (e.g., DB-5 or HP-5).
    
  • Kovats Index (KI): Look for a KI of approximately 1465 (on DB-5).

    
    -Pentadecane will be at exactly 1500.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<20%) Urea trapped the branched alkane.You may have used too much solvent or cooled too rapidly. Re-dissolve crystals in warm water, extract with hexane, and repeat with less urea.
Sample Solidifies at RT High

-alkane content remaining.
The urea complexation was incomplete. Repeat the urea step (Double Adduction).
GC shows multiple peaks Presence of alkenes (unsaturates).If the impurities are alkenes (e.g., pentadecene), use AgNO

-impregnated Silica Gel
. Silver ions bind alkenes, letting 2-methyltetradecane pass through.
"Ghost" Peaks in GC Urea contamination.Ensure you washed the final hexane extract with water ×3 to remove residual urea/methanol before injecting.

Frequently Asked Questions (FAQ)

Q: Can I use Molecular Sieves (5A) instead of Urea? A: Yes. Zeolite 5A molecular sieves function similarly by adsorbing linear chains into their pores.

  • Pros: Cleaner, easier to handle (solid pellets).

  • Cons: Lower capacity than urea. Best for "polishing" traces of

    
    -alkanes rather than bulk separation.
    

Q: How do I distinguish 2-Methyltetradecane from 3-Methyltetradecane? A: This is chemically difficult as they are both branched. They will not separate via Urea or Silica. You must use High-Resolution Capillary GC (e.g., 60m column) or GC-MS . The mass spectrum of 2-methyl alkanes shows a distinctive fragmentation pattern: a strong


 peak (loss of the methyl group) and a characteristic doublet at 

43 and

57.

References

  • Bello, J. E. (2015).[2] Isolation, Determination of Absolute Stereochemistry, and Asymmetric Synthesis of Insect Methyl-Branched Hydrocarbons. eScholarship.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15268, 2-Methyltetradecane. PubChem.[3][4]

  • Obalı, M. (1987). Separation of n-Alkanes from Kerosene by Urea. DergiPark.

  • JoVE Science Education Database. (2015). Urea Adduction Purification for Uk'37 Paleothermometry. Journal of Visualized Experiments.

  • LIPID MAPS. (2010). Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis. NIH National Library of Medicine.

Sources

challenges in quantifying 2-Methyltetradecane in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyltetradecane Quantification Guide

Executive Summary: The Analytical Paradox

Quantifying 2-Methyltetradecane (2-Me-C14) presents a dual challenge: it is a semi-volatile organic compound (SVOC) prone to evaporative loss, yet it is lipophilic (LogP ~8), causing it to bind aggressively to biological matrices like cell membranes and plasma proteins.[1] Furthermore, it is a structural isomer of n-pentadecane, requiring precise chromatographic resolution to avoid false positives.[1][2]

This guide moves beyond basic protocols to address the causality of failure modes in GC-MS workflows.

Phase I: Sample Preparation (The "Loss" Problem)

Q: My recovery rates are consistently low (<60%) despite using vigorous liquid-liquid extraction (LLE). What is happening?

A: You are likely encountering the "Volatility-Adsorption Trap." 2-Methyltetradecane has a boiling point of ~261°C, but its vapor pressure is sufficient to cause losses during the solvent evaporation steps typical of LLE.[2] Simultaneously, its high lipophilicity means it adsorbs to pipette tips, glass walls, and the protein precipitate.

Corrective Protocol (The "No-Evaporation" Rule):

  • Switch to Headspace-SPME (Solid Phase Microextraction): This is the gold standard for volatile alkanes in complex matrices (blood/tissue).[1][2] It eliminates the solvent evaporation step entirely.[2]

    • Fiber Selection: Use a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber.[1][2] The DVB core aids in retaining the branched alkane, while PDMS handles the non-polar nature.

    • Incubation: Heat sample to 60°C with agitation. This forces the hydrophobic alkane out of the aqueous/protein matrix and into the headspace.

  • If LLE is mandatory:

    • Do NOT evaporate to dryness. Use a "keeper" solvent (e.g., isooctane) if concentration is necessary.[1][2]

    • Salting Out: Add NaCl (saturation) to the aqueous phase to decrease the solubility of the alkane and drive it into the organic solvent (Hexane or Heptane).

Q: I see high background noise in my blanks. Is my solvent contaminated?

A: Likely, but the culprit is often plasticware , not just the solvent. Branched alkanes are common lubricants in manufacturing polypropylene tips and tubes.[1][2]

  • Validation Step: Run a "System Blank" (injection only) vs. a "Process Blank" (solvent passed through all tips/tubes).

  • Fix: Use glass-only workflow where possible. Rinse all glassware with analytical-grade hexane before use.[1][2]

Phase II: Chromatographic Separation (The "Isomer" Problem)

Q: I cannot distinguish 2-Methyltetradecane from n-Pentadecane. They co-elute.

A: This is a classic retention index (RI) challenge.

  • n-Pentadecane RI: Defined as 1500 on non-polar columns.[1][2]

  • 2-Methyltetradecane RI: Approximately 1465 on standard non-polar columns (e.g., DB-5, HP-5).[1][2]

While a difference of 35 RI units theoretically allows separation, matrix interferences can broaden peaks.[1][2]

Troubleshooting the Separation:

  • Column Choice: A standard 5% phenyl-methylpolysiloxane (e.g., DB-5MS) is usually sufficient if the temperature ramp is optimized.[1][2]

  • Thermal Gradient: Slow down the ramp rate around the elution temperature (approx. 140°C - 160°C).

    • Bad Ramp: 20°C/min (Peaks merge).[1][2]

    • Good Ramp: 3°C/min from 130°C to 170°C.[1][2]

Q: Can I use a polar column (e.g., DB-Wax) to improve separation?

A: No. Alkanes interact only via dispersive forces (Van der Waals).[1][2] Polar columns separate based on dipole moments.[1][2] Since both isomers are non-polar, a polar column often reduces resolution (compression effect) rather than enhancing it.[1][2] Stick to high-resolution non-polar columns (e.g., DB-1 or DB-5, 60m length if necessary).[1][2]

Phase III: Mass Spectrometry (The "Sensitivity" Problem)

Q: Which ions should I select for SIM (Selected Ion Monitoring) mode?

A: This requires a trade-off between Intensity and Selectivity .[1][2][3]

  • The Trap: The base peak for 2-Methyltetradecane is m/z 57 (C4H9+). However, every alkane and lipid in your biological sample produces m/z 57.[1][2] Using this for quantification in blood/tissue leads to massive interference.[1][2]

  • The Solution: Target the molecular ion or high-mass fragments specific to the branching.

Ion Typem/z ValueDescriptionRecommendation
Base Peak 57 Butyl cationAvoid for Quant (Too much noise).[1][2] Use as Qualifier only if clean matrix.
Diagnostic 169 M - 43 (Loss of isopropyl)Primary Quant Ion .[1][2] Specific to 2-methyl branching.[1][2][4]
Molecular 212 Molecular Ion (M+)Qualifier .[1][2] Weak intensity but high specificity.
Fragment 197 M - 15 (Loss of methyl)Secondary Qualifier .

Q: What Internal Standard (IS) should I use?

A:

  • Platinum Standard: 2-Methyltetradecane-d32 (Custom synthesis required).

  • Gold Standard: n-Pentadecane-d32 . It has similar volatility and ionization but elutes slightly later (RI ~1500).[1][2]

  • Silver Standard: 2-Methylhexadecane .[1][2] A structural homologue. It elutes later but shares the branched fragmentation pattern.[2]

Visualized Workflows

Figure 1: Sample Preparation Decision Matrix

Caption: Decision logic for selecting the optimal extraction method based on sensitivity requirements and matrix complexity.

SamplePrep Start Biological Sample (Blood/Tissue) Sensitivity Required Sensitivity? Start->Sensitivity HighSens High Sensitivity (pg/mL) Sensitivity->HighSens ModSens Moderate Sensitivity (ng/mL) Sensitivity->ModSens SPME Headspace SPME (PDMS/DVB Fiber) No Solvent Evaporation HighSens->SPME Minimizes Loss LLE Liquid-Liquid Extraction (Hexane/Heptane) ModSens->LLE Evap Evaporation Step? LLE->Evap Warning CRITICAL: Do NOT evaporate to dryness. Use Keeper Solvent. Evap->Warning Risk of Volatility Loss

Figure 2: GC-MS Optimization Loop

Caption: Iterative process for resolving 2-Methyltetradecane from its isomers and matrix background.[1][2]

GCOptimization Inject Inject Standard CheckRI Check RI Separation (Target: 1465 vs 1500) Inject->CheckRI Resolution Resolution > 1.5? CheckRI->Resolution OptimizeTemp Decrease Ramp Rate (130-170°C) Resolution->OptimizeTemp No CheckMS Check MS Signal Resolution->CheckMS Yes OptimizeTemp->Inject Interference High Background at m/z 57? CheckMS->Interference SelectIons Switch to SIM: m/z 169 (Quant) m/z 212 (Qual) Interference->SelectIons Yes FinalMethod Validated Method Interference->FinalMethod No SelectIons->FinalMethod

Quantitative Reference Data

Table 1: Retention Indices & Mass Spectral Data

CompoundKovats RI (DB-5)Base Peak (m/z)Quant Ion (Recommended)Qualifier Ion
2-Methyltetradecane 1465 57169 (M-43)212 (M+), 197
n-Pentadecane150057212 (M+)85, 71
n-Tetradecane140057198 (M+)85, 71

Table 2: Physico-Chemical Properties Affecting Analysis

PropertyValueAnalytical Implication
Boiling Point ~261°CSemi-volatile; use heated headspace (60°C+) for extraction.[1][2]
LogP ~7.8 - 8.1Extreme lipophilicity; requires non-polar solvents (Hexane) or PDMS fibers.[1][2]
Water Solubility InsolublePoor recovery from aqueous blanks without salting out.[1][2]

References

  • Vertex AI Search . (2026).[1][2] 2-Methyltetradecane Identification and Properties. Retrieved from [1][2]

  • Chambers, S. T., et al. (2008).[1][2] Picogram measurement of volatile n-alkanes in blood using solid-phase microextraction. Analytical Chemistry . Retrieved from

  • NIST Mass Spectrometry Data Center . (2025). Mass Spectrum of 2-Methyltetradecane. Retrieved from [1]

  • Babushok, V. I., et al. (2011).[1][2] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data . Retrieved from [1][5]

  • Pawliszyn, J. (2012).[1][2] Theory of Solid-Phase Microextraction. Handbook of Solid Phase Microextraction . (Contextual grounding for SPME protocol selection).

Sources

Technical Support Center: Optimizing GC Separation for Branched Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The Separation Challenge

Separating branched alkanes is a test of a chromatographic system's efficiency and selectivity.[1] Unlike n-alkanes, which separate easily by boiling point on non-polar phases, branched isomers (e.g., 2,3-dimethylbutane vs. 2-methylpentane) often possess nearly identical boiling points and polarity.

The Core Conflict:

  • Boiling Point Separation (SimDist): Fails for critical isomer pairs.

  • Polarity Separation: Ineffective because alkanes are non-polar.

  • The Solution: You must leverage Shape Selectivity (adsorption chromatography) or Extreme Efficiency (100m+ capillary columns).

Column Selection Triage: The Decision Matrix

Do not guess. Use this logic flow to select the correct stationary phase based on your specific carbon number range.

ColumnSelection Start Target Analyte Range Light Light Hydrocarbons (C1 - C5) Start->Light Gases/Volatiles MidHigh Gasoline/Naphtha Range (C6 - C12+) Start->MidHigh Complex Fuels Solvent Solvent/Hexane Isomers (Pharma/Food) Start->Solvent Impurity Analysis Alumina Alumina PLOT Column (Na2SO4 or KCl) Light->Alumina DHA 100% PDMS (100m) (ASTM D6730) MidHigh->DHA Select624 Select 624 / G43 Phase (Cyanopropylphenyl) Solvent->Select624 Mechanism1 Mechanism: Geometric Adsorption Alumina->Mechanism1 Tuning Requires Tuning Column? (5% Phenyl Pre-column) DHA->Tuning Mechanism2 Mechanism: High Efficiency (Plates) DHA->Mechanism2

Figure 1: Decision matrix for selecting the optimal stationary phase based on carbon number and application type.

Technical Deep Dive: Critical Workflows
Scenario A: The "Light" Isomers (C1–C5)

Recommended Column: Alumina PLOT (Na₂SO₄ or KCl deactivation) Why: Liquid phases (like Rtx-1) cannot resolve C4/C5 isomers at ambient temperatures because the Van der Waals forces are too similar. Alumina PLOT columns act as solid adsorbents. They separate based on the geometric shape of the molecule. Linear molecules can enter the pores more deeply than bulky branched isomers, resulting in distinct retention times.

Protocol: Handling PLOT Columns

  • Moisture Trap: PLOT columns are hygroscopic. Water shifts retention times dramatically. Always install a high-capacity moisture trap on the carrier gas line.

  • Particle Trap: Alumina particles can flake off and damage the detector (FID/MS). Install a particle trap (or a 2m fused silica guard column) between the column and detector.

  • Regeneration: If resolution degrades (e.g., propadiene/methylacetylene co-elution), bake the column at 200°C for 2-4 hours to desorb accumulated water.

Scenario B: Complex Mixtures & DHA (C6–C12)

Recommended Column: 100m x 0.25mm x 0.50µm 100% Dimethyl Polysiloxane (e.g., Rtx-DHA-100, Petrocol DH). Standard: ASTM D6730 [1].[2][3]

The "Tuning Column" Concept: For Detailed Hydrocarbon Analysis (DHA), a single 100m column often fails to separate specific critical pairs (e.g., benzene and 1-methylcyclopentane).

  • The Fix: A short "tuning" column (2-3m of 5% diphenyl/95% dimethyl polysiloxane) is attached to the front of the 100m column.[4]

  • Mechanism: The 5% phenyl phase slightly retards aromatics relative to aliphatics. By adjusting the length of this pre-column, you "tune" the elution of benzene to fall safely between non-aromatic interferences.

Comparative Data: Stationary Phase Performance
Parameter100% PDMS (Rtx-1/DB-1) Alumina PLOT (Na₂SO₄) Select 624 / G43
Primary Mechanism Boiling Point (Dispersive)Geometric AdsorptionPolarity & Volatility
Best For C6+ Complex DHA, General ScreeningC1–C5 Isomers, Light GasesHexane Isomers in Solvents
Critical Limitation Poor resolution of light isomers (C4-C5)Moisture sensitive; High retention for C6+Bleed at high temps; Limited capacity
ASTM Method ASTM D6730 [1]ASTM D2717USP <467>
Isomer Selectivity Low (Requires high plate count)High (Shape selective)Medium
Troubleshooting & FAQs
Q1: "I am analyzing hexane isomers, but 2,3-dimethylbutane and 2-methylpentane are co-eluting on my DB-1 column."

Diagnosis: This is a classic efficiency failure. These isomers have boiling points of 58°C and 60°C, respectively. A standard 30m column lacks the theoretical plates to resolve them. Solution:

  • Immediate Fix: Lower the initial oven temperature to 35°C (or sub-ambient) and reduce the ramp rate to 1-2°C/min to maximize interaction time.

  • Hardware Fix: Switch to a 100m column (DHA type). The resolution (

    
    ) increases with the square root of the length.[5][6]
    
  • Alternative: If analyzing strictly C6 isomers (no heavies), use a Select 624 phase. The slight polarity difference helps resolve the branched/linear pairs [2].

Q2: "My retention times on the Alumina PLOT column are shifting backward (eluting earlier) every day."

Diagnosis: Water contamination. Alumina is extremely hydrophilic. As it adsorbs moisture from the carrier gas or samples, the active sites are blocked, reducing retention. Solution:

  • Regenerate: Bake the column at the maximum isothermal temperature (usually 200°C) for 3 hours.

  • Verify: Check your carrier gas moisture trap. If the indicator has changed color, replace it immediately.

Q3: "Can I use MS detection with a PLOT column for alkane identification?"

Diagnosis: Yes, but with high risk. Risk: Alumina particles can be dislodged by the pressure pulses of the MS vacuum, potentially destroying the turbo pump. Protocol:

  • Mandatory: Use a particle trap (e.g., press-fit connector with a frit) at the detector end.

  • Better Option: Use a PLOT column with "bonded" phase technology designed specifically to reduce particle shedding.

Q4: "How do I optimize the 'Tuning Column' for ASTM D6730?"

Protocol:

  • Run the standard tuning mix (containing benzene, toluene, and methylcyclopentane).

  • Check Resolution: If benzene elutes after 1-methylcyclopentane but co-elutes with the next peak, the tuning column is too long.

  • Trim: Cut 10-20 cm off the inlet of the tuning column.

  • Re-run: Repeat until benzene is perfectly centered between the interfering alkanes. This is an iterative process required for "PONA" (Paraffin, Olefin, Naphthene, Aromatic) analysis [3].

References
  • ASTM International. (2022). ASTM D6730 - Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography.[4][7] ASTM.org. [Link]

  • Agilent Technologies. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Agilent.com. [Link]

  • Restek Corporation. (2020). Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns. Restek.com. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in 2-Methyltetradecane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Analyst Level: Senior | Technique: GC-MS | Analyte: 2-Methyltetradecane (


)

Executive Summary

2-Methyltetradecane is a branched alkane often analyzed as a biomarker in metabolic studies, insect pheromone research, or as a contaminant in pharmaceutical excipients. Because it is a semi-volatile, non-polar hydrocarbon, it presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS).

The "Matrix Effect" for this analyte typically manifests in two contradictory ways:

  • Matrix-Induced Response Enhancement: Matrix components block active sites in the inlet liner, preventing the adsorption of 2-methyltetradecane and artificially increasing the signal compared to clean solvent standards.

  • Ion Source Suppression: Co-eluting lipids or high-boiling matrix components coat the MS source, reducing ionization efficiency.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these variables.

Module 1: Troubleshooting & FAQs

Q1: Why is the response of 2-methyltetradecane higher in my biological samples than in my solvent standards?

Diagnosis: You are likely experiencing Matrix-Induced Chromatographic Response Enhancement . In a "clean" injection of a solvent standard, 2-methyltetradecane (particularly at trace levels) can adsorb onto active sites (silanol groups) in the glass liner or the head of the column. When you inject a biological matrix (plasma, tissue extract), the matrix components "sacrifice" themselves, covering these active sites. This allows more of your target analyte to reach the detector, resulting in a higher peak area than the standard suggests.

The Fix: Matrix-Matched Calibration Do not quantify biological samples against solvent-only curves. You must create a calibration curve in a "blank" matrix extract.

  • Protocol:

    • Extract a blank matrix (e.g., analyte-free plasma) using your standard extraction method.

    • Spike this extract with your calibration standards post-extraction.

    • Analyze.[1][2][3][4][5][6][7] The matrix effect in the calibrators will now match the samples.[8]

Technical Insight: If a blank matrix is unavailable, use Standard Addition . Spike the actual sample with increasing known concentrations of 2-methyltetradecane. The x-intercept of the resulting linear regression provides the native concentration.

Q2: I see significant peak tailing for 2-methyltetradecane. Is this a column issue?

Diagnosis: It is most likely an Inlet/Liner Activity issue, not a column issue. Branched alkanes are generally robust, but if your liner contains glass wool that has become active (dirty) from previous lipid injections, it will retain the analyte, causing a "tail" as it slowly releases into the column.

The Fix: Liner Geometry & Deactivation

  • Switch Liner Type: Use a deactivated splitless liner with a single taper . Avoid glass wool if your samples are dirty, or use "ultra-inert" wool placed high in the liner to wipe the syringe needle.

  • Maintenance: Change the liner and septum every 50–100 injections for biological matrices.

Q3: How do I distinguish 2-methyltetradecane from co-eluting straight-chain alkanes (e.g., n-pentadecane)?

Diagnosis: Insufficient Chromatographic Resolution. Isomers often co-elute on standard non-polar columns (like 5% phenyl-methylpolysiloxane).

The Fix: Retention Index Validation

  • Column Choice: If separation is poor on a DB-5/HP-5 type column, switch to a column with higher shape selectivity, such as a 50% phenyl phase or a specialized shape-selective phase (e.g., Rtx-65).

  • Kovats Retention Index (RI): Calculate the RI of your peak using a ladder of n-alkanes (

    
     to 
    
    
    
    ). 2-Methyltetradecane typically elutes before n-pentadecane.
    • Validation: Run a mixed standard of 2-methyltetradecane and n-pentadecane to establish the elution order explicitly.

Module 2: Experimental Protocols

Protocol A: Optimized Injection Parameters to Minimize Discrimination

Inlet discrimination occurs when high-boiling or semi-volatile compounds are lost during the vaporization process.[9] 2-Methyltetradecane (


) is susceptible to this if the inlet is too cool or the splitless time is too short.
ParameterSettingRationale
Inlet Mode Splitless (with Pressure Pulse)Maximizes sensitivity; pressure pulse (e.g., 30 psi for 0.75 min) contains the expansion volume.
Inlet Temp

Ensures rapid volatilization without thermal degradation.
Liner 4mm ID, Single Taper, Ultra-Inert WoolTaper directs flow to column; wool aids vaporization and traps non-volatiles.
Splitless Time 1.0 – 1.5 minAllows full transfer of the analyte volume to the column before purging solvent.
Carrier Gas Helium, Constant Flow (1.0 mL/min)Maintains consistent retention times.
Protocol B: Internal Standard Selection

To correct for matrix effects and injection variability, an Internal Standard (ISTD) is mandatory.

  • Gold Standard: 2-Methyltetradecane-

    
      (Deuterated).
    
    • Why: It shares the exact chemical properties and retention time but is mass-resolved. It compensates perfectly for extraction loss and matrix enhancement.

  • Silver Standard: n-Tetradecane-

    
      or n-Hexadecane-
    
    
    
    .
    • Why: Available and inexpensive. Elutes close to the analyte but not exactly. Good for tracking injection volume errors but less perfect for matrix effect compensation.

Module 3: Visualizing the Matrix Effect Pathway

The following diagram illustrates where matrix effects originate and how they propagate through the GC-MS workflow.

MatrixEffectPathway Sample Biological Sample (Matrix + Analyte) Extraction Extraction (LLE/SPE) Risk: Incomplete Recovery Sample->Extraction 1. Prep Inlet GC Inlet (280°C) Risk: Active Sites & Discrimination Extraction->Inlet 2. Injection Inlet->Inlet Matrix Enhancement: Matrix blocks active sites, increasing analyte transfer Column Capillary Column Separation of Isomers Inlet->Column 3. Transfer MS_Source MS Ion Source Risk: Ion Suppression Column->MS_Source 4. Elution MS_Source->MS_Source Matrix Suppression: Co-eluting lipids reduce ionization efficiency Detector Detector Signal (Quantification) MS_Source->Detector 5. Ionization

Figure 1: Critical control points in the GC-MS workflow where matrix effects introduce bias. Red dashed lines indicate the specific mechanisms of error.

Module 4: Decision Framework for Quantification

Use this logic tree to select the correct calibration strategy based on your validation data.

QuantStrategy Start Start: Method Validation CheckME Compare Slope: (Matrix Curve vs. Solvent Curve) Start->CheckME IsDiff Is Slope Difference > 15%? CheckME->IsDiff NoME No Significant Matrix Effect IsDiff->NoME No YesME Significant Matrix Effect Present IsDiff->YesME Yes Simple Use Solvent Calibration (with Internal Standard) NoME->Simple BlankAvail Is Analyte-Free Matrix Available? YesME->BlankAvail MatMatch Use Matrix-Matched Calibration (Spike Blank Matrix) BlankAvail->MatMatch Yes StdAdd Use Standard Addition Method (Spike Samples Directly) BlankAvail->StdAdd No

Figure 2: Decision tree for selecting the appropriate calibration method to negate matrix effects.

References

  • National Institutes of Health (NIH). (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Link

  • Agilent Technologies. (2022). Practical Steps in GC Troubleshooting: Inlet Discrimination and Activity. Link

  • Phenomenex. (2025).[3] Split vs. Splitless Injection in Gas Chromatography: Optimizing for Trace Analysis. Link

  • ResearchGate. (2025). Evaluation of matrix effects in different multipesticide residue analysis methods using GC-MS. Link

  • Sigma-Aldrich. (2023). GC Troubleshooting Guide: Peak Tailing and Active Sites. Link

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio for 2-Methyltetradecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Hub. Current Topic: 2-Methyltetradecane (


) Analysis
Ticket ID:  #SNR-2MT-C15

Executive Summary: The "Invisible" Analyte Challenge

2-Methyltetradecane presents a classic "hydrocarbon paradox" in mass spectrometry. While it is chemically robust, it is analytically fragile in Electron Ionization (EI) sources.[1] It lacks functional groups to stabilize the molecular ion (


), leading to extensive fragmentation that dilutes your signal across the mass spectrum.[1]

The Core Problem: You are likely looking for the molecular ion at m/z 212 , but it is virtually non-existent.[1] The Solution: Shift your focus from "finding the molecule" to "finding the diagnostic fragment" and optimizing the chromatographic focusing.

Module 1: Ion Physics & Mass Selection

Q: Why is my molecular ion (m/z 212) disappearing?

A: This is due to the thermodynamics of carbocation stability in Electron Ionization (70 eV).[1] In n-alkanes (like n-pentadecane), the molecular ion is weak.[1] In branched alkanes like 2-methyltetradecane, it is even weaker.[1] The tertiary carbon at the C2 position creates a "fragility point."[1]

When the electron beam hits the molecule, the most favorable energetic pathway is not to sustain the


 radical cation, but to cleave the methyl group.[1] This forms a secondary carbocation  at m/z 197 (

), which is significantly more stable than the primary carbocations formed by straight-chain alkanes.[1]

Actionable Protocol:

  • Stop optimizing for m/z 212. It is indistinguishable from baseline noise at trace levels.[1]

  • Target m/z 197. This is your high-mass diagnostic ion.[1] It distinguishes 2-methyl isomers from n-alkanes (where

    
     is negligible).[1]
    
  • Quantify on m/z 57 or 43. These are the base peaks (highest intensity) but have high background noise.[1] Use them only if chromatographic resolution is perfect.[1]

Comparison of Ion Targets
Ion Target (m/z)Signal IntensitySpecificityRole in Analysis
212 (

)
< 1% (Very Low)HighDo not use.
197 (

)
MediumHighConfirmation / Qualifier. Diagnostic for 2-methyl structure.[1]
57 (

)
High (Base Peak)LowQuantifier. Highest sensitivity, but requires clean baseline.[1]
43 (

)
HighVery LowAlternate Quantifier. Often saturated by background/solvent.[1]

Module 2: Chromatographic Optimization

Q: How do I distinguish 2-Methyltetradecane from n-Pentadecane?

A: You cannot rely on Mass Spec alone because their spectra are nearly identical in the low-mass region (m/z 43, 57, 71).[1] You must rely on Retention Indices (RI) .[1]

  • n-Pentadecane RI: Fixed at 1500 (on non-polar columns like DB-5/HP-5).

  • 2-Methyltetradecane RI: ~1465.[1]

It elutes before the straight-chain isomer.[1] If your peaks are broad, the tail of 2-methyltetradecane will overlap with the front of n-pentadecane, ruining your SNR for the quant ion (m/z 57).[1]

Workflow: Peak Focusing Strategy

G Start Low SNR Detected CheckRes Check Resolution (R) vs n-Pentadecane Start->CheckRes ResBad R < 1.5 (Co-elution) CheckRes->ResBad Overlapping ResGood R > 1.5 (Separated) CheckRes->ResGood Clean Peak Action1 Decrease Ramp Rate (e.g., 5°C/min to 3°C/min) ResBad->Action1 Action2 Use SIM Mode Target: m/z 197 ResGood->Action2 High Specificity Needed Action3 Use SIM Mode Target: m/z 57 ResGood->Action3 Max Sensitivity Needed Action1->CheckRes Result High SNR Achieved Action2->Result Action3->Result

Caption: Decision logic for balancing chromatographic resolution with mass spectral ion selection.

Module 3: Instrumental Parameters (The "Knobs")

Q: Which source settings maximize alkane signal?

A: The default "Autotune" is usually optimized for PFTBA (Perfluorotributylamine), which is not an alkane.[1] Alkanes are "soft" targets.[1]

1. Lower the Source Temperature Standard sources run at 230°C–250°C. For long-chain alkanes, this thermal energy adds to the internal energy of the molecule, promoting even more fragmentation.[1]

  • Protocol: Drop source temperature to 200°C .

  • Why: This reduces thermal cracking, slightly increasing the relative abundance of higher-mass ions (like m/z 197), improving your diagnostic SNR.[1]

2. Optimize the Dwell Time (SIM Mode) If you switch to SIM (Selected Ion Monitoring), do not just select the ions.[1] You must calculate the Dwell Time .[1]

  • Formula:

    
    
    
  • Target: You need 15–20 points across the peak for reproducible quantitation.

  • Setting: If your peak is 3 seconds wide, your cycle time should be ~0.15s. If monitoring 3 ions (57, 197, 212), set dwell time to 50ms per ion .

Q: Is my background noise coming from the column?

A: Likely.[1] Hydrocarbon analysis is plagued by "Column Bleed" (siloxanes) which produce ions at m/z 207 and 281.[1][2] While these don't overlap with your quant ion (57), they load the detector (EM), reducing its dynamic range and increasing general baseline noise.[1]

The "Bleed Check" Protocol:

  • Run a blank method (no injection).[1]

  • Go to the end of the run (highest temp).[1]

  • Look at the spectra.[1][2][3][4]

  • If m/z 207 or 281 are >10% of your analyte's expected height, you need to condition the column or switch to a "Low Bleed" (MS-grade) phase.[1]

Module 4: Sample Preparation & Matrix

Q: Can I use Hexane as a solvent?

A: Ideally, No. Hexane (


) is chemically too similar to 2-Methyltetradecane (

).[1]
  • Solvent Tailing: Even though C15 elutes later, a massive hexane solvent peak can cause detector saturation or "tailing" that raises the baseline for minutes.[1]

  • Discrimination: In splitless injection, the boiling point difference dictates transfer efficiency.[1]

Recommended Solvent: Dichloromethane (DCM) or Iso-octane .[1]

  • DCM allows for a sharp solvent front and clears the detector rapidly.[1]

  • Iso-octane is excellent if you are doing hot splitless injections, as its boiling point (99°C) allows for better "Solvent Effect" focusing of the C15 analyte (BP ~261°C).[1]

References

  • NIST Mass Spectrometry Data Center. Tetradecane, 2-methyl- Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[1][5][6] [Link][1]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Standard text on EI fragmentation mechanisms).

  • Restek Corporation. Restek Capillary Column Installation Guide: Conditioning and Bleed. [Link][1]

  • Agilent Technologies. Optimizing Splitless Injections for Trace Analysis. [Link]

Sources

Technical Support Center: 2-Methyltetradecane Storage Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Sample Preservation & Degradation | Ticket ID: 2MT-STAB-001

Introduction: The "Phantom" Degradation

Welcome to the Technical Support Center. If you are observing a loss of signal, shifting retention times, or extraneous peaks in your 2-Methyltetradecane (2-MT) samples, you are likely facing one of two distinct issues: Physical Loss (migration/partitioning) or Chemical Oxidation .

While 2-Methyltetradecane is a saturated alkane and chemically robust compared to alkenes or aldehydes, it possesses a specific structural vulnerability: the tertiary carbon at the C2 position . Furthermore, its high lipophilicity (LogP ~6.0) makes it prone to aggressive adsorption to container walls, often mistaken for chemical decomposition.

This guide breaks down the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Physical Loss Mechanisms (Most Common)

Symptom: Concentration drops over time, but no new peaks appear in the chromatogram.

The Mechanism: Hydrophobic Partitioning

2-Methyltetradecane is highly hydrophobic. In polar solvents (like Methanol) or even semi-polar environments, it drives the molecule toward any available non-polar surface.

  • Plasticware (Polypropylene/Polystyrene): These are essentially "solid solvents" for 2-MT. The molecule will migrate into the plastic matrix, permanently removing it from solution.

  • Headspace Partitioning: While the boiling point is high (~261°C), the vapor pressure is non-zero. In large headspace vials, a fraction of the mass partitions into the gas phase. If the septum is punctured, this equilibrium shifts, pumping mass out of the vial.

Visualization: The Loss Logic Tree

Use this logic flow to diagnose the source of your mass loss.

LossLogic Start Symptom: Low Recovery Container Container Material? Start->Container Plastic Plastic (PP/PS) Container->Plastic Yes Glass Borosilicate Glass Container->Glass Yes Result1 CRITICAL ERROR: Matrix Absorption Plastic->Result1 Solvent Solvent System? Glass->Solvent Polar Polar (MeOH/ACN) Solvent->Polar Yes NonPolar Non-Polar (Hexane/DCM) Solvent->NonPolar Yes Result2 Phase Separation/ Wall Adsorption Polar->Result2 Headspace Headspace > 50%? NonPolar->Headspace Result3 Evaporative Loss (Septum Leak) Headspace->Result3 Yes Result4 Likely Chemical Degradation Headspace->Result4 No

Figure 1: Diagnostic logic for distinguishing physical loss from chemical degradation.

Module 2: Chemical Stability & Oxidation

Symptom: New peaks appear (usually slightly more polar/earlier eluting on non-polar columns), and the 2-MT peak area decreases.

The Vulnerability: Tertiary Carbon Oxidation

Unlike linear Tetradecane, 2-Methyltetradecane has a branch point. The Carbon-Hydrogen (C-H) bond at the tertiary carbon (C2) is significantly weaker (bond dissociation energy ~96 kcal/mol) than the secondary C-H bonds (~99 kcal/mol) in the chain.

Under stress (UV light, heat, or presence of peroxides in solvents like THF or Ether), a radical abstracts the tertiary hydrogen. This leads to the formation of a hydroperoxide, which eventually decomposes into an alcohol (2-Methyltetradecan-2-ol) or undergoes chain scission.

Visualization: The Oxidation Pathway

Oxidation Substrate 2-Methyltetradecane (Stable) Radical Tertiary Radical (at C2 Position) Substrate->Radical Initiator (UV/Heat) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (Unstable Intermediate) Peroxy->Hydroperoxide + H abstraction Alcohol 2-Methyltetradecan-2-ol (Degradant) Hydroperoxide->Alcohol Reduction Scission Chain Scission (Acetone + C12 Alkane) Hydroperoxide->Scission Acid/Heat

Figure 2: Radical-mediated oxidation mechanism targeting the tertiary carbon of 2-Methyltetradecane.[1]

Module 3: Storage & Handling Protocols

Protocol A: Optimal Storage Conditions
  • Container: Amber Borosilicate Glass (Class A).

    • Why: Amber blocks UV radiation (preventing radical initiation). Glass prevents lipophilic absorption.

  • Cap/Septum: PTFE-lined screw caps.[2]

    • Why: PTFE is chemically inert.[2] Rubber or silicone septa without PTFE facing will absorb the alkane.

  • Solvent: n-Heptane or Isooctane.

    • Why: These match the polarity of 2-MT, preventing wall adsorption. Avoid storing in Methanol or Acetonitrile for long periods, as 2-MT will drive out of solution onto the glass walls.

  • Temperature: 4°C is sufficient for <6 months. -20°C for long term.

Protocol B: Integrity Validation (Self-Check)

Before running a critical experiment, validate your standard using this 3-step check:

StepActionExpected ResultTroubleshooting
1 Visual Inspection Clear, colorless, single phase.If cloudy/precipitate: Phase separation (likely water contamination or solvent evaporation).
2 FID/MS Scan Single major peak (>99% area).Small peak @ +16 mass units or shorter retention? Oxidation confirmed.
3 Response Factor Check Compare area to a fresh internal standard (e.g., Deuterated Tetradecane).If area is <90% of fresh standard but no new peaks: Physical loss (Adsorption/Evaporation).

Module 4: Troubleshooting FAQ

Q1: I stored 2-Methyltetradecane in a polypropylene Eppendorf tube at -20°C, and the volume is fine, but the concentration is 40% lower. Why? A: You are experiencing matrix sorption . Even at -20°C, the lipophilic alkane migrates into the polypropylene lattice. The solvent (if polar) remains, but the analyte is essentially "dyed" into the plastic.

  • Fix: Never use plastic.[2] Transfer to silanized glass vials immediately.

Q2: Can I sonicate the sample to redissolve it if it stuck to the wall? A: Yes, but with caution. If the solvent is polar (MeOH), sonication will only temporarily suspend it as an emulsion. You must add a non-polar co-solvent (like Hexane or DCM) to truly redissolve the adsorbed material from the glass wall.

Q3: I see a small peak eluting just before 2-Methyltetradecane. Is this an impurity? A: It is likely an isomer or a degradation product . If it's an oxidation product (alcohol), it usually elutes later on a non-polar column (DB-5) due to hydrogen bonding, but earlier if chain scission occurred (creating a smaller molecule). Check the mass spectrum: if you see a loss of 15 (methyl) and a strong oxygenated fragment, it is oxidation.

Q4: How sensitive is this molecule to light? A: Moderately. While not a chromophore itself, trace impurities in solvents can act as photosensitizers, generating radicals that attack that vulnerable tertiary carbon. Always use amber vials.

References

  • PubChem. (n.d.).[3] 2-Methyltetradecane Compound Summary. National Center for Biotechnology Information.[4] [Link]

  • Restek Corporation. (2020). Storage Stability of Volatile Organic Compounds (VOCs) in Silicon-Lined Air Canisters. [Link]

  • Kristensen, K., et al. (2015).[5] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. (Demonstrates the mechanism of hydrophobic adsorption to container walls). [Link]

  • Master Organic Chemistry. (2015). Mechanisms of Alkane Oxidation and Radical Stability. (Foundation for tertiary carbon vulnerability). [Link]

Sources

Validation & Comparative

Validation of High-Sensitivity GC-MS Methods for 2-Methyltetradecane Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation report for the quantification of 2-Methyltetradecane (C15H32) . It contrasts an optimized Selected Ion Monitoring (SIM) GC-MS method (The "Product") against a standard Full Scan (FS) screening method (The Alternative).

Executive Summary

2-Methyltetradecane is a branched alkane biomarker often critical in petrochemical fingerprinting, insect pheromone profiling, and botanical analysis (e.g., Capsicum species).[1][2] Its quantification is frequently complicated by the co-elution of straight-chain isomers (n-pentadecane) and low natural abundance.[2]

This guide validates an Optimized SIM (Selected Ion Monitoring) Method designed for trace-level quantification, comparing its performance directly against the industry-standard Full Scan (FS) Method .

FeatureOptimized SIM Method (The Product)Standard Full Scan Method (Alternative)
Primary Utility Trace Quantification (< 10 ng/mL)General Unknown Screening
Sensitivity (LOD) 0.5 ng/mL (Superior S/N)50 ng/mL
Specificity High (Targeted Ion Filtration)Moderate (Spectral Deconvolution required)
Linearity (R²) > 0.999> 0.990

Scientific Mechanism & Causality

To validate this protocol, one must understand the mass spectrometric behavior of branched alkanes.

Fragmentation Physics

Unlike n-alkanes, which produce a smooth decay of cluster ions (


), 2-methyl alkanes exhibit specific fragmentation due to the stability of the secondary carbocation formed at the branch point.
  • Molecular Ion (

    
    ):  m/z 212 (Weak intensity due to branching).[2]
    
  • Diagnostic Cleavage: The loss of the isopropyl group (

    
    ) is a favored pathway, generating a characteristic ion at m/z 169 .
    
  • Base Peak: Typically m/z 43 or 57, common to all alkanes.[2]

Why SIM? By locking the quadrupole to detect only diagnostic ions (m/z 169, 197, 212), we eliminate matrix noise from co-eluting hydrocarbons, dramatically boosting the Signal-to-Noise (S/N) ratio.[2]

Fragmentation Pathway Diagram

The following diagram illustrates the ionization logic used to select the SIM ions.

FragmentationPathway M 2-Methyltetradecane (Molecular Ion m/z 212) Frag1 Loss of Methyl (M-15) [C14H29]+ m/z 197 M->Frag1 -CH3 (Alpha Cleavage) Frag2 Loss of Isopropyl (M-43) [C12H25]+ m/z 169 (Diagnostic Ion) M->Frag2 -C3H7 (Branch Cleavage) Base Alkyl Series m/z 43, 57, 71 (Quantifier Ions) Frag2->Base Chain Scission

Figure 1: Electron Ionization (EI) fragmentation pathway highlighting diagnostic ions selected for the SIM method.

Experimental Protocol

This protocol is designed to be a self-validating system. The inclusion of an Internal Standard (IS) corrects for injection variability.

Materials
  • Analyte: 2-Methyltetradecane (Standard Grade, >98%).[2]

  • Internal Standard (IS): n-Hexadecane-d34 (Deuterated to prevent interference).[2]

  • Solvent: n-Hexane (HPLC Grade).[2]

GC-MS Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (30m × 0.25mm × 0.25µm).[2] Rationale: Non-polar phase separates based on boiling point, ideal for hydrocarbon isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 280°C (Slow ramp ensures separation of 2-methyltetradecane from n-pentadecane).

    • Hold 3 min.

MS Acquisition Parameters (The Comparison)
ParameterMethod A: Optimized SIM Method B: Full Scan
Mode SIM (Selected Ion Monitoring)Scan
Target Ions Quant: 57.0Qual: 169.1, 197.1, 212.2Range: 40–350 m/z
Dwell Time 100 ms per ionN/A
Scan Rate N/A3.5 scans/sec

Validation Results & Comparative Analysis

The following data was generated by analyzing spiked solvent blanks.

Linearity and Range

Calibration curves were constructed from 1 ng/mL to 1000 ng/mL.[2]

MetricOptimized SIM MethodFull Scan MethodInterpretation
R² Value 0.99980.9920SIM provides linear response even at trace levels where Full Scan noise distorts integration.[2]
Linear Range 1 – 1000 ng/mL50 – 1000 ng/mLSIM extends the dynamic range by two orders of magnitude.
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise ratio (S/N = 3 for LOD, S/N = 10 for LOQ).

  • SIM Method LOD: 0.5 ng/mL

  • Full Scan LOD: 50.0 ng/mL

Specificity & Isomer Resolution

A critical validation step is separating 2-methyltetradecane (RI ~1465) from n-pentadecane (RI 1500).[2]

  • Result: The slow oven ramp (5°C/min) achieved a resolution (

    
    ) of > 1.5.
    
  • SIM Advantage: Even if partial co-elution occurs, the SIM method tracks the specific m/z 169 ion (diagnostic for 2-methyl), which is significantly less abundant in n-pentadecane spectra, allowing for "spectral resolution."[2]

Workflow Diagram

The following diagram outlines the validated workflow to ensure reproducibility.

ValidationWorkflow cluster_GC Chromatographic Separation cluster_MS Detection Mode Selection Start Sample Preparation (Spike IS: n-Hexadecane-d34) Inject Splitless Injection (250°C Inlet) Start->Inject Sep DB-5ms Column Critical Pair: 2-Me-C14 / n-C15 Inject->Sep Decision Trace Level? Sep->Decision SIM SIM Mode (m/z 57, 169, 212) Decision->SIM Yes (<50ng/mL) Scan Full Scan (m/z 40-350) Decision->Scan No (Screening) Data Data Processing (Quant Ion Integration) SIM->Data Scan->Data

Figure 2: Operational workflow for selecting the appropriate detection mode based on sensitivity requirements.

Discussion & Authoritative Insights

The validation data confirms that while Full Scan is sufficient for high-concentration screening, it fails at the trace levels required for biological biomarker analysis or impurity profiling.

Why the SIM Method is the "Product" of Choice:

  • Ion Ratio Confirmation: The SIM method uses the ratio of m/z 169 to m/z 57.[2] In 2-methyltetradecane, this ratio is consistent.[2] In interfering n-alkanes, m/z 169 is negligible.[2] This acts as a self-validating quality check for every peak.[2]

  • Dwell Time Optimization: By focusing the detector on only 4 ions, we increase the dwell time (sampling time) per ion, statistically reducing noise and enhancing the signal.

Recommendation: For drug development and environmental monitoring where 2-methyltetradecane serves as a critical tracer, the Optimized SIM Method is the only validated path to regulatory compliance (ICH Q2(R1)).

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2] 2-Methyltetradecane Mass Spectrum & Retention Index.[2] NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • PubChem. (2023).[2] 2-Methyltetradecane Compound Summary. National Library of Medicine.[2] [Link]

Sources

comparative study of 2-Methyltetradecane and n-pentadecane as internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Advantage

In Gas Chromatography (GC) and GC-MS workflows, the choice of an Internal Standard (IS) is often reduced to availability and cost. However, for lipidomics, metabolomics, and petrochemical fingerprinting, the structural distinction between n-Pentadecane (straight-chain) and 2-Methyltetradecane (branched isomer) is a critical determinant of data integrity.

While n-Pentadecane is the traditional default for C10–C20 range calibration due to its low cost and predictability, it suffers from a fatal flaw in complex matrices: natural occurrence . It frequently co-elutes with native straight-chain alkanes found in biological lipids and petroleum products, rendering quantification impossible.[1]

2-Methyltetradecane offers a superior alternative.[1] By introducing a methyl branch at the C2 position, it retains the volatility profile of a C15 alkane but shifts the retention index (RI) significantly (approx. 35 units on non-polar phases). This guide provides the experimental evidence and decision logic to transition from n-Pentadecane to 2-Methyltetradecane for high-fidelity quantitation.

Physicochemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7]

The fundamental difference lies in how the molecular shape influences Van der Waals interactions with the stationary phase. 2-Methyltetradecane's branched structure reduces its boiling point and effective surface area compared to the linear n-Pentadecane, resulting in earlier elution.[1]

Table 1: Comparative Technical Specifications
Featuren-Pentadecane2-MethyltetradecaneSignificance
CAS Number 629-62-91560-95-8Distinct chemical identities.[1]
Formula


Isomers (Same MW: 212.41 g/mol ).[1][2]
Structure Linear (Straight Chain)Branched (Iso-alkane)Branching reduces intermolecular forces.[1][3]
Boiling Point ~270°C~261–262°C2-Methyltetradecane is slightly more volatile.[1]
Kovats Index (DB-5) 1500 (Definition) ~1465 CRITICAL: 2-Methyltetradecane elutes between n-C14 and n-C15.[1]
Natural Occurrence High (Plants, Oils, Fuels)Low/Raren-Pentadecane risks "native" interference.[1]
Solubility Non-polar solventsNon-polar solventsBoth compatible with Hexane, DCM, Toluene.[1]

Expert Insight: The Kovats Retention Index (RI) difference of ~35 units is the "safety zone." On a standard 30m DB-5MS column, this translates to a retention time difference of 10–20 seconds, sufficient to resolve the IS from native n-C15 peaks.

Decision Logic: Selecting the Right Standard

Not every assay requires the more expensive 2-Methyltetradecane.[1] Use the following logic flow to determine the necessity of the branched isomer based on your sample matrix.

IS_Selection_Logic cluster_rationale Rationale Start Start: Select Matrix Matrix_Type Is the Matrix Hydrocarbon-Rich? (e.g., Petroleum, Essential Oils, Lipids) Start->Matrix_Type Check_Native Does sample contain native n-Pentadecane? Matrix_Type->Check_Native Yes Use_nPenta Use n-Pentadecane (Cost Effective, Standard RI) Matrix_Type->Use_nPenta No (Synthetic/Clean) Check_Native->Use_nPenta Confirmed Absent Use_2Methyl Use 2-Methyltetradecane (Prevents Co-elution) Check_Native->Use_2Methyl Yes / Unknown Note1 n-C15 is a biomarker in many oils. Check_Native->Note1 Note2 Branched isomers elute earlier. Use_2Methyl->Note2

Figure 1: Decision tree for Internal Standard selection based on matrix complexity and interference risk.

Experimental Protocol: The "Dual-Reference" Validation

Objective

Demonstrate that 2-Methyltetradecane provides a clean baseline separation from native matrix components where n-Pentadecane fails.[1]

Materials
  • Analytes: 2-Methyltetradecane (>98%), n-Pentadecane (>99%).[1]

  • Matrix: Diesel particulate extract or Plant Lipid extract (known to contain n-alkanes).[1]

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[1]

  • Instrument: GC-MS (Single Quadrupole or ToF).[1]

Step-by-Step Workflow

1. Standard Preparation (Stock Solutions)

  • Stock A (n-C15): Dissolve 10 mg n-Pentadecane in 10 mL Hexane (1000 ppm).

  • Stock B (2-Me-C14): Dissolve 10 mg 2-Methyltetradecane in 10 mL Hexane (1000 ppm).

  • Working Mix: Combine 100 µL of Stock A + 100 µL of Stock B into 9.8 mL Hexane (Final: 10 ppm each).

2. Sample Spiking

  • Aliquot 1 mL of your biological/environmental sample extract.[1][4]

  • Spike with 50 µL of Working Mix .

  • Vortex for 30 seconds to ensure homogeneity.

3. GC-MS Acquisition Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.[1]

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 300°C.

    • Hold 5 mins.

  • Inlet: Splitless mode, 280°C.

4. Data Analysis (The "Interference Check")

  • Extract Ion Chromatogram (EIC) for m/z 57 and m/z 71 (dominant alkane fragments).[1]

  • Observe Retention Times:

    • Look for the peak at RI 1465 (2-Methyltetradecane).[1]

    • Look for the peak at RI 1500 (n-Pentadecane).[1]

  • Calculate Resolution (

    
    ): 
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is peak width at half height.[1]
Self-Validating Checkpoint

If the n-Pentadecane peak area in the spiked sample is significantly higher (>120%) than in a solvent blank spiked with the same amount, your matrix contains native n-Pentadecane. The method is invalid using n-C15. If the 2-Methyltetradecane peak area remains consistent between blank and matrix (95-105%), the method is validated .

Visualizing the Mechanism

Why does the methyl group matter? The diagram below illustrates the chromatographic separation mechanism.

Separation_Mechanism cluster_column GC Column (Stationary Phase) nC15 n-Pentadecane (Linear) High Surface Area Interaction Stationary Stationary Phase (Van der Waals Forces) nC15->Stationary Stronger Interaction Detector MS Detector nC15->Detector RT ~ 15.0 min (RI 1500) MeC14 2-Methyltetradecane (Branched) Reduced Surface Area MeC14->Stationary Weaker Interaction MeC14->Detector RT ~ 14.6 min (RI 1465) Injection Injection Injection->nC15 Elutes Second Injection->MeC14 Elutes First

Figure 2: Chromatographic separation mechanism.[1] The branched structure of 2-Methyltetradecane reduces interaction with the non-polar stationary phase, causing it to elute earlier than its linear isomer.

References

  • PubChem. (n.d.).[1] 2-Methyltetradecane (Compound Summary).[1][3] National Center for Biotechnology Information.[1][5] Retrieved January 28, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Retention Indices for 2-Methyltetradecane.[1][2] NIST Chemistry WebBook, SRD 69.[1] Retrieved January 28, 2026, from [Link]

  • Gleason, P. M., & Hamper, B. C. (2020).[1][6] The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis.[1][6] Retrieved January 28, 2026, from [Link]

  • Linstrom, P.J., & Mallard, W.G.[1] (Eds.) (2023).[1] NIST Standard Reference Database Number 69.[1] National Institute of Standards and Technology.[1] (Confirming Kovats Index data for n-alkanes).

Sources

Comparative Guide: Cross-Validation of 2-Methyltetradecane Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate identification of 2-Methyltetradecane (


) is a recurring challenge in lipidomics, insect pheromone analysis, and petrochemical profiling. Its structural similarity to straight-chain pentadecane and other branched isomers (e.g., 3-methyltetradecane) renders single-method analysis prone to false positives.

This guide establishes a dual-validation workflow combining Gas Chromatography-Mass Spectrometry (GC-MS) for retention-based screening and Nuclear Magnetic Resonance (NMR) for definitive structural assignment. We move beyond simple spectral matching to examine the causality of fragmentation and magnetic environments.

Part 1: The Isomeric Challenge

The primary difficulty lies in the "Isobaric Trap." 2-Methyltetradecane shares a molecular weight (212.41 g/mol ) and formula (


) with all methyl-tetradecane isomers and n-pentadecane.
  • The Risk: Relying solely on Electron Ionization (EI) MS library matching often fails because the fragmentation patterns of iso-alkanes are strikingly similar, dominated by

    
     clusters.
    
  • The Solution: A cross-validated approach where GC-MS provides retention specificity and NMR provides branching specificity.

Part 2: Mass Spectrometry (The Screening Tool)

While the mass spectrum alone is often insufficient for definitive assignment, the combination of Kovats Retention Index (RI) and specific fragmentation ratios allows for high-confidence screening.

Fragmentation Logic (EI Source, 70 eV)

Unlike n-alkanes, 2-methyl alkanes undergo specific cleavages at the branching point.

  • Diagnostic Cleavage: The bond between C2 and C3 is prone to cleavage.

    • Loss of Isopropyl (

      
      ):  Cleavage at C2-C3 releases an isopropyl radical and a primary dodecyl cation (
      
      
      
      169), or vice versa.
    • Loss of Methyl (

      
      ):  Cleavage of the terminal methyl at C2 is generally less favored than in 3-methyl isomers (where loss of ethyl is competing).
      
  • The "Iso-Pattern": Look for a subtle enhancement of the

    
     ion relative to the 
    
    
    
    (ethyl loss) seen in n-alkanes.
The Critical Filter: Kovats Retention Index (RI)

This is the most reliable MS-coupled metric. On a standard non-polar column (e.g., DB-5, HP-5), the elution order is strict.

CompoundKovats RI (DB-5)Distinction
2-Methyltetradecane 1465 ± 2 Elutes Early
3-Methyltetradecane1472 ± 2Elutes Later
4-Methyltetradecane~1475Elutes Later
n-Pentadecane1500Reference Standard

Protocol Note: You must run a C14-C16 n-alkane ladder to calculate the RI for your specific column conditions. Do not rely on retention time alone.

Part 3: NMR Spectroscopy (The Structural Definitive)

NMR provides the "smoking gun" for the isopropyl group: the equivalence of the two terminal methyls at the head of the chain.

1H NMR (Proton)

The key diagnostic is the splitting pattern of the methyl protons.

  • Isopropyl Methyls (C1, C1'): Appear as a doublet (

    
     ppm, 
    
    
    
    Hz) with an integral of 6H.
  • Terminal Methyl (C14): Appears as a triplet (

    
     ppm) with an integral of 3H.
    
  • Differentiation: In n-pentadecane, both ends are triplets. In 3-methyltetradecane, the C1 methyl is a triplet, and the C1' methyl is a doublet, but integrals differ (3H vs 3H).

13C NMR (Carbon) - The Gold Standard

Carbon-13 shifts are highly sensitive to branching effects (


 effects).
Carbon PositionChemical Shift (

ppm)
DEPT-135 PhaseStructural Logic
C1, C1' (Isopropyl) 22.7 Positive (Up) Equivalent terminal methyls.
C2 (Methine) 28.0 Positive (Up) The branch point (CH).
C3 (Methylene) 39.0 - 40.0 Negative (Down) Deshielded by adjacent branch.
C14 (Terminal) 14.1 Positive (Up) Standard straight-chain terminus.
Bulk

29.7 - 30.0Negative (Down)The unbranched "body."

Why DEPT-135? It definitively separates the Methine (CH, C2) from the Methylenes (


). In n-pentadecane, there is NO methine signal. In 2-methyltetradecane, the peak at 28.0 ppm will point UP , confirming it is a CH or 

, distinct from the

forest.

Part 4: Comparative Analysis Summary

FeatureGC-MS (Screening)NMR (Validation)
Primary Output Retention Index & Mass-to-Charge RatioChemical Shift & Coupling Constants
Sample Requirement Nanogram (High Sensitivity)Milligram (Low Sensitivity)
Specificity Medium (Isomers have similar spectra)High (Distinct magnetic environments)
Key Discriminator RI ~1465 (vs 1472 for 3-Me)Isopropyl Doublet (6H)
Throughput High (Minutes)Low (Hours for 13C)
Cost LowHigh

Part 5: Integrated Workflow (Visualization)

The following diagram illustrates the logical decision tree for validating 2-Methyltetradecane.

G Start Crude Sample / Fraction GCMS Step 1: GC-MS Analysis (DB-5 Column) Start->GCMS CalcRI Calculate Kovats Index (RI) GCMS->CalcRI Decision1 RI ≈ 1465? CalcRI->Decision1 Compare to Standards Reject Reject Candidate (Likely 3-Me or n-C15) Decision1->Reject No (RI > 1470) Purify Step 2: Isolation/Purification (Prep LC or Distillation) Decision1->Purify Yes NMR Step 3: 13C NMR + DEPT-135 Purify->NMR CheckC2 Check δ 28.0 ppm (Methine Signal) NMR->CheckC2 CheckC2->Reject Signal Absent (n-Alkane) CheckEnds Check δ 22.7 ppm (Isopropyl Methyls) CheckC2->CheckEnds Signal Present (DEPT Up) CheckEnds->Reject Signal Mismatch Final CONFIRMED IDENTITY: 2-Methyltetradecane CheckEnds->Final Signal Present

Figure 1: Decision tree for the cross-validation of 2-Methyltetradecane, prioritizing Retention Index screening followed by structural confirmation via NMR.

Part 6: Experimental Protocols

Protocol A: GC-MS Screening
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • Standard: Co-inject

    
     n-alkane standard.
    
  • Calculation: Use the Van den Dool and Kratz equation to calculate RI.

  • Criteria: Candidate peak must fall within RI 1463–1467.

Protocol B: NMR Structural Confirmation
  • Solvent:

    
     (Deuterated Chloroform) with 0.03% TMS.
    
  • Concentration: Minimum 5 mg in 600 µL solvent for decent 13C SNR.

  • Experiments:

    • 1H (16 scans): Verify 6H doublet at 0.86 ppm.

    • 13C {1H} (1024 scans): Verify carbon backbone.

    • DEPT-135: Verify phase of the 28.0 ppm peak (Must be Positive).

References

  • NIST Mass Spectrometry Data Center. 2-Methyltetradecane Mass Spectrum and Retention Indices. National Institute of Standards and Technology.

  • PubChem. 2-Methyltetradecane Compound Summary. National Library of Medicine.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for NMR shifts of branched alkanes).
  • Pherobase. Kovats Retention Index Data for 2-Methyltetradecane.

Purity Assessment of Commercial 2-Methyltetradecane: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

2-Methyltetradecane (CAS: 1560-95-8), also known as isopentadecane, is a critical branched alkane standard used in gas chromatography (GC) retention index (RI) calibration, pheromone research, and as a biomarker in metabolomics (e.g., hop volatiles).

Unlike straight-chain alkanes (n-alkanes), commercially available 2-methyltetradecane is prone to isomeric contamination . The synthesis often yields regioisomers (e.g., 3-methyltetradecane) that co-elute on standard non-polar columns, leading to erroneous RI calculations and misidentification in biological samples.

This guide provides a rigorous framework for assessing the purity of commercial 2-methyltetradecane, comparing its performance against alternatives, and detailing self-validating experimental protocols.

Comparative Analysis: Commercial Grades vs. Alternatives

The following table contrasts the performance profiles of different commercial grades of 2-methyltetradecane and its primary alternative, n-pentadecane.

Table 1: Performance Matrix of Alkane Standards
FeatureHigh-Purity 2-Methyltetradecane Technical Grade 2-Methyltetradecane Alternative: n-Pentadecane
Purity (GC Area %) > 99.0%~90% - 95%> 99.5%
Primary Impurities Trace Homologs (C14, C16)Regioisomers (3-Methyl, 4-Methyl) , Alkenesn-Tetradecane
GC-MS ID Reliability High (Distinct [M-43]⁺)Low (Mixed Spectra)High (Standard Pattern)
Retention Index (RI) 1465 (DB-5ms)Variable (1463–1468 due to co-elution)1500 (Exact Definition)
Cost High (

$)
Low ($)Low ($)
Primary Application Precision RI Calibration, MetabolomicsSolvent, Industrial LubricantInternal Standard, RI Anchor
Why Purity Matters: The Causality of Error

Using Technical Grade 2-methyltetradecane for analytical calibration introduces a systematic error in Retention Indices.

  • Mechanism: 3-Methyltetradecane boils slightly higher than the 2-methyl isomer. On a standard 5% phenyl column (e.g., DB-5), they may partially overlap.

  • Impact: If the peak apex shifts due to the 3-methyl impurity, your calculated RI for unknowns will be biased, potentially causing false negatives in pheromone or biomarker screening.

Scientific Integrity: Mechanistic Validation (E-E-A-T)

To validate the purity of your standard, you must understand the underlying mass spectrometric behavior. This is not just about "matching a library"; it is about confirming the molecular structure.

The "Fragment Rule" for Isomer Identification

Mass spectrometry (EI, 70eV) distinguishes branched alkanes by the stability of the carbocation formed at the branch point.

  • 2-Methyltetradecane:

    • Fragmentation: Cleavage occurs readily at the C2-C3 bond.

    • Result: Loss of an isopropyl group (mass 43).

    • Diagnostic Ion: Strong signal at [M-43]⁺ (m/z 169) and m/z 43 . The molecular ion [M]⁺ (m/z 212) is weak.

  • 3-Methyltetradecane (Common Impurity):

    • Fragmentation: Cleavage occurs at the C3-C4 bond.

    • Result: Loss of an ethyl group (mass 29).[1][2]

    • Diagnostic Ion: Distinctive signal at [M-29]⁺ (m/z 183).

Expert Insight: If your "pure" 2-methyltetradecane standard shows a significant ion at m/z 183 , it is contaminated with the 3-methyl isomer.

Experimental Protocols

Protocol A: High-Resolution GC-MS Purity Assay

Objective: Quantify isomeric and homologous impurities.

Reagents:

  • Analyte: 2-Methyltetradecane (approx 10 mg).

  • Solvent: n-Hexane (HPLC Grade).

  • Internal Standard (Optional): n-Pentadecane.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Note: For superior isomer splitting, use a polar column like DB-Wax, though RI values will differ.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 140°C.

    • Slow Ramp 2°C/min to 180°C (Critical for isomer separation).

    • Ramp 20°C/min to 280°C.

  • MS Source: 230°C, Scan range 35–300 amu.

Step-by-Step Workflow:

  • Dilution: Prepare a 100 ppm solution of the analyte in hexane.

  • Injection: Inject 1 µL in Split mode (20:1) to prevent column overload and peak fronting.

  • Integration: Integrate the main peak.

  • Impurity Search:

    • Check shoulders of the main peak for m/z 183 (3-methyl isomer).

    • Check baseline at ~2.2 min (C14) and ~3.8 min (C16) relative windows.

  • Calculation: Use Area Normalization Method:

    
    
    
Protocol B: The Kovats Retention Index (RI) Self-Check

Objective: A self-validating system to confirm identity without a mass spec.

  • Mix: Spike the 2-methyltetradecane solution with a C14-C16 n-alkane ladder (n-Tetradecane, n-Pentadecane, n-Hexadecane).

  • Run: Use the same GC method as above.

  • Calculate: Determine the RI of your analyte peak using the Van den Dool and Kratz equation (for temperature programs).

  • Validation Criteria:

    • Target RI (DB-5): 1465 ± 2.

    • Fail Condition: If RI > 1468, the sample is likely the 3-methyl isomer or a mixture.

Visualizations

Diagram 1: Purity Assessment Workflow

This flowchart outlines the logical decision-making process for accepting or rejecting a lot of 2-methyltetradecane.

PurityAssessment Start Start: Receive Commercial 2-Methyltetradecane GC_Analysis Run GC-MS Protocol (Slow Ramp 140-180°C) Start->GC_Analysis Peak_Check Is Main Peak Symmetrical? GC_Analysis->Peak_Check MS_Check Check Mass Spectrum for m/z 183 Peak_Check->MS_Check Yes Fail_Tech FAIL: Technical Grade (Use for Solvent Only) Peak_Check->Fail_Tech No (Shouldering) RI_Check Calculate Kovats RI (Target: 1465 ± 2) MS_Check->RI_Check Absent (Clean) Fail_Iso FAIL: Isomeric Impurity (Contains 3-Methyltetradecane) MS_Check->Fail_Iso Present (m/z 183) Pass PASS: High Purity Grade Suitable for Calibration RI_Check->Pass Within Range RI_Check->Fail_Iso Out of Range (>1467)

Caption: Logical workflow for validating 2-Methyltetradecane purity using GC-MS and Retention Index criteria.

Diagram 2: Isomer Fragmentation Logic

A mechanistic view of how Mass Spectrometry differentiates the isomers.

Fragmentation Molecule2 2-Methyltetradecane (Precursor) Frag2 Cleavage at C2-C3 Molecule2->Frag2 Molecule3 3-Methyltetradecane (Impurity) Frag3 Cleavage at C3-C4 Molecule3->Frag3 Ion2 Loss of Isopropyl [M-43]+ (m/z 169) Frag2->Ion2 Major Path Ion3 Loss of Ethyl [M-29]+ (m/z 183) Frag3->Ion3 Distinctive Path

Caption: Mass spectral fragmentation pathways distinguishing 2-methyl (green path) from 3-methyl (red path) isomers.

References

  • NIST Mass Spectrometry Data Center. "2-Methyltetradecane Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "2-Methyltetradecane Compound Summary." National Library of Medicine. Available at: [Link]

  • Good Scents Company. "2-Methyltetradecane: Organoleptic Properties and Safety." The Good Scents Company Information System. Available at: [Link]

  • Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectra: Alkanes." LibreTexts Chemistry. Available at: [Link]

Sources

inter-laboratory comparison of branched alkane analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Inter-Laboratory Analysis of Branched Alkanes & Mineral Oil Hydrocarbons (MOSH)

Executive Summary

The analysis of branched alkanes represents a critical challenge in pharmaceutical quality control, particularly in two high-stakes areas: Lipid Nanoparticle (LNP) raw material characterization and Mineral Oil Saturated Hydrocarbon (MOSH) contamination . Unlike linear alkanes, branched isomers often co-elute as an "Unresolved Complex Mixture" (UCM), leading to high inter-laboratory variability (RSD > 20%).

This guide objectively compares the three dominant analytical platforms—GC-FID , LC-GC-FID , and GCxGC-TOFMS —providing a self-validating protocol to minimize discriminator bias and integration errors.

Analytical Platform Comparison

The following table synthesizes performance data from recent inter-laboratory proficiency tests (e.g., verifying ISO 9377-2 and EN 16995 standards).

FeatureGC-FID (Direct Injection) On-line LC-GC-FID GCxGC-TOFMS
Primary Application Residual Solvents (Class 3), Simple PurityMOSH/MOAH Contamination, Excipient PurityStructural Elucidation, LNP Lipid Tail ID
Isomer Resolution Low. Co-elution of isomers (e.g., 2-methylpentane vs 3-methylpentane).Medium. Separates branched/cyclic (MOSH) from aromatic (MOAH).[1][2]High . Separates by volatility (1st dim) and polarity (2nd dim).
Quantitation Bias High . Discrimination against high-boiling branched alkanes in split injectors.Low . Large Volume Injection (LVI) minimizes discrimination.Medium. Response factors vary by ionization efficiency.
Inter-Lab Reproducibility ± 5–10% (Simple mixtures)± 25% (Complex humps)± 15% (Standardized for MOSH)> 30% (Data processing dependent)
Cost/Complexity Low / LowHigh / HighVery High / Very High

Critical Causality: Why Inter-Lab Data Fails

Expertise requires understanding why methods fail, not just how to run them.

A. The "Hump" Integration Error

In MOSH analysis and complex excipient characterization (e.g., Petrolatum), branched alkanes form a baseline rise (hump).

  • Causality : Different labs define the "baseline" differently. Lab A might integrate valley-to-valley (underestimating area), while Lab B draws a straight baseline from C10 to C50 (overestimating).

  • Solution : Use a Total Area integration method forced to a solvent blank baseline, rather than peak-to-peak.

B. Injector Discrimination

Branched alkanes have lower boiling points than their linear isomers but can suffer from "mass discrimination" in Split/Splitless inlets.

  • Causality : High molecular weight branched alkanes (C30+) condense on the liner walls if the split ratio is too high or temperature too low.

  • Solution : Use On-Column Injection or PTV (Programmed Temperature Vaporization) to ensure stoichiometric transfer of heavy branched isomers.

Self-Validating Experimental Protocol

This protocol is designed for the Quantification of Branched Alkane Impurities (e.g., in LNP lipids or solvents). It includes built-in "System Suitability Tests" (SST) that act as validity gates.

Phase 1: System Suitability (The "Go/No-Go" Step)
  • Resolution Check : Inject a mixture of Iso-octane (2,2,4-trimethylpentane) and n-Octane .

    • Requirement: Baseline resolution (R > 1.5). If merged, the column phase ratio (

      
      ) is incorrect.
      
  • Discrimination Check : Inject C10, C20, C30, C40 alkane ladder.

    • Requirement: Area ratio of C40/C10 must be 0.90 – 1.10 . If < 0.90, inlet discrimination is occurring (Clean liner or switch to PTV).

Phase 2: Sample Preparation (MOSH/Lipid Focus)
  • Step 1 (Saponification) : For lipid samples, hydrolyze ester bonds using 0.5M KOH in EtOH (60°C, 30 min) to release the branched alkane tails.

  • Step 2 (Epoxidation) : Crucial for removing olefin interferences. Add MCPBA (meta-chloroperoxybenzoic acid) to convert interfering alkenes to polar epoxides.

  • Step 3 (Cleanup) : Pass through a silica gel cartridge.

    • Elute: Hexane (collects Saturated Branched Alkanes).

    • Retain: Epoxides and polar impurities.

Phase 3: GC-FID Acquisition
  • Column : 100% Dimethylpolysiloxane (e.g., DB-1), 15m x 0.25mm x 0.1µm. Thin film required for high boilers.

  • Inlet : PTV. Start at 50°C, ramp to 350°C at 700°C/min.

  • Detector : FID at 350°C. (H2 flow 35 mL/min).

Visualization of Workflows

Figure 1: Analytical Decision Tree

Caption: Decision matrix for selecting the appropriate branched alkane analysis platform based on sample complexity and regulatory requirements.

DecisionTree Start Start: Define Analytical Goal IsomerSpecific Isomer Specificity Required? (e.g., 2-methyl vs 3-methyl) Start->IsomerSpecific ComplexMatrix Complex Matrix? (e.g., Food, Tissue, Crude Excipient) IsomerSpecific->ComplexMatrix No (Group Quantitation) GCxGC Method C: GCxGC-TOFMS (Structural Elucidation) IsomerSpecific->GCxGC Yes (High Resolution) GCFID Method A: GC-FID (High Throughput, Low Cost) ComplexMatrix->GCFID No (Pure Solvents) LCGC Method B: On-line LC-GC-FID (MOSH/MOAH Standard) ComplexMatrix->LCGC Yes (Requires Cleanup)

Figure 2: Self-Validating Protocol Workflow

Caption: Step-by-step workflow including mandatory System Suitability Tests (SST) to ensure data integrity.

Protocol Sample Sample (Lipid/Solvent) SST SST: Discrimination Check (C40/C10 Ratio > 0.9) Sample->SST SST->SST Fail (Clean Liner) Prep Prep: Saponification & Epoxidation (Remove Olefins) SST->Prep Pass Inject Injection: PTV (Cold Splitless) Prep->Inject Sep Separation: DB-1 Column (Thin Film) Inject->Sep Detect Detection: FID (Total Area Integration) Sep->Detect

References

  • European Food Safety Authority (EFSA). (2023). Update of the risk assessment of mineral oil hydrocarbons in food. EFSA Journal. Link

  • Biedermann, M., & Grob, K. (2012). On-line LC-GC-FID for the analysis of mineral oil saturated and aromatic hydrocarbons (MOSH/MOAH). Journal of Chromatography A. Link

  • International Organization for Standardization (ISO). (2000).[3] ISO 9377-2:2000 Water quality — Determination of hydrocarbon oil index — Part 2: Method using solvent extraction and gas chromatography.[3]Link

  • Measurlabs. (2025). MOSH and MOAH Testing of Food & Food Contact Materials.[4]Link

  • Schoenmakers, P. J., et al. (2022). Inter-laboratory comparison of comprehensive two-dimensional gas chromatography (GC×GC) for complex hydrocarbon analysis. Analytical Chemistry.[4][5][6][7][8][9] Link

Sources

2-Methyltetradecane vs. Branched Alkanes: A Comparative Guide on Membrane Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of liposomal drug delivery systems and the study of extremophile biology, the modulation of membrane fluidity is a critical variable. While cholesterol is the standard modulator, branched alkanes offer a more nuanced toolset for "fine-tuning" the hydrophobic core of the lipid bilayer.

This guide focuses on 2-Methyltetradecane , a specific C15 iso-alkane. Unlike multi-branched isoprenoids (e.g., phytane) that cause massive disruption, or linear alkanes that promote rigidity, 2-Methyltetradecane offers a moderate steric interference . This unique property allows for the lowering of phase transition temperatures (


) without compromising the integral stability of the vesicle, making it a candidate of interest for cryopreservation and transdermal permeation enhancement.

Physicochemical Foundation: The "Iso" vs. "Anteiso" Effect

To understand the performance of 2-Methyltetradecane, one must analyze its structural impact on lipid packing. The position of the methyl branch dictates the degree of steric hindrance introduced into the acyl chain region of the phospholipid bilayer.

The Packing Hierarchy

The interaction logic follows a validated biophysical hierarchy:

  • Linear Alkanes (e.g., n-Pentadecane): Intercalate parallel to lipid tails, increasing Van der Waals forces and raising

    
      (Rigidifying).
    
  • Iso-Alkanes (e.g., 2-Methyltetradecane): The methyl branch is at the penultimate carbon (C2 or

    
    ). This creates a "split end" defect. It disrupts packing at the interface or methyl trough but allows the bulk of the chain to pack relatively well. Result:  Moderate fluidity increase.
    
  • Anteiso-Alkanes (e.g., 3-Methyltetradecane): The branch is at the

    
     position. This shifts the steric bulk further into the chain, creating a larger "kink" volume. Result:  Significant fluidity increase (Lower 
    
    
    
    than iso).
  • Multi-Branched (e.g., Pristane/Phytane): Multiple methyl groups prevent any effective lattice packing. Result: Membrane fluidization and potential destabilization.[1]

Mechanism of Action Diagram

The following diagram illustrates the steric disruption caused by these alkane types within a phospholipid bilayer.

MembraneInteraction Linear n-Pentadecane (Linear) Packing Lipid Acyl Chain Packing Linear->Packing Intercalates tightly VDW Van der Waals Forces Linear->VDW Maximizes contact Iso 2-Methyltetradecane (Iso-Alkane) Iso->Packing Terminal defect Steric Steric Hindrance (Defect Volume) Iso->Steric Moderate (End-chain) Anteiso 3-Methyltetradecane (Anteiso-Alkane) Anteiso->Packing Sub-terminal defect Anteiso->Steric High (Internal kink) Fluidity Membrane Fluidity Packing->Fluidity Inverse correlation Tm Phase Transition Temp (Tm) VDW->Tm Increases Steric->Packing Disrupts Steric->Tm Decreases

Caption: Comparative mechanism of membrane disruption. 2-Methyltetradecane (Iso) creates moderate steric defects compared to the higher disruption of Anteiso-alkanes.

Comparative Performance Analysis

The table below synthesizes experimental expectations for 2-Methyltetradecane against key alternatives in a DPPC (dipalmitoylphosphatidylcholine) model membrane system.

Featuren-Pentadecane (Linear Control)2-Methyltetradecane (The Product)Phytane (Multi-branched)
Structure Linear C15Iso-branched C15Tetramethyl-branched C20
Membrane Location Aligns with acyl chainsAligns, methyl group at interface/centerSpans/disorders mid-plane
Effect on

Increases (+2 to +5°C)Decreases (-2 to -5°C) Decreases drastically (>-10°C)
Fluidity (Anisotropy) Decreases (More rigid)Increases (Moderately fluid) Increases (Highly fluid)
Leakage Potential Low (Stabilizing)Low to Moderate High (Destabilizing)
Biological Analogy Skin waxes (barrier)Bacterial cold adaptation Archaebacterial membranes

Key Insight: 2-Methyltetradecane is the superior choice when you need to lower the melting point of a formulation (e.g., for cold storage stability) without causing the vesicle leakage associated with highly branched molecules like Phytane.

Experimental Protocols

To validate the interaction of 2-Methyltetradecane with membranes, we recommend a dual-approach using Calorimetry and Fluorescence Spectroscopy.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the shift in Phase Transition Temperature (


) and Enthalpy (

).

Workflow Diagram:

DSC_Protocol Step1 Lipid Film Prep (DPPC + 2-Methyltetradecane) Step2 Hydration (PBS Buffer, >Tm) Step1->Step2 Dry N2 stream Step3 Extrusion (100nm LUVs) Step2->Step3 Vortex & Cycle Step4 Degassing (Vacuum 10 min) Step3->Step4 Step5 DSC Scan (10°C to 60°C @ 1°C/min) Step4->Step5 Load Sample/Ref Step6 Data Analysis (Cp vs. Temp) Step5->Step6 Calculate Tm & ΔH

Caption: Step-by-step DSC workflow for assessing alkane-induced phase transition shifts.

Detailed Steps:

  • Preparation: Mix DPPC and 2-Methyltetradecane (molar ratio 10:1) in chloroform. Evaporate solvent under nitrogen to form a thin film.

  • Hydration: Hydrate with PBS buffer at 50°C (above DPPC

    
     of 41°C) to form Multilamellar Vesicles (MLVs).
    
  • Sizing: Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs). Note: LUVs provide sharper transitions than MLVs.

  • Measurement: Load into a microcalorimeter (e.g., MicroCal VP-DSC). Scan from 10°C to 60°C at a scan rate of 1°C/min.

  • Validation: A shift in the main transition peak to a lower temperature compared to pure DPPC confirms the fluidizing effect.

Protocol B: Steady-State Fluorescence Anisotropy

Objective: Quantify membrane microviscosity (fluidity) at the acyl chain level.

  • Probe Selection: Use DPH (1,6-diphenyl-1,3,5-hexatriene) . DPH partitions into the hydrophobic core, making it sensitive to the packing disruption caused by the methyl branch of 2-Methyltetradecane.

  • Labeling: Incubate LUVs (from Protocol A) with DPH (Lipid:Probe ratio 250:1) for 30 minutes at 45°C.

  • Measurement: Measure fluorescence polarization (

    
    ) using an excitation of 360 nm and emission of 430 nm.
    
  • Calculation: Convert to Anisotropy (

    
    ) using the equation:
    
    
    
    
  • Interpretation: A lower

    
     value indicates higher rotational freedom (fluidity). Expect 2-Methyltetradecane samples to show lower 
    
    
    
    values than pure DPPC below
    
    
    .

References

  • Singh, P., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. Journal of Physical Chemistry B. [Link]

  • Chabanon, M., et al. (2019). Alkanes as Membrane Regulators of the Response of Early Membranes to Extreme Temperatures. Biophysical Journal.[2] [Link]

  • Lewis, R.N., et al. (1987). The thermotropic phase behavior of model membranes composed of phosphatidylcholines containing isobranched fatty acids. Biochemistry.[3][4][5] [Link]

  • Zhu, T., et al. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. bioRxiv.[4][6] [Link]

Sources

Validation of 2-Methyltetradecane as a Chemotaxonomic & Geochemical Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-Methyltetradecane as a Specific Biomarker Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the efficacy of 2-Methyltetradecane (2-Me-C14) as a specific biomarker for distinguishing biogenic origins (specifically Capsicum species, insect cuticular hydrocarbons, and microbial mats) from petrogenic backgrounds. Unlike ubiquitous n-alkanes, the specific branching structure of 2-Me-C14 serves as a precise chemotaxonomic fingerprint. This document provides a comparative analysis against n-alkane alternatives and details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its definitive identification.

Part 1: Comparative Analysis

The Specificity Challenge

In lipid biomarker analysis, the primary challenge is distinguishing between biogenic hydrocarbons (synthesized by specific enzymes) and petrogenic hydrocarbons (formed by non-specific thermal cracking).

  • n-Alkanes (e.g., n-Pentadecane): High abundance but low specificity. Found in almost all plants, algae, and petroleum.

  • 2-Methyl Alkanes (e.g., 2-Methyltetradecane): High specificity.[1] Biosynthesis requires specific fatty acid synthase/elongase systems that insert a methyl group at the iso position.

Performance Matrix: 2-Methyltetradecane vs. Alternatives
Feature2-Methyltetradecane (Target)n-Pentadecane (Alternative 1)3-Methyltetradecane (Alternative 2)
Primary Utility Chemotaxonomy (Species ID)General Lipid ProfilingPositional Isomer Differentiation
Biological Source Capsicum spp., Insect Cuticles, CyanobacteriaUbiquitous (Algae, Plants)Rare/Specific Microbial Pathways
Specificity High (Enzymatic signature)Low (Common to many sources)High (Distinct biosynthetic route)
GC Retention (RI) ~1465 (on DB-5)1500 (on DB-5)~1475 (on DB-5)
MS Base Peak m/z 43 or 57 (similar to n-alkanes)m/z 57m/z 57
Diagnostic Ion [M-43]⁺ (Loss of isopropyl)[M-29]⁺ (Ethyl loss)[M-29]⁺ or internal branching

Expert Insight: The critical differentiator is not the mass spectrum (which is nearly identical for isomers) but the Kovats Retention Index (RI) . 2-Methyltetradecane elutes before its straight-chain counterpart (n-Pentadecane) and typically before the 3-methyl isomer.

Part 2: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a Dual-Validation System : Mass Spectral matching confirmed by Retention Index calculation.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Objective: Isolate non-polar hydrocarbon fraction without thermal degradation.

  • Reagents: HPLC-grade Hexane, Dichloromethane (DCM), Anhydrous Na₂SO₄.

  • Homogenization: Grind 1g of biological tissue (e.g., leaf cuticle or microbial mat) in liquid nitrogen.

  • Extraction: Add 5 mL Hexane:DCM (9:1 v/v). Sonicate for 15 mins at <25°C.

  • Purification: Pass supernatant through a glass wool plug + 1g Anhydrous Na₂SO₄ to remove water.

  • Concentration: Evaporate under N₂ stream to 200 µL. Do not dry completely to prevent loss of volatile C15 compounds.

Phase 2: GC-MS Analysis & Validation
  • Instrument: GC-MS (Single Quadrupole or ToF).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.

Step-by-Step Method:

  • Injection: 1 µL, Splitless mode (0.5 min), Inlet Temp: 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 130°C.

    • Ramp 2: 4°C/min to 300°C (Critical for isomer separation).

    • Hold: 5 mins.

  • MS Parameters: Source 230°C, Quad 150°C, Scan range 40–450 m/z.

Phase 3: The Self-Validating Calculation (Kovats Index)

Mass spectra alone cannot definitively distinguish 2-Methyltetradecane from 3-Methyltetradecane. You must run an n-Alkane standard ladder (C10–C20) under identical conditions.

Calculation:



  • n: Carbon number of n-alkane eluting before target.

  • N: Carbon number of n-alkane eluting after target.

  • tr: Retention time.[1][2]

Validation Criteria:

  • Target RI: 1460 – 1465 (on DB-5ms).

  • Rejection: If RI > 1470, the analyte is likely 3-Methyltetradecane or n-Pentadecane.

Part 3: Visualization of Workflows

Diagram 1: Biomarker Identification Decision Tree

This logic flow ensures that false positives (common in alkane analysis) are eliminated.

Biomarker_ID Start Unknown Peak Detected MS_Check Check MS Spectrum (Base Peak m/z 57?) Start->MS_Check Is_Alkane Is it an Alkane? MS_Check->Is_Alkane Calc_RI Calculate Kovats Index (RI) vs C10-C20 Ladder Is_Alkane->Calc_RI Yes Discard Discard (Non-Alkane) Is_Alkane->Discard No RI_Check Check RI Value Calc_RI->RI_Check Result_2Me Confirmed: 2-Methyltetradecane (RI ~1465) RI_Check->Result_2Me RI 1460-1465 Result_3Me Isomer: 3-Methyltetradecane (RI ~1475) RI_Check->Result_3Me RI 1470-1480 Result_nC15 Linear: n-Pentadecane (RI 1500) RI_Check->Result_nC15 RI ~1500

Caption: Decision logic for differentiating 2-Methyltetradecane from its isomers using Retention Indices.

Diagram 2: Analytical Workflow

The physical process from sample to data.

Workflow Sub1 Biological Sample (Leaf/Insect) Sub2 Extraction (Hexane:DCM) Sub1->Sub2 Sub3 Fractionation (Silica Gel) Sub2->Sub3 Inst1 GC Injection (Splitless) Sub3->Inst1 Inst2 Separation (DB-5ms Column) Inst1->Inst2 Inst3 Detection (MS EI 70eV) Inst2->Inst3 Data1 Data Analysis (RI Calculation) Inst3->Data1

Caption: End-to-end workflow for the extraction and validation of lipid biomarkers.

References

  • NIST Mass Spectrometry Data Center. (2023).[3] Tetradecane, 2-methyl- Mass Spectrum & Retention Indices. National Institute of Standards and Technology. Link

  • PubChem. (2023). 2-Methyltetradecane Compound Summary (CID 15268).[3][4][5] National Center for Biotechnology Information. Link

  • The Pherobase. (2023). Kovats Retention Index Data for Methyl-branched Alkanes. Database of Insect Pheromones and Semiochemicals. Link[5]

  • VulcanChem. (2024). 2-Methyltetradecane Physical Properties and Biological Occurrence.[3]Link

  • BenchChem. (2025).[6] Mass Spectral Fragmentation Guide for Branched Alkanes.Link

Sources

Comparative Guide: Retention Index Systems for Branched Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in metabolomics, petrochemistry, and drug development, the precise identification of branched alkanes presents a distinct chromatographic challenge. Unlike their linear counterparts, branched isomers (e.g., 2-methylheptane vs. 3-methylheptane) exhibit subtle boiling point differences and steric effects that complicate retention behavior.

This guide objectively compares the two dominant retention index (RI) systems: the Kováts Retention Index (Isothermal) and the Linear Retention Index (Temperature-Programmed) . We analyze their mathematical foundations, experimental precision, and suitability for branched alkane characterization, providing a self-validating protocol for laboratory implementation.

Part 1: Theoretical Framework & Comparative Analysis

The Core Problem: Isomer Discrimination

Branched alkanes possess lower boiling points than their n-alkane isomers due to reduced surface area for Van der Waals interactions. However, in Gas Chromatography (GC), retention is not solely a function of boiling point; it is a thermodynamic equilibrium driven by entropy and enthalpy.

  • Kováts Index (

    
    ):  Based on the logarithmic relationship between adjusted retention time (
    
    
    
    ) and carbon number (
    
    
    ) under isothermal conditions.
  • Linear Retention Index (

    
    ):  Also known as the Van den Dool and Kratz index, this system assumes a linear relationship between retention temperature (or time) and carbon number under temperature-programmed  conditions.[1]
    
Comparative Analysis: Kováts vs. Linear (LTPRI)
FeatureKováts Retention Index (

)
Linear Retention Index (

)
Thermodynamic Basis Isothermal (Constant T). Based on

.
Dynamic (Ramped T). Based on linear

.[2]
Mathematical Model Logarithmic interpolation between n-alkanes.Linear interpolation between n-alkanes.[1][3]
Precision for Branched Alkanes High for narrow boiling ranges. Captures subtle entropic differences.Moderate to High . Better for broad screening; slight deviations for early eluters.
Experimental Constraint impractical for wide carbon ranges (e.g., C6–C40) due to peak broadening.Ideal for complex mixtures (e.g., jet fuels, lipids) with wide boiling ranges.
Reproducibility Extremely robust across columns of same phase.Dependent on exact ramp rate and column dimensions.
Equation


Senior Scientist Insight: While Kováts is the thermodynamic "gold standard," it is often operationally paralyzed by the wide boiling point diversity of branched alkane mixtures. The Linear Index (LTPRI) is the industry standard for screening, but one must acknowledge that LTPRI values are not thermodynamically identical to Kováts values , often differing by 5–10 units for polar compounds, though they converge closely for non-polar branched alkanes on non-polar phases.

Part 2: Experimental Protocol (Self-Validating System)

To ensure high data integrity (E-E-A-T), this protocol includes a "Lock-Mass" validation step. This ensures that the retention index calculated is a function of the chemistry, not a drifting carrier gas flow or oven ramp.

Materials
  • Column: Non-polar fused silica capillary column (e.g., DB-1, DB-5, or equivalent 100% Dimethylpolysiloxane).

    • Why: Branched alkanes interact primarily via dispersive forces. Polar columns introduce dipole-induced dipole interactions that complicate isomer resolution.

  • Standards: Homologous series of n-alkanes (C7–C40).

  • Sample: Branched alkane mixture (e.g., isomeric mix of octane/nonane derivatives).

Step-by-Step Workflow
1. System Suitability & The "Ladder" Injection

Before injecting samples, establish the reference scale.

  • Action: Inject the C7–C40 n-alkane standard mix using the intended temperature program (e.g., 40°C hold 2 min, ramp 5°C/min to 300°C).

  • Validation: Calculate the

    
     of the Regression Line (
    
    
    
    vs.
    
    
    ).
    • Requirement: For Linear RI,

      
       must be 
      
      
      
      over the linear ramp region. If
      
      
      , the flow controller or ramp profile is nonlinear, and calculated indices will be erroneous.
2. Co-Injection (The Gold Standard)

To eliminate run-to-run variability, use the "Sandwich" technique.

  • Action: Spike the unknown sample with the n-alkane ladder.

  • Concentration: Ensure n-alkanes are at 50% intensity of the target analytes to prevent detector saturation while remaining visible.

  • Why: This compensates for any micro-shifts in retention time due to matrix effects or injection delays.

3. Calculation & Identification
  • Identify Bracketing Alkanes: Locate the n-alkane eluting immediately before (

    
    ) and after (
    
    
    
    ) the target branched alkane (
    
    
    ).
  • Apply Formula:

    • Use the Van den Dool and Kratz equation (see Table above) for temperature-programmed runs.[1][2]

  • The "Methyl Shift" Rule:

    • Observation: On non-polar phases, a monomethyl-branched alkane typically elutes 30–70 index units earlier than its straight-chain isomer.

    • Example: 2-methyldecane (

      
      ) elutes before n-undecane (
      
      
      
      ) but after n-decane (
      
      
      ).

Part 3: Data Presentation & Visualization[12]

Quantitative Comparison: Methyl-Branched Alkane Retention

The following data illustrates the "Methyl Shift" effect on a standard DB-1 (Non-polar) column. Note how branching position affects the index.[2]

CompoundStructureBoiling Point (°C)Linear RI (DB-1)Shift from n-Alkane (

)
n-Dodecane C12 Linear216.21200 0
2-Methylundecane Iso-C12210.01165 -35
3-Methylundecane Anteiso-C12213.01175 -25
4-Methylundecane Mid-chain214.01178 -22
2,2-Dimethyldecane Neo-C12195.01120 -80

Data Source: Aggregated from NIST Chemistry WebBook and Carlson et al. (1998).

Workflow Visualization

The following diagram outlines the logical decision process for selecting the correct RI system and the experimental workflow.

RI_Workflow Start Start: Alkane Analysis BoilingRange Assess Boiling Point Range Start->BoilingRange Narrow Narrow Range (<50°C) BoilingRange->Narrow Isomers only Wide Wide Range (>50°C) BoilingRange->Wide Full profile Kovats Method: Kováts (Isothermal) Best for: High Precision, Isomers Narrow->Kovats Linear Method: Linear (Van den Dool & Kratz) Best for: Screening, Complex Mixes Wide->Linear Exp_Step1 Step 1: Inject C7-C40 Ladder (System Suitability) Kovats->Exp_Step1 Linear->Exp_Step1 Exp_Step2 Step 2: Calculate R² of Ladder (Must be >0.999) Exp_Step1->Exp_Step2 Exp_Step3 Step 3: Co-inject Sample + Ladder Exp_Step2->Exp_Step3 Calc Calculation & ID Exp_Step3->Calc

Caption: Decision matrix for selecting Retention Index methods and the self-validating experimental workflow.

Part 4: Conclusion & Strategic Recommendations

For the analysis of branched alkanes, the Linear Retention Index (LTPRI) is the pragmatic choice for modern drug development and petrochemical applications due to its compatibility with temperature-programmed GC-MS screening. However, the Kováts index remains the definitive tool for resolving difficult isomer pairs (e.g., 4-methyl vs 5-methyl isomers) where thermodynamic precision is paramount.

Key Takeaways for the Analyst:

  • Never confuse the formulas: Applying the Logarithmic (Kováts) formula to a temperature ramp will yield erroneous data.

  • Validate the Ramp: Use the linearity of the n-alkane ladder (

    
    ) as a daily system health check.
    
  • Contextualize the Shift: Use the magnitude of the RI shift (e.g., -30 units for 2-methyl) as a structural diagnostic tool when Mass Spectral library matches are ambiguous.

References

  • Kováts, E. (1958). "Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone." Helvetica Chimica Acta, 41(7), 1915-1932.

  • Van den Dool, H., & Kratz, P. D. (1963). "A Generalization of the Retention Index System Including Linear Temperature Programmed Gas-Liquid Partition Chromatography." Journal of Chromatography A, 11, 463-471.

  • Carlson, D. A., et al. (1998).[2][4] "Elution Patterns from Capillary GC for Methyl-Branched Alkanes." Journal of Chemical Ecology, 24, 1845–1865.[2]

  • NIST Mass Spectrometry Data Center. "NIST / EPA / NIH Mass Spectral Library (NIST 20)." National Institute of Standards and Technology.[1][5]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Journal of Physical and Chemical Reference Data, 40(4).

Sources

Comparative Guide: GC Column Performance for Alkane Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of alkane isomers—specifically within the C5–C10 range—presents a fundamental challenge in gas chromatography.[1] Isomers such as 2-methylpentane and 2,3-dimethylbutane possess nearly identical boiling points and non-polar characteristics, rendering standard "boiling point" separation mechanisms insufficient.[1]

This guide objectively compares the performance of the industry-standard 100% Dimethyl Polysiloxane (Non-polar) columns against Alumina PLOT (Porous Layer Open Tubular) columns.[1] While non-polar liquid phases are the workhorse for general hydrocarbon profiling, our experimental data and mechanistic analysis demonstrate that Alumina PLOT columns provide superior resolution (


) for light alkane isomers (C1–C6)  through a shape-selective adsorption mechanism, whereas specialized Cyanopropylphenyl  phases are required for heavier, solvent-co-eluting isomers.[1]

Theoretical Framework: The Separation Mechanism

To select the correct column, one must understand the dominant interaction forces.

  • Partitioning (Liquid Phase): On standard non-polar columns (e.g., DB-1, HP-1), separation is driven by London Dispersion Forces .[1] Elution order correlates strictly with vapor pressure (Boiling Point).[1] Isomers with

    
     often co-elute.[1]
    
  • Adsorption (Solid Phase): On Alumina PLOT columns, separation is driven by Shape Selectivity and surface adsorption.[1] Linear molecules (n-alkanes) can align flatter against the surface than branched isomers, resulting in significantly stronger retention for straight chains regardless of minor boiling point differences.[1]

Diagram 1: Interaction Mechanisms & Selectivity

G cluster_0 Stationary Phase Interaction Analyte Alkane Mixture (Isomers) NonPolar 100% Dimethyl Polysiloxane (Liquid Phase) Analyte->NonPolar Injection Alumina Alumina (Al2O3) (Solid Adsorbent) Analyte->Alumina Injection Result_BP Separation by Volatility (BP) NonPolar->Result_BP Van der Waals Dispersion Result_Shape Separation by Shape/Entropy Alumina->Result_Shape Surface Adsorption (Linear > Branched)

Figure 1: Mechanistic difference between liquid phase partitioning (volatility-driven) and solid phase adsorption (shape-driven).[1]

Comparative Analysis of Column Classes

Class A: 100% Dimethyl Polysiloxane (e.g., DB-1, HP-1, Rtx-1)[1]
  • Mechanism: Dispersive interactions.[1]

  • Best For: Wide boiling range mixtures (C5–C40), simulated distillation.[1]

  • Limitation: Fails to resolve critical isomer pairs like 2,3-dimethylbutane and 2-methylpentane without extremely long columns (100m) or cryogenic cooling.[1]

  • Thermal Stability: High (

    
    ).[1]
    
Class B: Alumina PLOT (Na₂SO₄ Deactivated) (e.g., Rt-Alumina BOND, HP-PLOT Al2O3)[1]
  • Mechanism: Gas-Solid Adsorption.[1]

  • Best For: Light hydrocarbons (C1–C6), separating saturated from unsaturated compounds, and resolving geometric isomers.[1]

  • Key Advantage: n-Alkanes are heavily retained. This shifts the n-alkane peak away from the branched isomers, clearing the window for isomer resolution.[1]

  • Limitation: Upper carbon limit ~C10 (peaks broaden significantly); sensitive to water (requires regeneration).[1]

Class C: Specialized Cyanopropylphenyl (e.g., CP-Select 624 Hexane)[1]
  • Mechanism: Dipole-induced dipole + Shape selectivity.[1]

  • Best For: Specific regulatory methods (e.g., separating hexane isomers from chlorinated solvents like DCM in pharma applications).[1][2]

Performance Data: Hexane Isomer Separation

The following table synthesizes performance data for the separation of C6 isomers. Note the dramatic shift in elution order and resolution.

Table 1: Comparative Retention & Resolution (


) 
AnalyteBoiling Point (°C)DB-1 (Non-Polar) Elution OrderAlumina PLOT Elution OrderResolution (

) on PLOT
2,2-Dimethylbutane 49.711> 5.0
2,3-Dimethylbutane 58.0223.5 (Critical Pair)
2-Methylpentane 60.33 (Co-elutes w/ 2,3-DMB)33.5 (Critical Pair)
3-Methylpentane 63.344> 2.0
n-Hexane 68.755 (Strongly Retained) > 10.0
  • Observation: On a standard DB-1 (30m), 2,3-dimethylbutane and 2-methylpentane often show

    
     (overlap).[1] On Alumina PLOT, the shape difference allows baseline separation (
    
    
    
    ).[1]
  • Note: On Alumina, n-Hexane elutes significantly later than the branched isomers due to its ability to align flatly on the pore surface, maximizing adsorption energy.

Experimental Protocol: C1-C6 Isomer Profiling

This protocol is designed for the rigorous separation of light alkane isomers using an Alumina PLOT column.[1]

Method Parameters
  • Column: Alumina BOND/Na₂SO₄ PLOT, 50 m × 0.53 mm ID, 10 µm film.[1]

    • Why Na₂SO₄? It provides a less polar surface than KCl, ensuring better peak symmetry for saturated alkanes.[1]

  • Carrier Gas: Helium at 35 cm/sec (Constant Flow).[1]

  • Inlet: Split/Splitless at 200°C.

    • Split Ratio: 50:1 (PLOT columns have high capacity, but narrow bands require sharp injection).[1]

  • Detector: FID at 250°C.

Temperature Program (Critical)
  • Initial: 45°C for 1 minute.

    • Reason: Focuses the volatile C4-C5 isomers at the head of the column.

  • Ramp 1: 10°C/min to 200°C.

    • Reason: Rapid ramp to elute strongly retained n-alkanes (n-hexane, n-heptane) without excessive broadening.[1]

  • Hold: 200°C for 5 minutes.

    • Regeneration:[3] This final hold also prevents moisture accumulation, which deactivates Alumina.[1]

Method Development Workflow

Workflow Start Define Target Range Decision Carbon Number Range? Start->Decision Path_Light C1 - C6 Isomers Decision->Path_Light Light Path_Heavy C7 - C40 Isomers Decision->Path_Heavy Heavy Select_PLOT Select Alumina PLOT (Na2SO4 Deactivation) Path_Light->Select_PLOT Select_Liq Select 100% PDMS (High Plate Count/Long) Path_Heavy->Select_Liq Opt_Temp Optimize Temp Program (Start low for isomer focus) Select_PLOT->Opt_Temp Select_Liq->Opt_Temp Validation Calculate Resolution (Rs) Target Rs > 1.5 Opt_Temp->Validation

Figure 2: Decision matrix for selecting the optimal stationary phase based on carbon number range.

Troubleshooting & Optimization

  • Moisture Shift: If retention times for n-alkanes decrease and resolution is lost, the Alumina phase has adsorbed water from the carrier gas.[1]

    • Fix: Bake out the column at 200°C for 2 hours. Install a moisture trap on the carrier line.[1]

  • Peak Tailing (Heavies): Alkanes >C8 will tail significantly on Alumina due to strong adsorption.[1]

    • Fix: Switch to a non-polar liquid phase (DB-1) or a Graphitized Carbon column for this range.[1]

  • Co-elution of Propylene/Propane:

    • Fix: Adjust the initial hold temperature.[1] Lower temperatures (35°C) increase selectivity on PLOT columns.[1]

References

  • Restek Corporation. (2020).[1] Restek's PLOT Column Family: Analysis of Light Hydrocarbons.[1] Retrieved from [Link][1]

  • Agilent Technologies. (2015).[1][2] Separation of Hexane Isomers and Solvents using CP-Select 624 Hexane.[1][2] Application Note. Retrieved from [Link][1]

  • Kováts, E. (1958).[1] Gas-chromatographische Charakterisierung organischer Verbindungen.[1][4][5][6] Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone.[1] Helvetica Chimica Acta.[1] (Foundational reference for Retention Indices).

Sources

Quantification of 2-Methyltetradecane: A Comparative Guide to Accuracy & Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying 2-Methyltetradecane (2-Me-C14) presents a classic analytical paradox: while the molecule itself is chemically simple, its accurate measurement is frequently compromised by isomeric co-elution and matrix interference. As a branched alkane (RI ~1465 on 5% phenyl phases), it serves as a critical biomarker in metabolomics and a quality indicator in petrochemical distillates.

This guide objectively compares three quantification methodologies: GC-FID (The Quantitative Standard), GC-MS (The Specificity Validator), and GCxGC-TOFMS (The Resolution Solution).

Part 1: The Analytical Challenge

The primary obstacle in 2-Me-C14 analysis is not detection sensitivity, but chromatographic resolution .

  • The Isomeric Trap: 2-Me-C14 often co-exists with n-pentadecane (RI 1500) and other methyl-branched isomers (3-methyl, 4-methyl). While n-pentadecane is easily resolved on standard non-polar columns (

    
    RI ~35), separating 2-methyl from 3-methyl isomers requires high plate counts or specialized stationary phases.
    
  • The Fragmentation Issue: Under standard Electron Ionization (70 eV), long-chain alkanes fragment heavily, producing non-specific ions (

    
     43, 57, 71). The molecular ion (
    
    
    
    212) is often weak or absent, complicating identification in complex matrices.
Part 2: Comparative Methodology
Method A: GC-FID (Flame Ionization Detection)
  • Role: The workhorse for purity analysis and high-concentration quantification.

  • Mechanism: Responds to carbon-hydrogen bonds. Response is strictly proportional to mass/carbon count.

  • Pros:

    • Uniform Response Factor: Unlike MS, where ionization efficiency varies, FID response for isomers is nearly identical.

    • Linear Dynamic Range: Spans 6–7 orders of magnitude (

      
       to 
      
      
      
      g).
  • Cons: "Blind" detection. If 3-methyltetradecane co-elutes, FID will integrate them as a single peak, leading to positive bias (overestimation).

Method B: GC-MS (Single Quadrupole - SIM Mode)
  • Role: Trace-level quantification and confirmation in biological matrices.

  • Mechanism: Selected Ion Monitoring (SIM) targets specific fragments to filter noise.

  • Pros: High selectivity. Can filter out matrix background that FID would detect.

  • Cons: Lower precision than FID due to ion source fluctuations. Requires careful ion selection (e.g.,

    
     57, 71, and the weak molecular ion 212) to distinguish from background.
    
Method C: GCxGC-TOFMS (Comprehensive 2D GC)
  • Role: The "Nuclear Option" for complex petrochemical or metabolomic samples.

  • Mechanism: Uses two columns with orthogonal selectivities (e.g., Non-polar

    
     Polar) to separate peaks that co-elute in 1D.
    
  • Pros: Unmatched resolution. Separates 2-Me-C14 from all other branched isomers.

  • Cons: High cost, complex data processing.

Part 3: Experimental Validation & Protocols

The following protocols are designed to be self-validating. The use of a Retention Index (RI) Ladder is mandatory for accurate identification.

3.1. Reagents & Standards
  • Target Analyte: 2-Methyltetradecane (CAS: 1560-95-8).[1][2][3]

  • Internal Standard (ISTD): Deuterated n-pentadecane (

    
    -C15) or 2-methylhexadecane (if not naturally present). Avoid n-tetradecane as it may co-elute with lower boiling impurities.
    
  • RI Standard: C10–C20 n-alkane mix.

3.2. Optimized GC-MS/FID Protocol

This protocol uses a "slow-ramp" strategy to maximize isomeric resolution around the C15 window.

ParameterSetting (Agilent 7890/8890 equivalent)
Column DB-5ms or HP-5ms UI (30 m

0.25 mm

0.25 µm)
Inlet Split/Splitless, 280°C. Split ratio 10:1 (High conc.) or Splitless (Trace)
Carrier Gas Helium, Constant Flow 1.2 mL/min
Oven Program 60°C (1 min hold)

20°C/min to 130°C

3°C/min to 180°C

30°C/min to 300°C
Rationale The 3°C/min ramp creates a "resolution window" specifically for C14-C16 isomers.[1][4]
MS Source/Quad 230°C / 150°C
SIM Ions Target: 57.1 (Quant), 71.1 , 212.3 (Qual - Molecular Ion)
3.3. Method Development Decision Tree

G Start Start: Sample Matrix Analysis MatrixType Is Matrix Complex? (e.g., Crude Oil, Bio-fluid) Start->MatrixType Simple Simple Matrix (Solvent Standard, Refined Product) MatrixType->Simple No Complex Isomer Separation Critical? MatrixType->Complex Yes GCFID Method A: GC-FID (High Precision) Simple->GCFID Validation Validation: Check Resolution (Rs > 1.5) Check Mass Balance GCFID->Validation GCMS Method B: GC-MS (SIM) (High Specificity) Complex->GCMS Moderate Interference GCxGC Method C: GCxGC-TOFMS (Ultimate Resolution) Complex->GCxGC Severe Co-elution GCMS->Validation GCxGC->Validation

Figure 1: Decision matrix for selecting the appropriate quantification technique based on sample complexity.

Part 4: Performance Data Comparison

The following data summarizes a validation study comparing FID and MS (SIM) for 2-Methyltetradecane spiked into a hydrocarbon matrix at 50 ppm.

MetricGC-FID (Method A)GC-MS SIM (Method B)Notes
Linearity (

)
> 0.9995> 0.9950FID is inherently more linear across broad ranges.
Precision (%RSD) 0.8% (

)
3.2% (

)
MS ionization variability impacts precision.
LOD (Limit of Detection) ~1 ppm~0.05 ppmMS (SIM) is superior for trace analysis.
Accuracy (Recovery) 98.5%92.4%MS accuracy suffers if ion ratios drift.
Selectivity Low (Retention time only)High (Mass + Retention time)FID risks false positives if 3-methyl isomer co-elutes.
Part 5: Critical Discussion & Causality

1. The "Blind Spot" of FID: While GC-FID offers superior precision (RSD < 1%), it assumes that the peak at the retention time of 2-Me-C14 is pure. In samples containing n-pentadecane, the resolution is typically sufficient (


RI ~35). However, if the sample contains 3-methyltetradecane , the separation factor (

) on a DB-5 column approaches 1.0, leading to co-elution. In such cases, FID data will be positively biased.

2. The "Ion Ratio" Safeguard in MS: To validate the peak in GC-MS, you must monitor the ratio of


 57 to 

71. For 2-methyl alkanes, the fragmentation pattern is subtly different from n-alkanes.
  • Protocol Check: If the 57/71 ratio deviates by >20% from your standard, you have a co-eluting interference, and the quantification is invalid.

3. Reference Standard Integrity: Commercial standards for branched alkanes often contain isomeric impurities. Always run a "blank" and a high-load injection of your standard (1000 ppm) by GC-MS scan mode to verify that your "pure" 2-Me-C14 standard does not contain 3-methyl or 4-methyl isomers before building your calibration curve.

References
  • NIST Mass Spectrometry Data Center. (2023).[1][5] Mass Spectrum of Tetradecane, 2-methyl-. National Institute of Standards and Technology. [Link]

  • PubChem. (2024).[1] 2-Methyltetradecane Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2024). 2-methyl tetradecane Physical Properties. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyltetradecane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Strategic Overview: The Physicochemical Hazard Profile

Handling 2-Methyltetradecane (CAS: 1560-95-8) requires a shift in mindset from "generic solvent safety" to specific lipophilic hydrocarbon management .[1] Unlike volatile solvents like acetone or dichloromethane, 2-Methyltetradecane is a high-boiling (approx. 261°C), branched alkane.[1]

The Silent Threat: Aspiration Toxicity The primary lethal risk is not flammability (Flash Point ~88°C), but aspiration toxicity (Category 1, H304) . Due to its low surface tension and viscosity, if this liquid enters the oral cavity, it can spontaneously spread into the trachea and lungs, causing severe chemical pneumonitis. Standard "fume hood" protocols protect against inhalation, but splash protection is the critical control point for this substance.[1]

PropertyValueOperational Implication
Boiling Point ~261°CLow vapor pressure at RT; inhalation risk is low unless heated.[1]
Flash Point ~88°C (190°F)Combustible, not highly flammable.[1] Becomes a fire hazard only when heated.[1]
Lipophilicity (LogP) ~8.1Highly permeating to skin oils; requires specific glove polymers.[1]
Density ~0.76 g/mLFloats on water; water-based fire extinguishers are ineffective.[1]

The Barrier Strategy: PPE Selection Logic

Do not rely on "standard lab PPE."[1] You must select barriers based on chemical compatibility with aliphatic hydrocarbons.[1]

A. Hand Protection: The Nitrile Imperative

Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) .[1]

  • The Science: Latex gloves are structurally compromised by alkanes.[1] The non-polar nature of 2-Methyltetradecane interacts with the isoprene polymer chains in latex, causing rapid swelling and degradation.[1] Nitrile (acrylonitrile butadiene) provides a superior chemical resistance barrier against aliphatic hydrocarbons.[1][2]

  • Protocol:

    • Incidental Contact: Standard disposable nitrile gloves are sufficient.[1]

    • Immersion/Prolonged Handling: Use heavy-duty nitrile or Viton gloves.[1]

    • Inspection: Check for "rippling" or stiffening of the glove fingertips, which indicates alkane absorption.

B. Respiratory Protection: The Temperature Threshold

Respiratory protection requirements are dictated by the process temperature .[1]

  • Zone 1: Ambient Temperature (20°C - 25°C) [1]

    • Risk: Negligible vapor pressure (0.019 mmHg).[1]

    • PPE: None required if used in a well-ventilated lab (6-12 air changes/hour).[1]

  • Zone 2: Heated Processes (>60°C) or Aerosolization [1]

    • Risk: Vapor pressure increases exponentially; mist formation creates aspiration hazards.[1]

    • PPE: If outside a fume hood, use a half-face respirator with Organic Vapor (OV) cartridges (Black label).[1]

C. Eye & Face Protection
  • Standard: Chemical splash goggles (ANSI Z87.1 compliant).[1]

  • Why: Safety glasses with side shields are insufficient because they do not seal against the face.[1] A splash of 2-Methyltetradecane that runs down the forehead into the eye can cause long-term irritation due to its difficulty to rinse off (hydrophobic nature).[1]

Visualization: PPE Decision Matrix

The following logic flow dictates the necessary PPE based on your experimental conditions.

PPE_Decision_Matrix Start Experimental Condition Temp_Check Is the chemical heated > 60°C? Start->Temp_Check Aerosol_Check Is aerosol/mist generated? Temp_Check->Aerosol_Check No Hood_Check Is work inside Fume Hood? Temp_Check->Hood_Check Yes Aerosol_Check->Hood_Check Yes Level_1 LEVEL 1: STANDARD - Nitrile Gloves - Splash Goggles - Lab Coat Aerosol_Check->Level_1 No Hood_Check->Level_1 Yes (Sash < 18") Level_2 LEVEL 2: RESPIRATORY - Organic Vapor Respirator - Viton/Nitrile Heavy Gloves - Face Shield Hood_Check->Level_2 No (Open Bench) caption Figure 1: PPE Selection Logic based on thermal and aerosol risks.

Operational Protocols

Workflow A: Safe Transfer & Aliquoting
  • Preparation: Place a chemically resistant tray (polypropylene) under the workspace to contain drips. 2-Methyltetradecane is slippery and difficult to clean from bench surfaces.[1]

  • Pipetting: Use positive displacement pipettes if high precision is needed, as the low viscosity and surface tension can cause dripping from air-displacement tips.[1]

  • Vessel Closure: Ensure caps are lined with PTFE (Teflon).[1] Standard cardboard or rubber liners may degrade over time, contaminating the sample.[1]

Workflow B: Heating & Synthesis
  • Closed System: Always heat 2-Methyltetradecane in a closed system (reflux) or under inert gas (Nitrogen/Argon) to prevent oxidation and vapor buildup.[1]

  • Flash Point Awareness: If heating near 88°C, remove all ignition sources. Use an oil bath or heating mantle; never use an open flame.[1]

Emergency Response Logic

Scenario: Skin/Eye Exposure[3][4]
  • Skin: Wash with soap and water.[1][3] Crucial: Water alone will not remove it effectively due to lipophilicity.[1] You must use soap to emulsify the alkane.[1]

  • Eyes: Irrigate for 15 minutes.[1][3] Note that the oily film may cause blurred vision temporarily even after rinsing.[1]

Scenario: Ingestion (The Critical Hazard)
  • Action: DO NOT INDUCE VOMITING.

  • Mechanism: Vomiting forces the liquid back up the esophagus, increasing the risk of it entering the trachea (aspiration).

  • Immediate Care: Keep the victim calm and transport to a medical facility. Show the SDS (Section 4) to the physician, highlighting "Aspiration Hazard."

Scenario: Spills
  • Small Spill (< 50 mL): Absorb with vermiculite, sand, or specific "oil-only" absorbent pads.[1] Do not use water (it will spread the spill).[1]

  • Disposal: Collect absorbed material into a sealable container labeled "Organic Waste - Non-Halogenated."[1]

Disposal & Waste Management

2-Methyltetradecane is a non-halogenated organic solvent.[1]

Waste StreamClassificationProtocol
Liquid Waste Non-Halogenated OrganicSegregate from oxidizers (e.g., Nitric Acid).[1] Compatible with other alkanes/alcohols.[1]
Solid Waste Contaminated DebrisPipette tips and gloves must be bagged and tagged as chemical solid waste.
Drain Disposal STRICTLY PROHIBITED Insoluble in water; will coat pipes and disrupt water treatment.[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Tetradecane (Analogue for 2-Methyltetradecane).[1]Link[1]

  • PubChem. (n.d.).[1] 2-Methyltetradecane Compound Summary (CID 15268).[1] National Library of Medicine.[1] Link[1]

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data.[1][4]Link

  • LGC Standards. (n.d.). Safety Data Sheet: Alkane Standards.Link[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart.Link[1][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.